Product packaging for Brevinin-1Lb(Cat. No.:)

Brevinin-1Lb

Cat. No.: B1577911
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brevinin-1LB is a synthetic cationic peptide belonging to the Brevinin-1 family, originally isolated from the skin of the North American frog Rana luteiventris . This reagent is provided as a lyophilized powder with a high purity of 97.3% . Its amino acid sequence is FLPMLAGLAASMVPKFVCLITKKC, and it features a characteristic disulfide bond between Cys18 and Cys24 that forms a C-terminal, cyclic heptapeptide structure known as the "Rana box" . As an antimicrobial peptide (AMP), this compound exhibits potent activity against a spectrum of microorganisms. It has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus (MIC 8 µM) and Gram-negative bacteria including Escherichia coli (MIC 16 µM) . The peptide's mechanism of action is primarily attributed to its ability to interact with and disrupt microbial membranes . Being cationic and amphipathic, it can adopt an alpha-helical structure in membrane-like environments, which allows it to penetrate and create pores in the anionic phospholipid bilayers of bacteria, ultimately leading to cell lysis . Proposed models for this membrane disruption include the "carpet-like" model, where the peptide covers and disintegrates the membrane, and the "barrel-stave" model, which involves the formation of transmembrane pores . This compound is an essential research tool for scientists studying innate immune defenses, the properties and mechanisms of action of antimicrobial peptides, and potential new strategies to combat antibiotic-resistant bacteria . It is supplied for laboratory research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human use.

Properties

bioactivity

Antibacterial

sequence

FLPMLAGLAASMVPKFVCLITKKC

Origin of Product

United States

Foundational & Exploratory

Brevinin-1Lb: A Technical Guide to its Discovery, Isolation, and Characterization from Frog Skin Secretions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Brevinin-1Lb, from its initial discovery in frog skin secretions to its isolation and characterization. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction to Brevinin-1 Family

The Brevinin superfamily of antimicrobial peptides (AMPs) represents a significant component of the innate immune system of ranid frogs.[1] First discovered in 1992 in the skin secretions of Rana brevipoda porsa, these peptides are characterized by their potent, broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1] Brevinins are categorized into two main families, Brevinin-1 and Brevinin-2, based on their structural characteristics.[1]

Brevinin-1 peptides are typically 24 amino acid residues in length and are characterized by a C-terminal "Rana box," a disulfide-bridged cyclic domain.[2][3][4] This structural motif is crucial for their biological activity.[4] While highly effective as antimicrobial agents, a significant challenge for the therapeutic development of many Brevinin-1 peptides is their high hemolytic activity.[5][6]

Physicochemical Properties of this compound

This compound was identified from the skin secretions of the Columbia spotted frog, Rana luteiventris.[7] Its primary structure and key physicochemical properties are summarized below.

PropertyValue
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC
Molecular Weight 2636.3 Da (Monoisotopic)
Net Charge +3 at pH 7.0
Hydrophobicity High
Special Features C-terminal "Rana box" (Cys18-Cys24)

Antimicrobial and Hemolytic Activity

This compound exhibits antimicrobial activity against a range of bacteria. The minimum inhibitory concentration (MIC) is a key measure of a peptide's efficacy. While comprehensive data for this compound is limited, the available information and data from closely related Brevinin-1 peptides are presented below. It is important to note that the high hemolytic activity, a common trait among Brevinins, is a significant consideration for its therapeutic potential.[1]

OrganismStrainMIC (µM)Reference
Escherichia coliATCC 259228[1]
Staphylococcus aureusATCC 2592316[1]

Note: The hemolytic activity of many Brevinin-1 peptides is often high, presenting a hurdle for their systemic therapeutic application.[5] Structural modifications are often explored to reduce this hemolytic effect while preserving antimicrobial potency.[1]

Experimental Protocols

The discovery and characterization of this compound involve a series of well-established biochemical techniques.

Peptide Discovery and Sequence Elucidation

The initial identification of this compound and other novel antimicrobial peptides often relies on a combination of molecular cloning and proteomic approaches.

This technique allows for the identification of the primary structure of the peptide by sequencing its corresponding cDNA.

  • mRNA Isolation: Polyadenylated mRNA is isolated from the frog skin secretion suspension using a magnetic bead-based kit (e.g., Dynabeads mRNA Direct Kit).[6]

  • cDNA Synthesis: A 3'-RACE (Rapid Amplification of cDNA Ends) strategy is employed. A specific oligo(dT)-containing primer is used to reverse transcribe the mRNA into first-strand cDNA.

  • PCR Amplification: The cDNA is then amplified by PCR using a degenerate forward primer designed to target a conserved region of the signal peptide sequence of Brevinin-1 precursors and a reverse primer complementary to the oligo(dT) tail.[6]

  • Cloning and Sequencing: The resulting PCR products are ligated into a cloning vector (e.g., pGEM-T Easy Vector) and transformed into competent E. coli cells. Plasmids from individual colonies are then isolated and sequenced to reveal the full precursor sequence, which includes the signal peptide, an acidic propeptide region, and the mature peptide sequence.[6]

For peptides isolated directly from skin secretions, N-terminal sequencing is performed using an automated Edman degradation protein sequencer. This method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by HPLC.

Isolation and Purification of the Native Peptide

The isolation of this compound from the complex mixture of proteins and peptides in frog skin secretions is achieved through multi-step chromatography.

  • Collection of Skin Secretions: Frogs are gently handled to stimulate the release of skin secretions, which are then collected and lyophilized.

  • Extraction: The lyophilized secretion is reconstituted in an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) to solubilize the peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide extract is subjected to several rounds of RP-HPLC.[4]

    • Initial Fractionation: A semi-preparative C18 column is used with a shallow gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid. Fractions are collected based on their hydrophobicity.

    • Further Purification: Fractions showing antimicrobial activity are then subjected to further rounds of purification using a C8 or a different C18 column with a more focused gradient to isolate the peptide to homogeneity.[4]

Structural Characterization
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the precise molecular weight of the purified peptide, which can be used to confirm its identity based on the sequence obtained from cDNA cloning.[8]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer provides sequence information that can be used to confirm the amino acid sequence.[4]

CD spectroscopy is employed to determine the secondary structure of the peptide in different environments.[2][8]

  • Sample Preparation: The purified peptide is dissolved in an aqueous buffer (e.g., 10 mM ammonium acetate) to observe its structure in a hydrophilic environment, and in a membrane-mimicking solvent (e.g., 50% trifluoroethanol in 10 mM ammonium acetate) to assess its structure in a hydrophobic environment.[8]

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter.

  • Analysis: The resulting spectra are analyzed to determine the percentage of α-helical, β-sheet, and random coil structures. Brevinin-1 peptides typically adopt a random coil structure in aqueous solution and an α-helical conformation in a membrane-like environment.[1][8]

Biological Activity Assays

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[9][10]

  • Bacterial Culture: The test microorganisms are grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.[11]

  • Peptide Dilution: The purified peptide is serially diluted in the same broth in a 96-well microtiter plate.

  • Incubation: The bacterial suspension is added to each well, and the plate is incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, often measured by absorbance at 600 nm.[10]

This assay quantifies the peptide's ability to lyse red blood cells.[12]

  • Preparation of Red Blood Cells (RBCs): Freshly drawn blood (often from horse or human) is centrifuged to pellet the RBCs. The plasma is removed, and the cells are washed multiple times with a phosphate-buffered saline (PBS) solution. The washed RBCs are then resuspended in PBS to a final concentration of 1-8%.

  • Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100) are included.[13]

  • Incubation: The plate is incubated at 37°C for a set period, typically 1 hour.[13]

  • Measurement of Hemolysis: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 405-540 nm.[13]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualized Workflows and Relationships

The following diagrams illustrate the key processes in the discovery and characterization of this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification Phase cluster_characterization Characterization Phase frog_secretion Frog Skin Secretion mrna_isolation mRNA Isolation frog_secretion->mrna_isolation cdna_synthesis cDNA Synthesis (3'-RACE) mrna_isolation->cdna_synthesis pcr PCR Amplification cdna_synthesis->pcr cloning Cloning and Sequencing pcr->cloning sequence_deduction Deduced Amino Acid Sequence cloning->sequence_deduction ms Mass Spectrometry (MALDI-TOF/MS/MS) sequence_deduction->ms Guides MS Analysis lyophilized_secretion Lyophilized Secretion extraction Acidic Extraction lyophilized_secretion->extraction rphplc1 Initial RP-HPLC extraction->rphplc1 rphplc2 Purification by RP-HPLC rphplc1->rphplc2 pure_peptide Pure this compound rphplc2->pure_peptide pure_peptide->ms cd Circular Dichroism pure_peptide->cd mic_assay Antimicrobial Assays (MIC) pure_peptide->mic_assay hemolysis_assay Hemolytic Assay pure_peptide->hemolysis_assay molecular_weight Molecular Weight ms->molecular_weight sequence_confirmation Sequence Confirmation ms->sequence_confirmation secondary_structure Secondary Structure cd->secondary_structure antimicrobial_activity Antimicrobial Activity mic_assay->antimicrobial_activity cytotoxicity Cytotoxicity hemolysis_assay->cytotoxicity

Caption: Experimental workflow for the discovery, isolation, and characterization of this compound.

Conclusion and Future Perspectives

This compound is a representative member of a potent family of antimicrobial peptides from frog skin. Its discovery and characterization have been made possible through a combination of molecular biology and proteomic techniques. While its broad-spectrum antimicrobial activity makes it an interesting candidate for further research, its inherent hemolytic activity remains a significant challenge for clinical development. Future research will likely focus on peptide engineering and modification to design analogues of this compound with an improved therapeutic index, characterized by high antimicrobial potency and low cytotoxicity. Such efforts could unlock the therapeutic potential of this and other Brevinin-1 peptides in an era of increasing antibiotic resistance.

References

Brevinin-1Lb: A Technical Guide to its Primary Structure, Conformation, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a cationic antimicrobial peptide belonging to the Brevinin-1 family, which are key components of the innate immune system of various frog species. These peptides represent a promising area of research for the development of novel anti-infective agents due to their broad-spectrum activity. This technical guide provides a comprehensive overview of the primary amino acid sequence, structure, and known biological activities of this compound, with a focus on the experimental methodologies used for its characterization.

Primary Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound, isolated from the skin secretions of the Columbia spotted frog (Rana luteiventris), is a 24-residue peptide with the following amino acid sequence:

FLPMLAGLAASMVPKFVCLITKKC

This sequence includes a C-terminal disulfide-bridged heptapeptide, commonly referred to as the "Rana box," which is a characteristic feature of the Brevinin-1 family of peptides.

PropertyValue
Molecular Formula C119H205N31O29S2
Molecular Weight 2654.2 g/mol
Theoretical pI 9.77
Net Charge at pH 7 +4
Amino Acid Composition Ala (3), Cys (2), Phe (2), Gly (1), Ile (1), Lys (3), Leu (4), Met (1), Pro (1), Ser (1), Thr (1), Val (2)

Structural Conformation

The secondary structure of this compound is highly dependent on its environment.

  • In aqueous solution: this compound predominantly exists in a random coil conformation.

  • In a membrane-mimetic environment: Such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, the peptide adopts an amphipathic α-helical structure . This conformational change is crucial for its antimicrobial activity, as the α-helical structure facilitates the peptide's interaction with and disruption of microbial cell membranes.

The structure of Brevinin-1 family peptides is characterized by a flexible N-terminal region and a more structured C-terminal "Rana box" created by a disulfide bond between two cysteine residues.

Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of a peptide's antimicrobial efficacy.

MicroorganismStrainMIC (µM)
Staphylococcus aureus(Not specified in available literature)8[1]
Escherichia coli(Not specified in available literature)16[1]

Experimental Protocols

The characterization of this compound involves a variety of biophysical and microbiological techniques. While specific, detailed protocols for this compound are not extensively published, the following sections describe the general methodologies employed for the analysis of Brevinin-1 family peptides.

Peptide Synthesis and Purification

This compound for research purposes is typically synthesized using solid-phase peptide synthesis (SPPS) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthetic peptide are confirmed by mass spectrometry.

Structural Analysis

CD spectroscopy is used to assess the secondary structure of the peptide in different environments.

Methodology:

  • This compound is dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • To mimic a membrane environment, spectra are also recorded in the presence of TFE (e.g., 50% v/v) or SDS micelles (above the critical micelle concentration).

  • CD spectra are recorded at room temperature using a spectropolarimeter, typically in the far-UV region (190-250 nm).

  • The resulting spectra are expressed as mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). A spectrum with a minimum around 208 and 222 nm is indicative of α-helical content, while a minimum around 200 nm suggests a random coil structure.

NMR spectroscopy provides high-resolution structural information, including the three-dimensional fold of the peptide in a membrane-mimetic environment.

Methodology:

  • Lyophilized this compound is dissolved in a solvent system that promotes a stable structure, such as a mixture of deuterated water (D₂O) and deuterated TFE (TFE-d₃).

  • A suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

  • Resonance assignments are made to specific protons in the peptide sequence.

  • Distance restraints derived from NOESY cross-peaks are used in computational software to calculate a family of 3D structures consistent with the experimental data.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.

Methodology:

  • The target microorganism is cultured to the mid-logarithmic phase of growth and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway Involvement

The primary mechanism of action for most Brevinin-1 peptides is the direct disruption of microbial cell membranes. However, there is emerging evidence that these peptides can also modulate host immune responses.

A study on a homologous Brevinin-1 peptide, Brevinin-1GHd, demonstrated that it could suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway .[2][3] This suggests that Brevinin-1 peptides may have immunomodulatory functions in addition to their direct antimicrobial effects. While this has not been directly demonstrated for this compound, it represents a plausible avenue for further investigation.

Brevinin_MAPK_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates Brevinin1 Brevinin-1 Peptide MAPK_pathway MAPK Cascade (p38, ERK, JNK) Brevinin1->MAPK_pathway Inhibits TLR4->MAPK_pathway Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK_pathway->Pro_inflammatory_Cytokines Induces expression NFkB->Pro_inflammatory_Cytokines Induces expression Inflammation Inflammatory Response Pro_inflammatory_Cytokines->Inflammation

Conclusion

This compound is a promising antimicrobial peptide with a well-defined primary structure and environmentally dependent conformational properties. Its activity against both Gram-positive and Gram-negative bacteria warrants further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for the continued study of this compound and other members of this important peptide family. Future research should focus on elucidating the precise molecular details of its interaction with microbial membranes and further exploring its potential immunomodulatory activities, including its effects on signaling pathways such as the MAPK cascade.

References

The Pivotal Role of the 'Rana Box' Domain in the Biological Activity of Brevinin-1 Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-1 family of antimicrobial peptides (AMPs), first isolated from the skin secretions of ranid frogs, represents a promising class of molecules in the fight against multidrug-resistant pathogens. These cationic peptides are characterized by a highly conserved C-terminal cyclic domain known as the 'Rana box'. This domain, a heptapeptide loop formed by a disulfide bridge between two cysteine residues, has been a subject of extensive research to elucidate its precise role in the diverse biological activities of Brevinin-1 peptides, including their antimicrobial, hemolytic, and cytotoxic effects. This technical guide provides a comprehensive overview of the structure-activity relationship of the Rana box in Brevinin-1 peptides, with a focus on Brevinin-1Lb, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

The typical structure of a Brevinin-1 peptide consists of an amphipathic α-helical N-terminal region and the C-terminal Rana box.[1] The prevailing hypothesis is that the cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged microbial membranes, while the amphipathic helix is responsible for membrane disruption.[1] However, the contribution of the Rana box to this mechanism has been debated, with studies revealing both essential and modulatory roles.

The Controversial Role of the Rana Box: A Tale of Two Cysteines

The significance of the Rana box in the bioactivity of Brevinin-1 peptides is not absolute and appears to be peptide-specific. Some studies have demonstrated that the removal or linearization of the Rana box leads to a dramatic loss of antimicrobial potency. For instance, the reduction of the disulfide bridge in Brevinin-1RL1 resulted in the complete abrogation of its anti-tumor activity, suggesting the cyclic structure is crucial for its therapeutic effect.[2] Similarly, excision of the Rana box from Brevinin-1OS led to a total loss of its antimicrobial activity.[3]

Conversely, other studies have shown that the Rana box is not essential for antimicrobial action and that its removal can even be beneficial by reducing cytotoxicity towards mammalian cells. A linear acetamidomethylcysteinyl analog of Brevinin-1E, for example, exhibited significantly lower hemolytic activity compared to its cyclic counterpart, while retaining antibacterial properties.[1] Furthermore, naturally occurring acyclic Brevinin-1 peptides have been discovered, which potently inhibit the growth of both Escherichia coli and Staphylococcus aureus, confirming that the cyclic domain is not an absolute requirement for antimicrobial efficacy.[4]

Quantitative Analysis of the Rana Box's Influence on Brevinin-1 Activity

To provide a clear comparison of the impact of the Rana box on the biological activities of Brevinin-1 peptides, the following tables summarize the available quantitative data from various studies. While direct comparative data for this compound is limited, the findings from homologous Brevinin-1 peptides offer valuable insights.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide/AnalogStaphylococcus aureusEscherichia coliReference
This compound816[1]
Brevinin-1E0.61.8[1]
Brevinin-1E (linear analog)--Activity retained, specific MIC not provided
Brevinin-1OSSignificant activityWeak activity[3]
Brevinin-1OS (Rana box excised)No activityNo activity[3]
Brevinin-1GHa48[5]
Brevinin-1GHb (linear)>128>128[5]

Table 2: Hemolytic and Cytotoxic Activity

Peptide/AnalogHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM)Cell LineReference
Brevinin-1E----
Brevinin-1E (linear analog)Appreciably less than native peptide--[1]
Brevinin-1RL1~30% hemolysis at >20 µM5-10Various cancer cell lines[2]
Brevinin-1RL1 (reduced)-InactiveVarious cancer cell lines[2]
Brevinin-1GHa~20% hemolysis at 16 µM--[5]
Brevinin-1GHb (linear)No hemolysis up to 256 µM--[5]
Brevinin-1OSHigh--[3]
Brevinin-1OS (Rana box excised)No activity--[3]

Experimental Protocols

The following sections detail the standard methodologies employed in the characterization of Brevinin-1 peptides and their analogs.

Peptide Synthesis

Brevinin-1 peptides and their linear or modified analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7]

  • Resin: A suitable resin, such as Rink amide resin, is used to obtain a C-terminally amidated peptide.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain on the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the last coupled amino acid.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Cyclization (for Rana box formation): For peptides with the Rana box, the linear precursor containing two cysteine residues is subjected to oxidative cyclization to form the disulfide bridge. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the peptides is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth), and the culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Assay: Serial twofold dilutions of the peptide are prepared in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolysis Assay

The hemolytic activity of the peptides against mammalian erythrocytes is a crucial indicator of their cytotoxicity.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., human or horse) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration (e.g., 2% v/v).

  • Assay: Serial dilutions of the peptide are incubated with the erythrocyte suspension in a 96-well plate at 37°C for a specified time (e.g., 1 hour).

  • Controls: A negative control (PBS) and a positive control (a detergent like Triton X-100 for 100% hemolysis) are included.

  • Measurement: After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay

The cytotoxicity of the peptides against mammalian cell lines is often assessed using colorimetric assays such as the MTT or CCK-8 assay.

  • Cell Culture: A suitable mammalian cell line (e.g., human embryonic kidney cells HEK-293, or human keratinocytes HaCaT) is cultured in an appropriate medium and seeded in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24 hours).

  • Assay: The MTT or CCK-8 reagent is added to each well and incubated for a few hours. Viable cells will metabolize the reagent, producing a colored formazan product.

  • Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.

Visualizing the Role of the Rana Box

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

G cluster_synthesis Peptide Synthesis Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Linear Peptide Linear Peptide Cleavage & Deprotection->Linear Peptide Oxidative Cyclization Oxidative Cyclization Linear Peptide->Oxidative Cyclization For Rana Box Purification (RP-HPLC) Purification (RP-HPLC) Linear Peptide->Purification (RP-HPLC) For Linear Analog Cyclic Peptide (Brevinin-1) Cyclic Peptide (Brevinin-1) Oxidative Cyclization->Cyclic Peptide (Brevinin-1) Cyclic Peptide (Brevinin-1)->Purification (RP-HPLC) Characterization (MS) Characterization (MS) Purification (RP-HPLC)->Characterization (MS) G Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Microtiter Plate Assay Microtiter Plate Assay Inoculum Preparation->Microtiter Plate Assay Peptide Dilution Peptide Dilution Peptide Dilution->Microtiter Plate Assay Incubation (37°C) Incubation (37°C) Microtiter Plate Assay->Incubation (37°C) Visual Inspection Visual Inspection Incubation (37°C)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination G cluster_brevinin1 Brevinin-1 with Rana Box cluster_analog Linear Brevinin-1 Analog cluster_membrane Bacterial Membrane node1 N-terminus (α-helix) C-terminus (Rana Box - Cyclic) node3 Lipid Bilayer node1:f1->node3 Strong Interaction (Potentially Higher Hemolysis) node2 N-terminus (α-helix) C-terminus (Linear) node2:f1->node3 Altered Interaction (Potentially Lower Hemolysis)

References

Brevinin-1Lb: A Technical Guide to Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a member of the brevinin-1 family of antimicrobial peptides (AMPs), which are potent, cationic defense molecules isolated from the skin secretions of frogs.[1][2] Specifically, this compound is found in the Columbia spotted frog, Rana luteiventris. Like other peptides in its family, it demonstrates significant antimicrobial activity against a range of pathogens.[1] However, the therapeutic development of brevinin peptides is often hampered by challenges such as high hemolytic activity and potential instability in physiological conditions.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, supported by detailed experimental protocols for its characterization.

Physicochemical Properties

The function of this compound is intrinsically linked to its physicochemical characteristics. These properties dictate its interaction with microbial membranes, its solubility, and its overall therapeutic potential. Key quantitative parameters are summarized in Table 1.

The peptide's primary structure consists of 24 amino acids, featuring a hydrophobic N-terminal region and a cationic C-terminal domain.[2][4] This amphipathic nature is crucial for its antimicrobial mechanism. A defining feature of the brevinin-1 family is the "Rana box," a C-terminal heptapeptide loop formed by a disulfide bridge between Cys-18 and Cys-24, which is essential for potent antimicrobial action.[2][4] In aqueous solutions, Brevinin-1 peptides typically exist in a random coil conformation, but they adopt a defined amphipathic α-helical secondary structure in membrane-mimetic environments, a transformation critical for disrupting the phospholipid bilayer of target cells.[1][5]

Table 1: Summary of this compound Physicochemical Properties

PropertyValueMethod/Reference
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC[1]
Molecular Weight 2547.2 DaTheoretical Calculation
Theoretical Isoelectric Point (pI) 9.83Theoretical Calculation
Net Charge at pH 7.0 +3Theoretical Calculation
Grand Average of Hydropathicity (GRAVY) 0.608Theoretical Calculation[3][4]
Secondary Structure Random coil (aqueous); α-helical (membrane-mimetic)[1]

Biological Activity

This compound exhibits broad-spectrum antimicrobial activity, with a notable potency against Gram-positive bacteria. However, a significant challenge for its therapeutic application is its high hemolytic activity, a common trait among brevinin-1 peptides.[2][3] The therapeutic index, a ratio of toxicity (hemolysis) to efficacy (antimicrobial activity), is a critical parameter in evaluating its potential.

Table 2: Biological Activity Profile of this compound

ActivityOrganism/Cell TypeValueReference
Antimicrobial (MIC) Staphylococcus aureus8 µM[1]
Antimicrobial (MIC) Escherichia coli16 µM[1]
Hemolytic Activity (HC₅₀) Human/Horse ErythrocytesHigh (Specific value for this compound not available)[2][3]

Note: While a specific HC₅₀ value for this compound is not available in the reviewed literature, related peptides like Brevinin-1LTe exhibit potent hemolysis with HC₅₀ values as low as 6.4 µM, indicating a narrow therapeutic window.[3]

Stability Profile

The stability of a peptide therapeutic is paramount for its viability, affecting storage, formulation, and in vivo efficacy. Key stability aspects include thermal, pH, and proteolytic stability.

  • Thermal Stability: While specific data for this compound is limited, closely related peptides such as Brevinin-1GHd have demonstrated high thermal stability.[6] Circular dichroism studies on Brevinin-1GHd showed its α-helical structure remained largely intact even when heated to 90°C.[6]

  • pH Stability: The stability of peptides can be pH-dependent. For some antimicrobial peptides, activity is retained over a range of pH values relevant to physiological conditions or infection sites.[7] For instance, the antimicrobial peptide Leg1 retains its activity at pH 5.0, a condition relevant for food preservation.

  • Protease & Serum Stability: Peptides are generally susceptible to degradation by proteases present in serum and tissues, leading to a short in vivo half-life.[8] This is a major hurdle for the systemic application of this compound. While quantitative data on the serum stability of this compound is not available, studies on other peptides show that degradation can be rapid. Strategies such as D-amino acid substitution are often employed to enhance resistance to proteolysis.[3]

Experimental Methodologies

Accurate characterization of this compound requires standardized and robust experimental protocols. The following sections detail the methodologies for determining the properties discussed.

Peptide Synthesis, Purification, and Mass Verification
  • Synthesis: The peptide is chemically synthesized using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Mass Verification: The molecular mass of the purified peptide is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

Secondary Structure Analysis (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of this compound in different environments.

  • Sample Preparation: The purified, lyophilized peptide is dissolved in a suitable buffer, such as 10 mM sodium phosphate buffer (pH 7.4), for an aqueous environment. To simulate a membrane environment, the peptide is dissolved in a solution containing 50% trifluoroethanol (TFE) or in a buffer with sodium dodecyl sulfate (SDS) micelles.[6] A typical peptide concentration is 50-100 µM.

  • Data Acquisition: CD spectra are recorded at room temperature (e.g., 25°C) using a CD spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm.

  • Data Analysis: The resulting spectra are analyzed. An α-helical structure is characterized by distinct negative bands near 208 and 222 nm and a strong positive band near 192 nm.[6] A random coil structure lacks these defined peaks.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted two-fold across the wells of a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A mid-logarithmic phase bacterial culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate includes a positive control (bacteria with no peptide) and a negative control (broth only).

  • MIC Determination: The plate is incubated at 37°C for 16-20 hours. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 Prepare 2-fold serial dilutions of this compound in a 96-well plate p3 Add inoculum to wells p1->p3 p2 Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) p2->p3 e1 Incubate plate at 37°C for 16-20 hours p3->e1 a1 Visually inspect wells for turbidity (growth) e1->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

This assay quantifies the peptide's toxicity to red blood cells (RBCs).

  • RBC Preparation: Fresh human or horse erythrocytes are washed three times with phosphate-buffered saline (PBS, pH 7.4) by repeated centrifugation and resuspension. A final 2% (v/v) RBC suspension is prepared in PBS.[3]

  • Assay Setup: Serial dilutions of this compound are prepared in a 96-well plate.

  • Incubation: The 2% RBC suspension is added to each well. A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis) are included. The plate is incubated for 1 hour at 37°C.[3]

  • Measurement: The plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin, is transferred to a new plate.

  • Data Analysis: The absorbance of the supernatant is measured at 570 nm.[3] The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Stability Assays
  • Thermal Stability: The peptide (50 µM in phosphate buffer) is heated incrementally (e.g., from 25°C to 95°C). A CD spectrum is recorded at each temperature interval. Thermal stability is assessed by monitoring the CD signal at 222 nm, with the melting temperature (Tm) being the point where 50% of the peptide is unfolded.[6]

  • pH Stability: The peptide is incubated in buffers of varying pH (e.g., pH 4, 7, 9) for a set period (e.g., 2 hours) at 37°C. The residual antimicrobial activity is then determined via an MIC assay to assess if the peptide remains active.

  • Protease/Serum Stability: The peptide (e.g., 50 µM) is incubated in 50% human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.[8] Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The reaction is stopped by adding an inhibitor or acid. The amount of intact peptide remaining is quantified by RP-HPLC, and the peptide half-life (t₁/₂) is calculated.

Mechanism of Action

This compound, as a cationic antimicrobial peptide, primarily targets and disrupts the integrity of microbial cell membranes. This mechanism is multi-step and relies on the peptide's amphipathic and cationic nature.

AMP_Mechanism start This compound (Cationic, +ve charge) step1 Electrostatic Attraction: Peptide binds to membrane surface start->step1 Initial Contact membrane Bacterial Membrane (Anionic, -ve charge) membrane->step1 step2 Hydrophobic Insertion: N-terminal region inserts into the lipid bilayer step1->step2 step3 Membrane Destabilization (Pore Formation / Carpet Model) step2->step3 Oligomerization step4 Leakage of Ions & Cellular Contents (ATP, metabolites) step3->step4 death Cell Death step4->death

Caption: General mechanism of action for cationic antimicrobial peptides like this compound.

Conclusion

This compound is a potent antimicrobial peptide with well-defined physicochemical properties that drive its biological function. Its strong activity against bacteria like S. aureus makes it an interesting candidate for further research. However, its therapeutic development is significantly challenged by high hemolytic activity and presumed low stability in the presence of proteases. Future research should focus on obtaining precise HC₅₀ and serum stability data for this compound and exploring peptide engineering strategies—such as amino acid substitutions or truncations—to improve its therapeutic index by decoupling antimicrobial potency from host cell toxicity. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to characterize and optimize this compound for potential clinical applications.

References

Whitepaper: In Silico Prediction of Brevinin-1Lb Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of rising antibiotic resistance. The Brevinin superfamily, derived from amphibian skin, is of particular interest due to its potent, broad-spectrum antimicrobial activity. However, development is often hampered by high hemolytic activity and the costs of empirical screening. This technical guide details a comprehensive in silico workflow to predict the structure and function of a specific member, Brevinin-1Lb. By leveraging computational tools for physicochemical analysis, structure prediction, functional annotation, and molecular dynamics simulations, we can generate robust hypotheses about its mechanism of action, therapeutic potential, and immunomodulatory effects. This predictive approach accelerates research and enables a more rational design of peptide analogs with improved therapeutic indices, providing a cost-effective strategy to de-risk and guide subsequent experimental validation.

Introduction to this compound

The Brevinin-1 family of antimicrobial peptides, isolated from the skin secretions of ranid frogs, represents a crucial component of the amphibian innate immune system.[1][2] These peptides are characterized by a length of approximately 24 amino acids, a cationic nature, and an amphipathic structure.[3] A hallmark of most Brevinin-1 peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide domain that is often essential for potent antimicrobial activity.[1][3][4] In aqueous environments, Brevinins typically exist in a random coil conformation but adopt a distinct α-helical structure in the presence of a hydrophobic, membrane-mimetic environment, a transition critical for their biological function.[3]

This compound, isolated from the frog Rana luteiventris, is a 24-residue peptide with the primary sequence FLPMLAGLAASMVPKFVCLITKKC.[3] Like its family members, it exhibits activity against both Gram-positive and Gram-negative bacteria.[3] However, a significant challenge for the therapeutic application of Brevinins is their often-high hemolytic activity, which limits their systemic use.[3][5] Computational, or in silico, methods provide a powerful framework for predicting the peptide's structural and functional attributes before costly and time-consuming synthesis and laboratory testing. This guide outlines a systematic in silico approach to characterize this compound, from basic sequence analysis to complex simulations of its interaction with bacterial membranes and potential immunomodulatory pathways.

A General Workflow for In Silico AMP Analysis

The computational analysis of an antimicrobial peptide like this compound follows a structured, multi-step workflow. This process begins with primary sequence analysis to determine fundamental physicochemical properties and progresses to complex, three-dimensional simulations to elucidate its mechanism of action. This predictive pipeline allows researchers to build a comprehensive profile of the peptide's likely biological activities and liabilities, guiding rational design and experimental validation.[6][7][8]

Figure 1. In Silico AMP Prediction Workflow seq Peptide Sequence (this compound) physchem Physicochemical Characterization (e.g., APD3, HeliQuest) seq->physchem struct_pred 2D & 3D Structure Prediction (e.g., I-TASSER, PEP-FOLD) seq->struct_pred func_pred Functional Prediction (e.g., Machine Learning Servers) physchem->func_pred Input Features struct_pred->func_pred Structural Info md_sim Molecular Dynamics (MD) Simulation (e.g., GROMACS, CHARMM) struct_pred->md_sim Initial Conformation invis1 func_pred->invis1 md_sim->invis1 validation Experimental Validation (MIC, Hemolysis, CD) invis2 invis1->invis2 Hypothesis Generation invis2->validation Figure 2. Proposed Mechanism of Membrane Disruption cluster_0 Step 1: Electrostatic Attraction cluster_1 Step 2: Insertion cluster_2 Step 3: Pore Formation pep1 This compound (+) mem1 Bacterial Membrane (-) pep1->mem1 Initial Binding pep2 Peptide Helix Inserts (Hydrophobic Face) mem2 Membrane Destabilization pep2->mem2 pep3 Peptide Aggregation mem3 Transmembrane Pore pep3->mem3 cell_death Cell Death mem3->cell_death Ion Leakage Figure 3. Brevinin-Mediated Inhibition of MAPK Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 Activates mapk_cascade MAPK Cascade (p38, ERK, JNK) tlr4->mapk_cascade Phosphorylates transcription Transcription Factors (e.g., NF-κB, AP-1) mapk_cascade->transcription Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines Upregulates inflammation Inflammation cytokines->inflammation brevinin This compound brevinin->lps Neutralizes brevinin->mapk_cascade Inhibits

References

Brevinin-1Lb: A Technical Whitepaper on its Potential as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), components of the innate immune system, represent a promising alternative to conventional antibiotics. The Brevinin-1 family, isolated from amphibian skin secretions, has demonstrated potent, broad-spectrum antimicrobial activity. This technical guide focuses on Brevinin-1Lb, a member of this family, detailing its antimicrobial properties, mechanism of action, and potential for therapeutic development. This document provides a comprehensive overview of quantitative data, experimental methodologies, and key cellular pathways involved in its activity.

Introduction to the Brevinin Superfamily

Brevinins are a superfamily of antimicrobial peptides predominantly isolated from the skin secretions of frogs of the Rana genus.[1] These peptides are characterized as linear, cationic, and amphipathic molecules.[1] A distinguishing feature of many Brevinin-1 peptides is a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues (Cys-(Xaa)5-Cys).[2][3] This structural motif is considered important for their biological activity. Brevinins exhibit a broad range of microbicidal activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1] However, a significant hurdle for their clinical application is their often-high hemolytic activity.[1][4]

This compound, with the amino acid sequence FLPMLAGLAASMVPKFVCLITKKC, was identified from the frog Rana luteiventris.[1] Like other members of its family, it displays activity against a spectrum of bacteria, making it a subject of interest for further investigation and development.

Antimicrobial and Cytotoxic Profile

The therapeutic potential of an antimicrobial peptide is determined by its efficacy against pathogens versus its toxicity to host cells. This is often quantified by the therapeutic index (TI), the ratio of the concentration that is toxic to host cells to the concentration that is effective against microbes.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of antimicrobial potency.

Table 1: Antimicrobial Activity (MIC) of this compound and Related Peptides (µM)

Peptide Staphylococcus aureus Escherichia coli Candida albicans Source
This compound 8 16 ND [1]
Brevinin-1E 0.6 1.8 NA [1]
Brevinin-1pl 2-8 (GM: 2.52 for Gram+) 2-8 >MIC [5]
Brevinin-1Bd 3 7 7 [6]

| Brevinin-1OS | Significant activity | Weak activity | Significant activity |[2] |

ND: Not Determined; NA: Not Active; GM: Geometric Mean.

Hemolytic and Cytotoxic Activity

A major challenge in the development of Brevinin peptides is their tendency to lyse red blood cells (hemolysis).[4] This toxicity is a critical parameter to assess. The HC50 value represents the peptide concentration causing 50% hemolysis.[7][8]

Table 2: Hemolytic and Cytotoxic Data for Brevinin Peptides

Peptide / Analogue Hemolytic Activity (HC50, µM) Cytotoxicity (IC50, µM) Cell Line Source
Brevinin-1LTe 6.4 - - [4]
Brevinin-1LTe Analogue D-L 11.6 - - [4]
Brevinin-1GHd - ~12.16 RAW 264.7 [3]

| Brevinin-2R | Low (<2.5% at 200 µg/ml) | Kills tumor cells at 1-10 µg/ml | Jurkat, BJAB, etc. |[1] |

Structural modifications, such as amino acid substitutions or truncations, are being actively researched to decrease hemolytic activity while preserving or enhancing antimicrobial potency, thereby improving the therapeutic index.[1][4]

Mechanism of Action

The primary mechanism of action for Brevinin peptides is the disruption of microbial cell membrane integrity.[1][9] This process is driven by the peptide's physicochemical properties.

Membrane Disruption
  • Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides (LPS).[1]

  • Structural Transition: In an aqueous environment, Brevinin-1 peptides typically exist in a random coil structure.[1][10] Upon interaction with the hydrophobic, membrane-like environment, they adopt an amphipathic α-helical conformation.[1][10]

  • Membrane Perturbation: The amphipathic helix inserts into the lipid bilayer, leading to membrane perturbation, pore formation, and increased permeability.[1][2] This disruption of the membrane barrier causes leakage of essential cytoplasmic contents, leading to rapid cell death.[2]

G This compound Mechanism of Action: Membrane Disruption cluster_membrane Bacterial Membrane Membrane Negatively Charged Outer Membrane Bilayer Phospholipid Bilayer Helix α-Helical Conformation Change Membrane->Helix Hydrophobic Environment Pore Pore Formation & Membrane Permeabilization Bilayer->Pore Peptide This compound (Cationic, Random Coil) Interaction Electrostatic Attraction Peptide->Interaction Interaction->Membrane Insertion Hydrophobic Insertion into Bilayer Helix->Insertion Insertion->Bilayer Death Leakage of Cytoplasmic Contents & Bacterial Cell Death Pore->Death

Caption: Proposed mechanism of bacterial membrane disruption by this compound.

Immunomodulatory Effects

Recent studies on other Brevinin-1 peptides, such as Brevinin-1GHd, have revealed additional mechanisms, including immunomodulatory and anti-inflammatory activities.[11][12] These peptides can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.[11][12] By neutralizing LPS, these peptides can suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, a process mediated through the inactivation of the MAPK signaling pathway.[11][12]

G Brevinin-1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Activates Brevinin Brevinin-1GHd Brevinin->LPS Binds & Neutralizes Brevinin->TLR4 Inhibits Activation MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK Activation NFkB Transcription Factors (e.g., NF-κB) MAPK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the LPS-induced MAPK inflammatory pathway by Brevinin-1GHd.

Experimental Protocols

This section details the standard methodologies used to characterize the activity and properties of this compound and related peptides.

Peptide Synthesis and Purification
  • Synthesis: Peptides are typically synthesized using automated Solid Phase Peptide Synthesis (SPPS).[5][13] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed, often using a strong acid cocktail such as Reagent K (TFA, water, phenol, thioanisole, EDT).[13]

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][14] A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[14] Fractions are collected and analyzed for purity.

  • Characterization: The purified peptide's molecular mass is confirmed using MALDI-TOF mass spectrometry.[5]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Assay (MIC Determination): This is a standard method to determine the Minimum Inhibitory Concentration (MIC).[4][5]

    • A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Tryptic Soy Broth or Luria Broth).[4]

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

    • Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay
  • Procedure: This assay measures the peptide's ability to lyse red blood cells (RBCs).[4]

    • Freshly collected red blood cells (e.g., horse or human) are washed with a phosphate-buffered saline (PBS) solution and resuspended to a specific concentration (e.g., 2% v/v).[4]

    • The RBC suspension is incubated with various concentrations of the peptide for a set time (e.g., 1-2 hours) at 37°C.[4]

    • A negative control (PBS only) and a positive control (0.1% Triton X-100, which causes 100% lysis) are included.[4]

    • After incubation, the samples are centrifuged to pellet intact RBCs.

    • The absorbance of the supernatant is measured at 570 nm to quantify the amount of released hemoglobin.[4]

    • The percentage of hemolysis is calculated relative to the positive control, and the HC50 (the concentration causing 50% hemolysis) is determined.

Cytotoxicity Assay
  • MTT Assay: This colorimetric assay assesses cell metabolic activity and is used to measure peptide-induced cytotoxicity against mammalian cell lines (e.g., HaCaT keratinocytes, RAW 264.7 macrophages).[4][11]

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 20-24 hours).[4][11]

    • MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into a purple formazan precipitate.

    • The formazan is dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is read on a microplate reader, and cell viability is calculated relative to untreated control cells. The IC50 (the concentration causing 50% inhibition of cell viability) can then be determined.

G General Workflow for AMP Characterization cluster_invitro In Vitro Evaluation Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization MIC Antimicrobial Assay (MIC/MBC) Characterization->MIC Hemolysis Hemolysis Assay (HC50) Characterization->Hemolysis Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Mechanism Mechanism of Action (Membrane Permeability, etc.) MIC->Mechanism TI Calculate Therapeutic Index MIC->TI Hemolysis->TI Cytotoxicity->TI

Caption: Standard experimental workflow for the evaluation of antimicrobial peptides.

Conclusion and Future Perspectives

This compound, a representative member of the Brevinin-1 family of antimicrobial peptides, exhibits potent activity against a range of bacteria.[1] Its primary bactericidal mechanism involves the rapid disruption of the microbial membrane, a mode of action that is less prone to the development of resistance compared to traditional antibiotics.[9]

The principal barrier to the therapeutic development of this compound and its relatives is their inherent cytotoxicity, particularly their hemolytic activity.[1] However, the field of peptide engineering offers promising strategies to overcome this limitation. Structure-activity relationship studies have shown that modifications such as D-amino acid substitution and truncation can significantly reduce hemolytic activity while maintaining or even enhancing antimicrobial efficacy.[4] Furthermore, the discovery of anti-inflammatory and LPS-neutralizing properties in related Brevinin peptides opens up new therapeutic avenues, particularly for treating infections accompanied by severe inflammation, such as sepsis.[11][12]

Future research should focus on the rational design of this compound analogues with an improved therapeutic index. This will involve a synergistic approach combining peptide synthesis, comprehensive in vitro testing, and structural analysis to decouple antimicrobial potency from host cell toxicity. Successful engineering of this compound could yield a powerful new agent in the fight against multidrug-resistant pathogens.

References

Brevinin-1Lb: A Technical Whitepaper on its Potential Anticancer and Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Brevinin family of antimicrobial peptides (AMPs), first isolated from the skin secretions of frogs, has garnered significant attention for its broad-spectrum antimicrobial activity. Beyond their role in innate immunity, emerging evidence suggests that certain members of this family possess potent anticancer and antitumor properties. This technical guide focuses on Brevinin-1Lb, a member of the Brevinin-1 subfamily. While direct and extensive research on the anticancer activities of this compound is limited in the currently available scientific literature, this document will provide an in-depth analysis of the anticancer potential of the Brevinin-1 family, with a particular focus on the well-characterized peptide Brevinin-1RL1. Due to the high degree of structural homology among Brevinin-1 peptides, the properties and mechanisms of action of Brevinin-1RL1 can serve as a strong predictive model for the potential therapeutic capabilities of this compound.

This whitepaper will synthesize the available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data on Anticancer Activity of Brevinin-1 Family Peptides

The cytotoxic effects of Brevinin-1 peptides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of peptide potency, has been determined for several Brevinin-1 analogues. The following table summarizes the IC50 values for Brevinin-1RL1 against various tumor cell lines.[1][2] This data highlights the preferential activity of these peptides against cancerous cells compared to non-cancerous cell lines.

PeptideCell LineCell TypeIC50 (µM)
Brevinin-1RL1HCT116Colon Carcinoma5-10
Brevinin-1RL1MDA-MB-231Breast Adenocarcinoma5-10
Brevinin-1RL1SW480Colon Adenocarcinoma5-10
Brevinin-1RL1A549Lung Carcinoma5-10
Brevinin-1RL1SMMC-7721Hepatocellular Carcinoma5-10
Brevinin-1RL1B16-F10Mouse Melanoma5-10
Brevinin-1RL1NCM460Normal Colon Epithelial>28.67
Brevinin-1RL1BEAS-2BNormal Bronchial Epithelial>28.67
Brevinin-1RL1HaCaTHuman Keratinocyte28.67

Mechanism of Action: Induction of Apoptosis and Necrosis

Brevinin-1 family peptides exert their anticancer effects primarily through the induction of programmed cell death (apoptosis) and necrosis.[1][3][4] Studies on Brevinin-1RL1 have demonstrated that it triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in a caspase-dependent manner.[3][4]

The initial interaction of these cationic peptides is with the cancer cell membrane, which typically has a higher negative charge than normal cell membranes due to an increased presence of anionic molecules like phosphatidylserine.[3] This electrostatic attraction facilitates the peptide's accumulation on the tumor cell surface, leading to membrane permeabilization and subsequent cell death.[3]

Signaling Pathways in Brevinin-1 Induced Apoptosis

The apoptotic cascade initiated by Brevinin-1RL1 involves the activation of key executioner proteins called caspases.[3] The activation of both initiator caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway) has been observed.[3] This dual activation suggests a comprehensive attack on the cell's survival machinery. The involvement of the mitochondrial pathway is further supported by the observed loss of mitochondrial membrane potential.[3]

Brevinin1_Apoptosis_Pathway B1Lb This compound (or related Brevinin-1 peptides) CancerCell Cancer Cell Membrane (Negatively Charged) B1Lb->CancerCell Electrostatic Interaction Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway MembranePerm Membrane Permeabilization & Necrosis CancerCell->MembranePerm Casp8 Caspase-8 Activation CancerCell->Casp8 Mito Mitochondrial Membrane Potential Depolarization CancerCell->Mito Extrinsic->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Intrinsic->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for Brevinin-1 induced apoptosis in cancer cells.

Experimental Protocols

The investigation of the anticancer properties of Brevinin-1 peptides involves a series of established in vitro assays.

Cell Viability Assay (MTS Assay)

This assay is used to quantify the cytotoxic effects of the peptide on cancer and non-cancer cell lines.

  • Cell Seeding : Plate cells (e.g., HCT116, A549, NCM460) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell adherence.

  • Peptide Treatment : Treat the cells with various concentrations of the Brevinin peptide (e.g., 0-50 µM) for a specified duration (e.g., 48 hours).

  • MTS Reagent Addition : Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : Calculate the IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%, using a dose-response curve.

Apoptosis and Necrosis Quantification (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cancer cells with the Brevinin peptide at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are in necrosis.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium upon membrane damage.

  • Cell Treatment : Treat cells with the Brevinin peptide as described for the apoptosis assay.

  • Supernatant Collection : Collect the cell culture supernatant.

  • LDH Reaction : Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 490 nm) after a 30-minute incubation at room temperature. The amount of color formation is proportional to the amount of LDH released.

Experimental_Workflow Start Start: Cancer & Normal Cell Lines CellCulture Cell Culture & Seeding Start->CellCulture PeptideTreatment Brevinin-1 Peptide Treatment (Dose-Response) CellCulture->PeptideTreatment MTS MTS Assay for Cell Viability PeptideTreatment->MTS IC50 Determine IC50 Value MTS->IC50 ApoptosisAssay Annexin V/PI Staining & Flow Cytometry IC50->ApoptosisAssay Treat at IC50 NecrosisAssay LDH Release Assay IC50->NecrosisAssay Treat at IC50 DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis NecrosisAssay->DataAnalysis

General experimental workflow for assessing anticancer properties.

Conclusion

The Brevinin-1 family of antimicrobial peptides, exemplified by Brevinin-1RL1, demonstrates significant potential as a source of novel anticancer agents. Their ability to selectively target cancer cells and induce cell death through multiple pathways, including caspase-dependent apoptosis and necrosis, makes them promising candidates for further investigation. Although specific data on the anticancer properties of this compound are not yet available, its structural similarity to other Brevinin-1 peptides strongly suggests that it may possess similar activities. Future research should focus on the direct evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines, elucidation of its precise mechanism of action, and in vivo studies to assess its therapeutic efficacy and safety profile. The detailed experimental protocols and mechanistic insights provided in this whitepaper offer a solid framework for such future investigations.

References

Initial In Vitro Toxicity Screening of Brevinin-1Lb: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of Brevinin-1Lb, an antimicrobial peptide belonging to the brevinin family. This document outlines the key cytotoxic and hemolytic properties of this compound and related peptides, detailed experimental protocols for assessing its toxicity, and a summary of its proposed mechanism of action. The information presented here is intended to serve as a foundational resource for researchers involved in the preclinical evaluation of this compound and other antimicrobial peptides for therapeutic development.

Introduction to this compound

This compound is a member of the brevinin family of antimicrobial peptides, which are naturally occurring defense molecules found in the skin secretions of frogs. Like other members of its family, this compound exhibits broad-spectrum antimicrobial activity against various pathogens. However, a significant hurdle in the therapeutic development of many brevinin peptides is their potential for toxicity against host cells, particularly their hemolytic activity. Therefore, a thorough in vitro toxicity assessment is a critical first step in evaluating the therapeutic potential of this compound.

In Vitro Toxicity Profile of Brevinin-1 Peptides

The initial toxicity screening of a novel peptide like this compound typically involves assessing its cytotoxic effects on various mammalian cell lines and its ability to lyse red blood cells (hemolytic activity). While specific quantitative toxicity data for this compound is limited in publicly available literature, data from closely related Brevinin-1 peptides provide valuable insights into its likely toxicological profile.

Cytotoxicity Against Mammalian Cell Lines

The cytotoxic effects of brevinin peptides are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the peptide required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity (IC50) of Brevinin-1 Peptides Against Various Cell Lines

PeptideCell LineCell TypeIC50 (µM)Reference
Brevinin-1E8.13A549Lung Carcinoma31.6[1][2]
AGSGastric Carcinoma7.5[1][2]
JurkatT-cell Leukemia12.9[1]
HCT116Colorectal Carcinoma9.2[1]
HL60Promyelocytic Leukemia14.8[1]
HepG2Hepatocellular Carcinoma11.7[1]
HDFHuman Dermal Fibroblasts (Normal)> 15.8 (low cytotoxicity)[1][2]
Brevinin-1GHdHMEC-1Human Microvascular Endothelial Cells (Normal)15.62[3]
HaCaTHuman Keratinocytes (Normal)29.69[3]

Note: Data for this compound is not available. The table presents data from other Brevinin-1 peptides to provide a comparative context.

Hemolytic Activity

A critical aspect of in vitro toxicity screening for antimicrobial peptides is the assessment of their hemolytic activity, which is the ability to lyse red blood cells. High hemolytic activity is a major safety concern that can limit the systemic application of a therapeutic peptide. The hemolytic potential is often quantified as the HC50 value, the concentration of the peptide that causes 50% hemolysis.

Table 2: Hemolytic Activity (HC50) of Brevinin-1 and Brevinin-2 Peptides

PeptideRed Blood Cell SourceHC50 (µM)Reference
Brevinin-2OSHorse10.44[4]
[D-Leu2]B2OS(1-22)-NH2 (modified)Horse118.1[4]
Brevinin-1GHdHorse> 64 (low hemolysis at high concentrations)[3]

Experimental Protocols

This section provides detailed methodologies for the two primary assays used in the initial in vitro toxicity screening of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • This compound peptide

  • Mammalian cell lines (e.g., HEK293, HaCaT, or other relevant normal cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare a series of dilutions of this compound in serum-free culture medium. After the 24-hour incubation, remove the culture medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells treated with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B D Treat Cells with Peptide B->D C Prepare this compound Dilutions C->D E Incubate for Exposure Time D->E F Add MTT Reagent E->F G Incubate for Formazan Formation F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Figure 1. Workflow for the MTT Cytotoxicity Assay.
Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs) by quantifying the release of hemoglobin.

  • This compound peptide

  • Freshly collected red blood cells (e.g., human or horse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well V-bottom plates

  • Centrifuge with a microplate rotor

  • Microplate reader

  • Red Blood Cell Preparation:

    • Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.

    • Aspirate and discard the supernatant and buffy coat.

    • Wash the pelleted RBCs three times with cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare a series of dilutions of this compound in PBS.

  • Incubation:

    • In a 96-well V-bottom plate, add 50 µL of the diluted peptide solutions to the respective wells.

    • Add 50 µL of the 2% RBC suspension to each well.

    • For the positive control, add 50 µL of 1% Triton X-100 to wells with 50 µL of the RBC suspension.

    • For the negative control, add 50 µL of PBS to wells with 50 µL of the RBC suspension.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin absorbance.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 2% Red Blood Cell Suspension C Mix Peptide Dilutions with RBC Suspension A->C B Prepare this compound Dilutions in PBS B->C D Incubate at 37°C for 1 hour C->D E Centrifuge to Pellet Intact RBCs D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance of Hemoglobin (540 nm) F->G H Calculate % Hemolysis G->H I Determine HC50 Value H->I

Figure 2. Workflow for the Hemolytic Assay.

Mechanism of Toxicity

The primary mechanism of toxicity for Brevinin-1 peptides is believed to be the disruption of cell membrane integrity.[5] This is a common mechanism for many cationic antimicrobial peptides. The positively charged residues in the peptide are thought to interact with the negatively charged components of the cell membrane, such as phospholipids. This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization, leakage of cellular contents, and ultimately cell death through processes like apoptosis and necrosis.[6]

The amphipathic nature of Brevinin-1 peptides, with distinct hydrophobic and hydrophilic regions, facilitates their insertion into the cell membrane. Once inserted, they can form pores or channels, leading to a loss of ion homeostasis and dissipation of the membrane potential. This disruption of the cell membrane can trigger downstream signaling pathways that lead to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Brevinin_Toxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_cellular_effects Cellular Effects B1Lb This compound Interaction Electrostatic Interaction B1Lb->Interaction Membrane Mammalian Cell Membrane (Negatively Charged) Membrane->Interaction Insertion Peptide Insertion into Lipid Bilayer Interaction->Insertion Permeabilization Membrane Permeabilization (Pore Formation) Insertion->Permeabilization Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Permeabilization->Leakage Permeabilization->Leakage Potential Loss of Membrane Potential Permeabilization->Potential Apoptosis Apoptosis (Programmed Cell Death) Leakage->Apoptosis Necrosis Necrosis (Cell Lysis) Leakage->Necrosis Potential->Apoptosis

Figure 3. Proposed Mechanism of this compound Toxicity.

Conclusion

The initial in vitro toxicity screening is a fundamental step in the preclinical assessment of this compound. While specific quantitative data for this compound remains to be fully elucidated, the information from related Brevinin-1 peptides suggests a potential for dose-dependent cytotoxicity and hemolytic activity. The provided experimental protocols offer a standardized approach to generate this critical data. Understanding the toxicity profile and the underlying mechanisms is essential for guiding further development, including potential peptide engineering strategies to enhance therapeutic efficacy while minimizing adverse effects. This technical guide serves as a valuable resource for researchers embarking on the exciting but challenging path of developing novel antimicrobial peptides like this compound into safe and effective therapeutics.

References

Brevinin-1Lb Gene Identification and Precursor Peptide Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the identification of the Brevinin-1Lb gene and the subsequent analysis of its precursor peptide. Brevinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, demonstrating potent activity against a broad spectrum of microbes.[1] Understanding the genetic basis and peptide characteristics of specific members, such as this compound, is crucial for harnessing their therapeutic potential. This document outlines the key experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and molecular structures.

Gene Identification: From Frog Skin to Full-Length cDNA

The initial step in characterizing a novel peptide like this compound is the identification of its encoding gene. This is typically achieved by constructing a cDNA library from the frog's skin, a rich source of AMPs, and then employing molecular cloning techniques to isolate the specific gene sequence.

Experimental Workflow: Gene Identification

The overall process for identifying the this compound gene involves several sequential steps, from sample collection to sequence analysis.

Gene_Identification_Workflow cluster_0 Biological Sample & RNA Extraction cluster_1 cDNA Synthesis & Library Construction cluster_2 Gene Amplification & Sequencing cluster_3 Sequence Analysis A Frog Skin Secretion B Total RNA Extraction A->B C Reverse Transcription (mRNA to cDNA) B->C D cDNA Library Construction C->D E 3' and 5' RACE-PCR D->E F PCR Product Cloning (e.g., pCR2.1 vector) E->F G DNA Sequencing F->G H Sequence Assembly & ORF Identification G->H I Precursor Peptide Sequence Deduction H->I

Caption: Workflow for this compound gene identification.

Experimental Protocol: cDNA Library Construction and RACE-PCR

This protocol details the molecular cloning strategy to obtain the full-length cDNA sequence encoding the this compound precursor.

Objective: To amplify and sequence the full-length cDNA of the this compound gene.

Materials:

  • Frog skin tissue

  • TRIzol reagent or similar for RNA extraction

  • Reverse Transcriptase kit

  • Oligo(dT) primer

  • Degenerate forward primer (based on conserved signal peptide sequences)

  • SMARTer RACE cDNA Amplification Kit (or similar)

  • Gene-specific primers (GSPs) for 5' and 3' RACE

  • Taq DNA Polymerase

  • Cloning vector (e.g., pCR2.1)

  • Competent E. coli cells

  • DNA sequencing reagents

Methodology:

  • Total RNA Extraction:

    • Homogenize fresh frog skin tissue in TRIzol reagent.

    • Perform RNA extraction according to the manufacturer's protocol to isolate high-quality total RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer. This specifically targets polyadenylated mRNA transcripts.

  • 3' RACE (Rapid Amplification of cDNA Ends):

    • Perform a PCR using a degenerate forward primer designed from the highly conserved signal peptide region of other known Brevinin genes and a reverse primer that binds to the poly(A) tail.

    • This reaction amplifies the 3' end of the gene, including the mature peptide coding region.

  • 5' RACE:

    • Based on the sequence obtained from the 3' RACE, design a gene-specific reverse primer (GSP).

    • Use a 5' RACE kit, which typically involves adding a known adapter sequence to the 5' end of the cDNA.

    • Perform PCR using the GSP and a primer complementary to the adapter sequence to amplify the 5' end of the gene.[2]

  • Cloning and Sequencing:

    • Ligate the resulting PCR products from the RACE reactions into a suitable cloning vector.[3]

    • Transform the vector into competent E. coli cells.

    • Select positive colonies and isolate the plasmid DNA.

    • Sequence the inserted DNA to obtain the full-length cDNA sequence.

  • Sequence Analysis:

    • Assemble the 5' and 3' sequences to create the full-length cDNA sequence.

    • Identify the open reading frame (ORF) and translate it to deduce the amino acid sequence of the this compound precursor peptide.[4]

Precursor Peptide Analysis

The cloned cDNA sequence reveals the structure of the precursor peptide, which undergoes post-translational processing to yield the mature, active this compound. Analysis of this precursor is key to understanding its biosynthesis and structure.

Structure of the Brevinin-1 Precursor

Brevinin precursors share a common structural organization.[5] They consist of a highly conserved N-terminal signal peptide, an acidic spacer region, and the C-terminal mature antimicrobial peptide.[4][5] The mature peptide is typically flanked by a cleavage site (e.g., -Lys-Arg-) for processing enzymes.[6]

Precursor_Peptide_Structure Precursor Signal Peptide (1-24 aa) Acidic Propeptide Cleavage Site (KR) Mature this compound Peptide Processing Post-Translational Processing Precursor:mp->Processing MaturePeptide Mature, Active This compound Processing->MaturePeptide

Caption: Schematic of the this compound precursor peptide.

Physicochemical Properties and Peptide Synthesis

Once the amino acid sequence of the mature peptide is deduced, it can be chemically synthesized for functional and structural studies.

PropertyData for this compoundReference
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC[5]
Number of Residues 24-
Molecular Weight (Calculated based on sequence) ~2579.2 Da-
Key Structural Feature C-terminal "Rana box" (Cys-(Xaa)4-Lys-Cys) disulfide bridge[5][7]
Experimental Protocols: Peptide Analysis

Protocol 2.3.1: Solid-Phase Peptide Synthesis and Purification

Objective: To chemically synthesize and purify this compound for in vitro assays.

Methodology:

  • Synthesis: Synthesize the peptide using an automated peptide synthesizer based on Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[7]

  • Cleavage: Cleave the synthesized peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., containing trifluoroacetic acid).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[7]

    • Collect fractions corresponding to the major peptide peak.

  • Verification: Confirm the purity and identity of the collected fractions.

Protocol 2.3.2: Mass Spectrometry Analysis

Objective: To verify the molecular mass and purity of the synthesized this compound.

Methodology:

  • Sample Preparation: Mix a small amount of the purified peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

  • Analysis:

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Analyze the sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[7]

    • The resulting spectrum will show a peak corresponding to the molecular mass of the peptide, confirming its identity and assessing its purity.

Protocol 2.3.3: Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at a concentration of approximately 50 µM in two different solvents:

      • An aqueous solution (e.g., 10 mM ammonium acetate) to represent a hydrophilic environment.[7]

      • A membrane-mimicking solution (e.g., 50% trifluoroethanol (TFE) in 10 mM ammonium acetate) to simulate the hydrophobic environment of a bacterial membrane.[1][7]

  • CD Measurement:

    • Record the CD spectra for each sample using a spectropolarimeter, typically scanning from 190 to 250 nm.

  • Data Analysis:

    • Brevinin peptides typically exhibit a random coil structure in aqueous solutions and adopt a distinct α-helical conformation in membrane-mimicking environments, which is crucial for their antimicrobial activity.[1][5] The α-helical content can be calculated from the CD data using online servers.[7]

Functional Characterization

The final stage involves assessing the biological activity of the synthesized peptide, primarily its antimicrobial efficacy and its potential toxicity to host cells.

Mechanism of Action

Brevinin-1 peptides are thought to exert their antimicrobial effect by disrupting the integrity of bacterial cell membranes. The cationic nature of the peptide facilitates interaction with the negatively charged bacterial membrane, while its amphipathic α-helical structure allows it to insert into and permeabilize the lipid bilayer, leading to cell death.[5]

Mechanism_of_Action A Cationic this compound C Electrostatic Attraction A->C B Anionic Bacterial Membrane B->C D Peptide adopts α-helical structure C->D E Membrane Insertion & Pore Formation D->E F Membrane Disruption E->F G Cell Lysis F->G

Caption: Simplified pathway of this compound's antimicrobial action.

Quantitative Biological Activity Data

The following table summarizes typical activity data for Brevinin-1 family peptides. Specific data for this compound is limited, but these values provide a representative profile.

Activity MetricOrganism/Cell TypeResult (MIC or HC₅₀)Reference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus1.5 - 12.5 µg/mL[3][8]
Minimum Inhibitory Concentration (MIC) Escherichia coli2 - 8 µM[1]
Minimum Inhibitory Concentration (MIC) Candida albicans> 8 µM[1]
Hemolytic Activity (HC₅₀) Human Red Blood CellsVaries (often high)[1][7]

Note: MIC values can vary significantly between different Brevinin-1 isoforms and target strains.

Experimental Protocols: Functional Assays

Protocol 3.3.1: Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Prepare Bacterial Inoculum: Grow bacterial strains to the mid-logarithmic phase and dilute to a final concentration of ~1 x 10⁶ CFU/mL in Mueller-Hinton broth.[8]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound peptide.[8]

  • Inoculation: Add the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[1][3]

Protocol 3.3.2: Hemolytic Activity Assay

Objective: To assess the cytotoxicity of this compound against mammalian cells using red blood cells as a model.

Methodology:

  • Prepare Red Blood Cells (RBCs): Obtain fresh human red blood cells, wash them with phosphate-buffered saline (PBS), and resuspend to a final concentration of 2-4% (v/v).

  • Serial Dilution: Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Brevinin-1Lb

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of Brevinin-1Lb, an antimicrobial peptide, using Fmoc-based solid-phase peptide synthesis (SPPS). This compound, with the sequence FLPMLAGLAASMVPKFVCLITKKC, features a characteristic intramolecular disulfide bridge essential for its biological activity.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from resin preparation to final peptide purification and characterization.

Introduction

Brevinins are a family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs of the Ranidae family.[4] These peptides are a crucial component of the frog's innate immune system and exhibit broad-spectrum activity against bacteria and fungi.[5] this compound, isolated from Rana berlandieri, is a 24-amino acid cationic peptide with the sequence FLPMLAGLAASMVPKFVCLITKKC.[1] A defining structural feature of many Brevinin-1 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues (Cys18 and Cys24 in this compound).[2][3][4] This structure is often critical for its membrane-disrupting mechanism of action.[5]

Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound.[6][7] This technique involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8] The key advantages of Fmoc-SPPS include high yields, purity, and the ability to automate the process.[6] This protocol outlines the manual synthesis of this compound, including resin preparation, automated or manual synthesis cycles, cleavage from the resin, oxidative disulfide bond formation, and final purification and characterization.

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of this compound on a 0.1 mmol scale.

Table 1: Equipment and Consumables

ItemDescription
Solid-Phase Synthesis Vessel Glass reaction vessel with a porous frit
Shaker/Vortexer For mixing during reaction steps
Filtration System Vacuum flask and pump or manual syringe system
HPLC System Preparative and analytical Reverse-Phase HPLC
Mass Spectrometer MALDI-TOF or ESI-MS for mass verification
Lyophilizer (Freeze-Dryer) For removing solvents from the final product
pH Meter / pH Paper For adjusting pH during cyclization
Standard Glassware Beakers, flasks, graduated cylinders
Syringes and Needles For reagent transfer

Table 2: Resins and Amino Acid Derivatives

ReagentMolar Equiv. (per coupling)Amount (0.1 mmol scale)Notes
Fmoc-Cys(Trt)-Wang Resin N/A~167 mg (0.6 mmol/g loading)Starting solid support.
Fmoc-L-Phe-OH 40.19 g
Fmoc-L-Leu-OH 40.14 gUsed for 3 residues.
Fmoc-L-Pro-OH 40.13 g
Fmoc-L-Met-OH 40.15 g
Fmoc-L-Ala-OH 40.12 gUsed for 3 residues.
Fmoc-L-Gly-OH 40.12 g
Fmoc-L-Ser(tBu)-OH 40.15 g
Fmoc-L-Val-OH 40.14 g
Fmoc-L-Lys(Boc)-OH 40.19 gUsed for 3 residues.
Fmoc-L-Cys(Trt)-OH 40.23 gTrityl (Trt) side-chain protection.[9]
Fmoc-L-Ile-OH 40.14 g
Fmoc-L-Thr(tBu)-OH 40.16 g

Table 3: Solvents and Reagents

ReagentPurpose
N,N-Dimethylformamide (DMF) Primary solvent for washing and coupling.[10]
Dichloromethane (DCM) Solvent for resin swelling and washing.[10]
Piperidine Fmoc deprotection (20% v/v in DMF).[5]
HATU Coupling agent.
DIPEA (or DIEA) Activation base.
Trifluoroacetic Acid (TFA) Cleavage from resin and side-chain deprotection.[6]
Triisopropylsilane (TIS) Scavenger in cleavage cocktail.[6]
ddH₂O (Ultrapure Water) Scavenger and solvent.
Diethyl Ether (cold) Peptide precipitation.
Acetonitrile (ACN), HPLC Grade Mobile phase for HPLC.
Ammonium Bicarbonate Buffer for cyclization.

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow start Start: Fmoc-Cys(Trt)-Wang Resin swell 1. Resin Swelling (DMF) start->swell cycle 2. Iterative SPPS Cycle (23 times) swell->cycle deprotection A. Fmoc Deprotection (20% Piperidine/DMF) cycle->deprotection For each amino acid cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O) cycle->cleavage After final coupling coupling B. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) deprotection->coupling coupling->cycle Repeat precipitate 4. Precipitation (Cold Diethyl Ether) cleavage->precipitate cyclization 5. Disulfide Bond Formation (Air Oxidation, pH 8.5) precipitate->cyclization purification 6. Purification (Preparative RP-HPLC) cyclization->purification characterization 7. Characterization (Analytical HPLC, MS) purification->characterization final_product End: Purified this compound characterization->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling
  • Place approximately 167 mg of Fmoc-Cys(Trt)-Wang resin (0.6 mmol/g) into a 10 mL SPPS reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[11]

  • After swelling, drain the DMF from the vessel.

Step 2: Iterative Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from Lysine (K) and proceeding to the N-terminal Phenylalanine (F).

A. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • To check for reaction completion, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Cleavage and Side-Chain Deprotection
  • After the final amino acid (Fmoc-L-Phe-OH) has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under vacuum for 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ddH₂O.[5][6] (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Step 4: Peptide Precipitation and Washing
  • Precipitate the crude linear peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate should form. Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

Step 5: Disulfide Bond Formation (Cyclization)
  • Dissolve the crude linear peptide in 100 mL of ddH₂O containing 0.1% TFA.

  • Adjust the pH of the solution to ~8.5 by the dropwise addition of ammonium bicarbonate solution (0.1 M).

  • Stir the solution vigorously, open to the air, for 12-24 hours to facilitate air oxidation of the thiol groups.

  • Monitor the reaction progress by taking small aliquots and analyzing them with ESI-MS. The target mass should decrease by 2 Da upon formation of the disulfide bond.

  • Once the cyclization is complete, acidify the solution to pH < 4 with TFA and lyophilize to obtain the crude cyclized peptide.

Step 6: Purification
  • Purify the crude cyclized peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Dissolve the lyophilized powder in a minimal amount of Buffer A.

  • Use a C18 column and a linear gradient of Buffer B (e.g., 5% to 65% over 60 minutes).

    • Buffer A: 0.1% TFA in ddH₂O

    • Buffer B: 0.1% TFA in Acetonitrile (ACN)

  • Monitor the elution profile at 214 nm and 280 nm.[12]

  • Collect fractions corresponding to the major peak.

Step 7: Final Analysis and Characterization
  • Confirm the purity of the collected fractions using analytical RP-HPLC. The final product should exhibit a single, sharp peak, indicating >95% purity.

  • Verify the molecular identity and mass of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

  • Lyophilize the pure fractions to obtain this compound as a white, fluffy powder. Store at -20°C or lower.[13]

Expected Data

Table 4: this compound Characterization Data

ParameterTheoretical ValueObserved ValueMethod
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC--
Molecular Formula C₁₁₄H₁₉₇N₂₉O₂₈S₂--
Average Mass (Linear) 2552.22 Da~2552.2 DaMass Spectrometry
Average Mass (Cyclized) 2550.20 Da~2550.2 DaMass Spectrometry
Purity >95%>95%Analytical RP-HPLC

Conclusion

This protocol provides a robust and detailed methodology for the synthesis of the antimicrobial peptide this compound via Fmoc-SPPS. By following these steps, researchers can reliably produce high-purity synthetic this compound suitable for structural and functional studies, including antimicrobial assays and mechanism-of-action investigations. Careful execution of the cleavage, cyclization, and purification steps is critical for obtaining a biologically active peptide with the correct disulfide bridge.

References

Application Notes and Protocols for the Purification and Analysis of Brevinin-1Lb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a member of the brevinin-1 family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs.[1][2][3] These peptides are characterized by a length of approximately 24 amino acids, a highly hydrophobic N-terminal region, and a C-terminal "Rana box" domain containing a disulfide bridge.[4] Brevinin-1 peptides, including this compound, have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[5] This antimicrobial activity, coupled with their unique structural features, makes them promising candidates for the development of new therapeutic agents.

This document provides detailed protocols for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Experimental Workflow Overview

The overall process for the purification and analysis of this compound is outlined in the workflow diagram below. The process begins with the crude peptide, either from synthetic origin or extracted from natural sources, followed by purification and subsequent characterization.

This compound Purification and Analysis Workflow Crude Crude this compound (Synthetic or Natural Extract) Purification RP-HPLC Purification Crude->Purification Injection Fractionation Fraction Collection Purification->Fractionation Elution Analysis Purity & Identity Analysis Fractionation->Analysis QC Analysis->Purification Re-purification (if necessary) PurePeptide Pure this compound Analysis->PurePeptide Pooling of pure fractions MassSpec MALDI-TOF MS Analysis PurePeptide->MassSpec Sample Preparation Data Data Interpretation MassSpec->Data Mass Spectrum

Caption: Workflow for this compound purification and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the purification and analysis of this compound.

Table 1: this compound Properties

PropertyValueReference
Amino Acid SequenceFLPMLAGLAASMVPKFVCLITKKC[5]
Molecular Weight (Theoretical, Monoisotopic)2589.4 DaCalculated
Purity after RP-HPLC>95%[6]

Table 2: Representative RP-HPLC Purification Parameters and Results

ParameterValueReference
ColumnC18, 5 µm, 300 Å, 4.6 x 150 mm[7]
Mobile Phase A0.1% TFA in Water[7]
Mobile Phase B0.1% TFA in Acetonitrile[7]
Gradient20-60% B over 40 min[8]
Flow Rate1.0 mL/min[7]
Detection Wavelength214 nm[9]
Typical Purity Achieved>95%[10]
Representative Yield~90%[10]

Table 3: Representative MALDI-TOF Mass Spectrometry Data

ParameterValueReference
Matrixα-Cyano-4-hydroxycinnamic acid (HCCA)[11]
Observed [M+H]⁺ (m/z)~2590.4[9][12]
Mass Accuracy<100 ppm[11]

Experimental Protocols

RP-HPLC Purification of this compound

This protocol describes the purification of synthetic or extracted this compound using a standard analytical or semi-preparative RP-HPLC system.

Materials:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 150 mm)

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A suggested starting gradient is 20% to 60% Mobile Phase B over 40 minutes.[8] The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at a wavelength of 214 nm.

    • Collect fractions corresponding to the major peaks.

  • Purity Analysis and Pooling:

    • Analyze the purity of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient.

    • Pool the fractions containing the pure this compound (typically >95% purity).

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

MALDI-TOF Mass Spectrometry Analysis of this compound

This protocol outlines the procedure for determining the molecular mass and confirming the identity of the purified this compound.

Materials:

  • Purified this compound

  • MALDI matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile, 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Co-crystallization:

    • On the MALDI target plate, spot 1 µL of the MALDI matrix solution.

    • Immediately add 1 µL of the purified this compound solution (dissolved in 0.1% TFA) to the matrix spot and mix by pipetting up and down.

    • Allow the spot to air dry completely at room temperature. This will result in the formation of crystals containing both the matrix and the peptide.

  • Mass Spectrometry Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion, linear or reflector mode, according to the instrument's standard operating procedure.

    • Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of this compound.

  • Data Analysis:

    • Identify the peak corresponding to the singly protonated molecular ion ([M+H]⁺) of this compound.

    • Compare the experimentally observed m/z value with the theoretical molecular weight of this compound (2589.4 Da). The observed mass should be within the acceptable mass accuracy of the instrument (typically <100 ppm).

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound, like many antimicrobial peptides, involves the disruption of microbial cell membranes. This process can be visualized as a series of interactions.

This compound Mechanism of Action Peptide This compound (Cationic, Amphipathic) Binding Electrostatic Binding Peptide->Binding Membrane Bacterial Membrane (Anionic Phospholipids) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: Mechanism of this compound action on bacterial membranes.

References

Determining the Minimum Inhibitory Concentration (MIC) of Brevinin-1Lb: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Brevinin-1Lb. It is intended to guide researchers in the accurate assessment of its antimicrobial potency, a critical step in the evaluation of novel therapeutic agents.

Introduction to this compound

This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs.[1] Like other members of its family, this compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action for many brevinin peptides involves the disruption of the microbial cell membrane integrity, leading to cell death.[2] Determining the MIC is a fundamental step in characterizing the antimicrobial efficacy of this compound and comparing its activity against different microorganisms.

Data Presentation: MIC of Brevinin-1 Family Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other closely related Brevinin-1 peptides against various pathogenic microorganisms. This data provides a comparative overview of their antimicrobial spectrum and potency.

PeptideMicroorganismStrainMIC (µM)Reference
This compound Staphylococcus aureus-8[1]
This compound Escherichia coli-16[1]
Brevinin-1OSPseudomonas aeruginosaATCC 27853>128[3]
Brevinin-1plKlebsiella pneumoniaeATCC 43816-[4]
Brevinin-1BWEnterococcus faecalisATCC 292123.125 µg/mL[5][6]
Brevinin-1E-OG9Staphylococcus aureus (MRSA)NCTC 12493-[7]
Brevinin-1OSCandida albicansNCYC 1467-[3]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol details the broth microdilution method for determining the MIC of this compound. This method is a standardized and widely accepted procedure for assessing the antimicrobial susceptibility of various compounds.

Materials
  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial or fungal strains of interest (e.g., S. aureus, E. coli)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure
  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a concentration of 1 mg/mL.

    • Further dilute the stock solution in sterile MHB to achieve a starting concentration for serial dilutions (e.g., 256 µg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well polypropylene microtiter plate.

    • Add 200 µL of the starting this compound solution (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no peptide) and well 12 as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 will be 200 µL, and the peptide concentrations will be half of the initial serial dilutions.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Peptide_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Peptide_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_models Membrane Disruption Models Membrane Phospholipid Bilayer Brevinin This compound Peptide Carpet Carpet Model Brevinin->Carpet Initial Electrostatic Interaction Disruption Membrane Disruption & Pore Formation Carpet->Disruption Barrel Barrel-Stave Model Barrel->Disruption Toroidal Toroidal Pore Model Toroidal->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of this compound action via membrane disruption models.

References

Application Notes and Protocols for Broth Microdilution Assay of Brevinin-1Lb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of the frog, Rana luteiventris.[1] Like other members of its family, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms.[1] This document provides a detailed protocol for determining the antimicrobial efficacy of this compound using the broth microdilution assay to establish its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Mechanism of Action

The primary antimicrobial mechanism of brevinin-1 peptides involves the disruption of microbial cell membranes.[1] In an aqueous environment, this compound is largely unstructured but adopts an amphipathic α-helical conformation in the hydrophobic environment of a cell membrane. This structural change facilitates the peptide's interaction with the anionic phospholipids of the bacterial membrane, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1]

cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Peptide This compound (Unstructured in solution) Helix α-helical this compound (Membrane-bound) Peptide->Helix Interaction with membrane Pore Pore Formation & Membrane Disruption Helix->Pore Aggregation and insertion Death Cell Death Pore->Death Loss of membrane integrity Start Start: Prepare Reagents Prep_Peptide Prepare this compound Stock Solution Start->Prep_Peptide Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Peptide Serial Dilution of Peptide in 96-well Plate Prep_Peptide->Dilute_Peptide Add_Inoculum Add Bacterial Inoculum to Wells Prep_Inoculum->Add_Inoculum Dilute_Peptide->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Application Note and Protocol: In Vitro Cytotoxicity Assessment of Brevinin-1Lb using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevinin-1Lb is a member of the Brevinin-1 family of antimicrobial peptides (AMPs) originally isolated from amphibian skin secretions.[1] Like other peptides in its family, this compound exhibits broad-spectrum antimicrobial activity and has garnered interest for its potential as a novel therapeutic agent, including for its anticancer properties.[1][2] However, a significant hurdle for the clinical development of many AMPs is their potential cytotoxicity towards mammalian cells.[3] Therefore, a thorough in vitro cytotoxicity assessment is a critical step in the preclinical evaluation of this compound.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and cost-effective colorimetric method to determine cell viability and proliferation.[4]

Principle of the Method

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located in the mitochondria of viable cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

MTT_Principle Mitochondria Active Mitochondria (NAD(P)H-dependent oxidoreductases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Conversion MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake & Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Proposed Mechanism of this compound Cytotoxicity

Brevinin family peptides primarily exert their cytotoxic effects by disrupting the cell membrane.[1][6] Due to their cationic nature, they preferentially interact with the negatively charged components of cancer cell membranes, such as phosphatidylserine.[1] This interaction leads to membrane permeabilization, the formation of pores, a subsequent loss of osmotic balance, leakage of cellular contents, and ultimately, cell death through necrosis or apoptosis.[1][7]

Brevinin_Mechanism Peptide This compound Peptide (Cationic) Interaction Electrostatic Interaction Peptide->Interaction Membrane Cancer Cell Membrane (Negatively Charged) Membrane->Interaction Pore Membrane Permeabilization & Pore Formation Interaction->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death (Necrosis/Apoptosis) Leakage->Death

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

1. Materials and Reagents

  • This compound peptide (lyophilized)

  • Selected cancer cell line (e.g., A549, HCT116) and/or non-cancerous cell line (e.g., HaCaT, VERO)[8][9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10] Store in light-protected aliquots at -20°C.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol (0.04 N HCl in isopropanol).[9][10]

  • Sterile, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm, if desired).[5]

2. Experimental Workflow

MTT_Workflow A 1. Cell Culture & Seeding B 2. Cell Adhesion (24h Incubation) A->B C 3. Treatment (Add this compound) B->C D 4. Incubation (e.g., 24h, 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubation (3-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (% Viability & IC50) H->I

3. Step-by-Step Procedure

Step 1: Cell Seeding

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in a complete culture medium to a final concentration for seeding. A typical seeding density is between 5 x 10³ and 1 x 10⁴ cells/well, but this should be optimized for each cell line.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "cells only" (untreated control) and "medium only" (blank control).

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and enter the exponential growth phase.[11]

Step 2: Preparation and Addition of this compound

  • Prepare a stock solution of this compound by reconstituting the lyophilized peptide in sterile water or an appropriate buffer.

  • Prepare a series of 2-fold serial dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations for treatment.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various this compound dilutions to the respective wells in triplicate.

  • Add 100 µL of fresh medium (without the peptide) to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

Step 3: MTT Addition and Incubation

  • Following the treatment period, carefully remove the medium.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[5]

  • Incubate the plate for 3-4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil). During this time, visible purple formazan crystals will form in viable cells.

Step 4: Solubilization and Measurement

  • After the MTT incubation, carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.[11]

  • Measure the absorbance of each well at 570 nm using a microplate reader. The plate should be read within 1 hour of adding the solubilization solution.

4. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.

  • Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with % Viability on the Y-axis and the log of the peptide concentration on the X-axis.

Data Presentation

Quantitative data should be organized into clear tables. Below is a sample table illustrating the cytotoxic effect of this compound on A549 (human lung carcinoma) cells after 24 hours of treatment.

Table 1: Cytotoxicity of this compound on A549 Cells

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)1.254 ± 0.08100.0%
1.561.102 ± 0.0687.9%
3.130.955 ± 0.0576.2%
6.250.789 ± 0.0762.9%
12.50.611 ± 0.0448.7%
250.345 ± 0.0327.5%
500.158 ± 0.0212.6%
1000.089 ± 0.017.1%

Data are presented as mean ± standard deviation (SD) of triplicate wells. The estimated IC₅₀ value from this data is approximately 12 µM.

Table 2: Comparative IC₅₀ Values of Brevinin Peptides on Various Cell Lines

PeptideCell LineCell TypeIC₅₀ (µM)Reference
Brevinin-1RL1HCT116Human Colon Carcinoma5 - 10[7]
Brevinin-1RL1A549Human Lung Carcinoma5 - 10[7]
Brevinin-1E8.13A549Human Lung Carcinoma7.5 - 14.8[3]
Brevinin-1GHdHMEC-1Human Microvascular Endothelial>100[8]
Brevinin-1plH838Non-small Cell Lung Cancer>10[2]

This table provides examples from published literature for comparison.

Troubleshooting

  • High Background: Ensure phenol red or serum, which can interfere with readings, are removed before adding the MTT reagent. Use a serum-free medium for the MTT incubation step.

  • Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading. Pipetting up and down or extending the shaking time can help.

  • Low Absorbance Values: The initial cell seeding density may be too low, or the incubation time may be too short. Optimize cell number to ensure absorbance values for the untreated control are in a linear range (typically 0.8-1.5).

References

Application Notes and Protocols: Hemolytic Activity Assay for Brevinin-1Lb against Human Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb, a member of the Brevinin-1 family of antimicrobial peptides (AMPs) isolated from the skin secretions of the frog Rana luteiventris, has demonstrated antimicrobial activity against a range of bacteria.[1] However, a critical aspect of evaluating the therapeutic potential of any AMP is its toxicity towards host cells, with hemolytic activity being a primary indicator of cytotoxicity. The Brevinin-1 family of peptides is generally characterized by strong hemolytic properties, which can limit their systemic applications.[1][2][3][4][5]

These application notes provide a detailed protocol for assessing the hemolytic activity of this compound against human erythrocytes. Understanding the hemolytic potential of this peptide is crucial for determining its selectivity and therapeutic index, thereby guiding further drug development efforts.

Overview of this compound and its Hemolytic Potential

This compound is a cationic and amphipathic peptide that, like other members of its family, is presumed to exert its antimicrobial effects through membrane disruption.[1][6] This mechanism, however, is often not specific to microbial membranes and can also affect eukaryotic cells, such as human red blood cells (erythrocytes).

While the specific 50% hemolytic concentration (HC50) of this compound against human erythrocytes is not extensively documented in publicly available literature, its antimicrobial activity has been quantified. The minimal inhibitory concentration (MIC) of this compound has been reported to be 8 µM against Staphylococcus aureus and 16 µM against Escherichia coli.[1] This antimicrobial potency underscores the need to determine its corresponding hemolytic activity to assess its therapeutic window.

For comparative purposes, the hemolytic activities of other Brevinin-1 peptides are presented below, highlighting the general trend of significant hemolytic potential within this peptide family.

Quantitative Data on Brevinin-1 Family Peptides

The following table summarizes the reported hemolytic and antimicrobial activities of various Brevinin-1 peptides. This data provides a context for the expected hemolytic potency of this compound.

PeptideSource OrganismTarget CellsHC50 ValueMIC Value (µM)Reference
This compoundRana luteiventrisHuman ErythrocytesNot Reported8 (S. aureus), 16 (E. coli)[1]
Brevinin-1GHaHylarana guentheriHorse Erythrocytes~16 µMNot Reported in this context[7]
Brevinin-1GHbHylarana guentheriHorse Erythrocytes>512 µMNot Reported in this context[7]
Brevinin-1GHcHylarana guentheriHorse Erythrocytes~128 µMNot Reported in this context[7]
Brevinin-1BWNot SpecifiedSheep Erythrocytes35.8 µg/mLNot Reported in this context[8]
Brevinin-1pl analogue (3H)SyntheticNot SpecifiedReduced Hemolysis4 (MRSA)[9]
Brevinin-1 analogue (5R)SyntheticNot Specified>128 µMNot Reported in this context[2]

Experimental Protocol: Hemolytic Activity Assay

This protocol details the steps to determine the hemolytic activity of this compound against human erythrocytes.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Human whole blood (from healthy donors, with anticoagulant such as heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • Deionized water

  • 96-well V-bottom or round-bottom microtiter plates

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

  • Incubator (37°C)

Preparation of Erythrocyte Suspension
  • Collect fresh human whole blood into a tube containing an anticoagulant.

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Resuspend the erythrocyte pellet in 5 volumes of cold PBS (pH 7.4).

  • Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Repeat the washing steps (4 and 5) two more times.

  • After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.

Assay Procedure
  • Prepare a stock solution of this compound in PBS or a suitable solvent.

  • Perform serial dilutions of the this compound stock solution in PBS in a separate 96-well plate to obtain a range of desired concentrations.

  • In a new 96-well plate, add 50 µL of each this compound dilution.

  • Prepare the following controls:

    • Negative Control (0% Hemolysis): 50 µL of PBS.

    • Positive Control (100% Hemolysis): 50 µL of 1% Triton X-100.

  • Add 50 µL of the 2% erythrocyte suspension to each well containing the peptide dilutions and controls.

  • Gently mix the contents of the wells.

  • Incubate the plate at 37°C for 1 hour.

  • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

    % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Plot the percentage of hemolysis against the peptide concentration.

  • Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis of human erythrocytes.

Visualizations

Experimental Workflow

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Obtain Human Whole Blood wash_rbc Wash Erythrocytes with PBS (3x) start->wash_rbc prep_rbc_susp Prepare 2% Erythrocyte Suspension in PBS wash_rbc->prep_rbc_susp add_rbc Add 2% Erythrocyte Suspension prep_rbc_susp->add_rbc prep_peptide Prepare Serial Dilutions of this compound add_peptide Add Peptide Dilutions and Controls to Plate prep_peptide->add_peptide add_peptide->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge Centrifuge to Pellet Intact Erythrocytes incubate->centrifuge measure_abs Measure Supernatant Absorbance at 540 nm centrifuge->measure_abs calc_hemolysis Calculate % Hemolysis measure_abs->calc_hemolysis plot_data Plot % Hemolysis vs. Concentration calc_hemolysis->plot_data det_hc50 Determine HC50 Value plot_data->det_hc50

Caption: Workflow for the hemolytic activity assay of this compound.

Proposed Mechanism of Hemolysis

The hemolytic activity of Brevinin-1 peptides is believed to be mediated by their direct interaction with the erythrocyte membrane, leading to membrane disruption and cell lysis. While a specific signaling pathway is not typically involved in this lytic process, the "carpet" or "toroidal pore" models are often proposed.

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane cluster_peptide This compound Action membrane Phospholipid Bilayer peptide This compound (Cationic, Amphipathic) binding Electrostatic Binding to Membrane peptide->binding Initial Contact insertion Hydrophobic Interaction and Insertion binding->insertion Conformational Change (α-helix formation) disruption Membrane Disruption (Pore Formation/Detergent-like) insertion->disruption lysis Hemoglobin Release (Hemolysis) disruption->lysis

Caption: Proposed mechanism of this compound-induced hemolysis.

Conclusion

The protocol and information provided herein offer a comprehensive guide for researchers to evaluate the hemolytic activity of this compound. Given the potent hemolytic nature of the Brevinin-1 family, a thorough assessment of this peptide's cytotoxicity is a prerequisite for its consideration as a therapeutic agent. The determination of the HC50 value for this compound against human erythrocytes will enable the calculation of its therapeutic index, a critical parameter in the early stages of drug discovery and development. Structural modifications to this compound may be necessary to reduce its hemolytic activity while preserving its antimicrobial efficacy, a common strategy in the development of AMP-based therapeutics.[3]

References

Application Notes and Protocols: Studying Brevinin-1Lb Secondary Structure Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a member of the brevinin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in many amphibian species.[1][2] These peptides represent a promising source for the development of novel antimicrobial agents. The biological activity of AMPs like this compound is intrinsically linked to their three-dimensional structure, particularly their secondary structure. In aqueous environments, many brevinins exist in a disordered, random coil state.[2][3] However, upon encountering a bacterial membrane, they adopt a more ordered, amphipathic α-helical conformation, which is critical for their membrane-disrupting mechanism of action.[2][3]

Circular dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of peptides and proteins in solution.[3][4][5] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a characteristic spectrum that can be deconvoluted to estimate the proportions of α-helix, β-sheet, and random coil structures.[3][4][5] These application notes provide a detailed protocol for using CD spectroscopy to study the secondary structure of this compound, particularly its conformational changes in response to different solvent environments that mimic aqueous and membrane-like conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting CD experiments.

PropertyValue
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC
Molecular Weight 2595.2 Da
Net Charge (at pH 7) +3
Hydrophobicity (H) 0.707
Hydrophobic Moment (µH) 0.518

Expected Secondary Structure of Brevinin-1 Family Peptides

Solvent SystemEnvironment MimickedExpected α-Helix (%)Expected β-Sheet (%)Expected Random Coil (%)
10 mM Phosphate Buffer (pH 7.4) AqueousLow (<10%)Low (<5%)High (>85%)
50% Trifluoroethanol (TFE) in Buffer Membrane (Hydrophobic)High (>50%)Low (<5%)Moderate
30 mM Sodium Dodecyl Sulfate (SDS) Micelles Membrane (Anionic)High (>60%)Low (<5%)Low

Note: These values are representative of the Brevinin-1 peptide family and are intended as a guide for expected experimental outcomes.

Experimental Protocols

This section provides a detailed methodology for analyzing the secondary structure of this compound using circular dichroism spectroscopy.

Peptide Synthesis and Purification

This compound should be synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.[7] The molecular mass of the purified peptide should be confirmed by mass spectrometry.[7]

Sample Preparation

a. Stock Solution:

  • Prepare a 1 mM stock solution of this compound in sterile, deionized water.

  • Determine the precise concentration of the stock solution by measuring the absorbance at 280 nm, if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis.[8]

b. Working Solutions:

  • Aqueous Environment: Dilute the stock solution to a final concentration of 50 µM in 10 mM sodium phosphate buffer (pH 7.4).[9]

  • Membrane-Mimetic Environment (TFE): Prepare a solution of 50% (v/v) trifluoroethanol in 10 mM sodium phosphate buffer (pH 7.4). Dilute the this compound stock solution into this solvent to a final concentration of 50 µM.[9]

  • Membrane-Mimetic Environment (SDS): Prepare a 30 mM solution of sodium dodecyl sulfate in 10 mM sodium phosphate buffer (pH 7.4). Dilute the this compound stock solution into this micellar solution to a final concentration of 50 µM.[4]

Circular Dichroism Spectroscopy

a. Instrumentation:

  • A Jasco J-815 spectropolarimeter or a similar instrument is suitable for these measurements.[9]

b. Instrument Settings:

  • Wavelength Range: 190-260 nm[9]

  • Scanning Speed: 100 nm/min[9]

  • Bandwidth: 1 nm[9]

  • Data Pitch: 0.5 nm[9]

  • Path Length: 1 mm quartz cuvette[9]

  • Temperature: 25°C

  • Number of Accumulations: 3-5 scans should be averaged for each sample to improve the signal-to-noise ratio.

c. Data Acquisition:

  • Record a baseline spectrum of the respective buffer or solvent alone (10 mM phosphate buffer, 50% TFE in buffer, or 30 mM SDS in buffer).

  • Record the CD spectrum of each this compound working solution.

  • Subtract the baseline spectrum from the corresponding sample spectrum to obtain the final CD spectrum of the peptide.

Data Analysis

a. Conversion to Molar Ellipticity:

  • The raw CD data (in millidegrees) should be converted to molar residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ * 100) / (c * n * l) Where:

    • θ is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues (24 for this compound).

    • l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).

b. Secondary Structure Estimation:

  • The secondary structure content can be estimated from the deconvoluted CD spectra using online servers such as K2D3 or DichroWeb.[6] These programs compare the experimental spectrum of the peptide to a reference database of proteins with known structures to calculate the percentage of α-helix, β-sheet, and random coil.

Visualizations

Experimental Workflow for CD Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide This compound Synthesis & Purification (>95%) stock 1 mM Stock Solution peptide->stock aqueous 50 µM in Buffer stock->aqueous tfe 50 µM in 50% TFE stock->tfe sds 50 µM in 30 mM SDS stock->sds instrument Spectropolarimeter (190-260 nm) aqueous->instrument tfe->instrument sds->instrument baseline Record Baseline (Solvent Only) instrument->baseline sample_scan Record Sample Spectrum baseline->sample_scan subtraction Baseline Subtraction sample_scan->subtraction conversion Convert to Molar Residue Ellipticity subtraction->conversion deconvolution Deconvolution using K2D3 or DichroWeb conversion->deconvolution results Secondary Structure Percentages deconvolution->results

Caption: Experimental workflow for this compound secondary structure analysis.

Conformational Transition of this compound

conformational_change cluster_aqueous Aqueous Environment cluster_membrane Membrane-Mimetic Environment random_coil Random Coil alpha_helix α-Helix random_coil->alpha_helix Conformational Change

Caption: Conformational transition of this compound.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of antimicrobial peptides like this compound. The protocols outlined in these application notes provide a robust framework for investigating the conformational changes that are fundamental to the peptide's biological function. By understanding how this compound transitions from a random coil to an α-helical structure in membrane-mimetic environments, researchers can gain valuable insights for the rational design of new and more potent antimicrobial therapeutics.

References

In Vivo Efficacy of Brevinin-1Lb in a Murine Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Lb is a member of the brevinin superfamily of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of amphibians.[1][2] These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.[3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a murine infection model. While specific in vivo data for this compound is limited, the following protocols are based on established methodologies for testing closely related Brevinin-1 peptides and other antimicrobial peptides in murine models of bacterial infection.

Mechanism of Action

Brevinin-1 peptides, including this compound, are understood to exert their antimicrobial effects primarily through the disruption of microbial cell membranes.[5] These cationic and amphipathic peptides preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[4] This mechanism of action is thought to be less likely to induce microbial resistance compared to conventional antibiotics.

cluster_workflow Mechanism of Action of this compound B1Lb This compound Peptide ElectrostaticInteraction Electrostatic Interaction B1Lb->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis and Death PoreFormation->CellLysis

Proposed mechanism of action for this compound.

Data Presentation: In Vivo Efficacy of Brevinin-1 Family Peptides

The following table summarizes the in vivo efficacy data from studies on Brevinin-1 peptides and their analogs in various murine infection models. This data can serve as a reference for designing and evaluating experiments with this compound.

PeptideMurine ModelBacterial StrainDosing RegimenKey FindingsReference
Brevinin-1GHd Carrageenan-induced paw edemaN/A (Inflammation model)5 mg/kg, intraperitoneal injectionSignificantly reduced paw edema and inflammatory cell infiltration.[1][2][1][2]
Brevinin-1OS Analogues (OSd, OSe, OSf) Waxworm model of MRSA infectionMethicillin-resistant Staphylococcus aureus (MRSA)Not specifiedDramatically decreased mortality of infected waxworms.[3][3]
des-Ala16-[Lys4]brevinin-1pl Galleria mellonella model of E. coli infectionEscherichia coli10, 20, and 40 mg/kgEnhanced therapeutic efficacy against antibiotic-resistant E. coli.
Brevinin-1BW LPS-treated RAW264.7 cells (in vitro)N/A (Inflammation model)Not applicableShowed significant anti-inflammatory effects.[5][5]

Experimental Protocols

Murine Skin Infection Model

This protocol is adapted from established models for evaluating the efficacy of antimicrobial peptides against cutaneous infections.[6][7][8]

cluster_workflow Murine Skin Infection Model Workflow AnimalAcclimatization 1. Animal Acclimatization (e.g., 1 week) Anesthesia 2. Anesthesia (e.g., Isoflurane) AnimalAcclimatization->Anesthesia Wounding 3. Dorsal Skin Wounding (e.g., 1 cm incision) Anesthesia->Wounding Infection 4. Bacterial Inoculation (e.g., S. aureus, 10^7 CFU) Wounding->Infection Treatment 5. Topical Application of this compound (or vehicle control) Infection->Treatment Monitoring 6. Daily Monitoring (Wound size, clinical signs) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Bacterial load, histology, cytokine levels) Monitoring->Endpoint

Workflow for the murine skin infection model.

Materials:

  • 8-10 week old male or female BALB/c mice

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, scissors)

  • Calipers for wound measurement

  • Bacterial culture media (e.g., Tryptic Soy Broth, TSB)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize the mice using a suitable anesthetic. Shave the dorsal surface and disinfect the area with 70% ethanol.

  • Wounding and Infection: Create a full-thickness dermal wound (e.g., 1 cm in length) using a sterile scalpel. Inoculate the wound with a predetermined concentration of the bacterial suspension (e.g., 1 x 10^7 CFU in 50 µL of PBS).

  • Treatment: After a set period to allow for infection establishment (e.g., 2-4 hours), topically apply a solution of this compound at various concentrations to the wound. A vehicle control group (e.g., PBS alone) and a positive control group (e.g., a conventional antibiotic) should be included.

  • Monitoring and Evaluation:

    • Measure the wound area daily using calipers.

    • Monitor the clinical signs of infection (e.g., swelling, redness, pus formation).

    • At predetermined time points (e.g., day 3, 7, and 14 post-infection), euthanize a subset of mice from each group.

    • Excise the wound tissue for:

      • Bacterial Load Determination: Homogenize the tissue and perform serial dilutions for colony forming unit (CFU) counting on appropriate agar plates.

      • Histological Analysis: Fix the tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue regeneration and inflammatory cell infiltration.

      • Cytokine Analysis: Homogenize the tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

Murine Sepsis Model

This protocol is based on the cecal ligation and puncture (CLP) model, a widely used and clinically relevant model of polymicrobial sepsis.[9][10]

cluster_workflow Murine Sepsis (CLP) Model Workflow AnimalAcclimatization 1. Animal Acclimatization AnesthesiaAnalgesia 2. Anesthesia and Analgesia AnimalAcclimatization->AnesthesiaAnalgesia Laparotomy 3. Midline Laparotomy AnesthesiaAnalgesia->Laparotomy CLP 4. Cecal Ligation and Puncture Laparotomy->CLP Suture 5. Abdominal Closure CLP->Suture FluidResuscitation 6. Fluid Resuscitation Suture->FluidResuscitation Treatment 7. This compound Administration (e.g., IV or IP) FluidResuscitation->Treatment Monitoring 8. Survival and Clinical Scoring Treatment->Monitoring Endpoint 9. Endpoint Analysis (Bacterial load, cytokine levels) Monitoring->Endpoint

Workflow for the murine sepsis model.

Materials:

  • 8-10 week old male C57BL/6 mice

  • This compound (lyophilized powder)

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Analgesic (e.g., buprenorphine)

  • Surgical tools (scissors, forceps, sutures)

  • Needles (e.g., 21-gauge)

Procedure:

  • Animal Preparation: Acclimatize mice and provide analgesic prior to surgery. Anesthetize the mice.

  • Cecal Ligation and Puncture (CLP): Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle. A small amount of fecal content can be extruded to induce peritonitis.

  • Closure and Resuscitation: Return the cecum to the peritoneal cavity and close the abdominal wall in layers. Administer subcutaneous sterile saline for fluid resuscitation.

  • Treatment: Administer this compound at various doses via intravenous (IV) or intraperitoneal (IP) injection at a specified time post-CLP (e.g., 1-2 hours). Include vehicle control and positive control groups.

  • Monitoring and Evaluation:

    • Monitor survival rates for up to 7 days.

    • Assess clinical signs of sepsis using a scoring system (e.g., assessing posture, activity, and breathing).

    • At a predetermined time point (e.g., 24 hours), collect blood and peritoneal lavage fluid to determine:

      • Bacterial Load: Perform CFU counts.

      • Systemic Inflammation: Measure serum levels of pro-inflammatory cytokines.

    • Harvest organs (e.g., liver, lungs, spleen) for histological analysis of tissue damage and bacterial dissemination.

Concluding Remarks

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound's in vivo efficacy in murine models of bacterial infection. Given the promising antimicrobial and immunomodulatory properties observed in the broader Brevinin-1 family, this compound warrants further investigation as a potential therapeutic agent. Careful dose-response studies and toxicological evaluations will be critical in determining its therapeutic window and potential for clinical development.

References

Application Note: Evaluating the Anti-inflammatory Activity of Brevinin-1Lb using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay used for screening the anti-inflammatory activity of novel therapeutic compounds.[1][2] Carrageenan, a sulfated polysaccharide extracted from red seaweed, is a potent phlogistic agent that induces a well-characterized acute inflammatory response.[1][3] This response is biphasic, involving the release of various inflammatory mediators, making it a suitable model for evaluating compounds that interfere with these pathways.[2][3] Brevinins are a family of antimicrobial peptides (AMPs) isolated from amphibian skin, and some members have demonstrated potent immunomodulatory and anti-inflammatory properties.[4][5] A recently identified peptide, Brevinin-1GHd, has been shown to have a significant inhibitory effect on carrageenan-induced paw edema.[6][7] This application note provides a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of a related peptide, Brevinin-1Lb.

Principle of the Method Subplantar injection of carrageenan into a rodent's paw elicits an acute inflammatory response characterized by edema, erythema, and hyperalgesia.[1] The inflammatory cascade is biphasic:

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[2]

  • Late Phase (3-5 hours): Involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (PGs), nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][8]

The anti-inflammatory activity of this compound is quantified by its ability to reduce the paw volume (edema) and modulate the levels of key inflammatory markers compared to untreated, carrageenan-challenged controls.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This protocol details the in vivo procedure for inducing and evaluating inflammation.

Materials and Reagents:

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

  • This compound (test compound)

  • Indomethacin or Diclofenac (positive control)[8][9][10]

  • Lambda-Carrageenan (Type IV)

  • Sterile 0.9% saline solution

  • Vehicle for this compound and control (e.g., sterile saline)

  • Animal housing and handling equipment

  • Syringes (1 mL) with 27-gauge needles

  • Plethysmometer or digital calipers[8][11]

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into experimental groups (n=6-12 per group).[9][10]

    • Group I (Normal Control): Receive vehicle only.

    • Group II (Carrageenan Control): Receive vehicle, followed by carrageenan.

    • Group III (Positive Control): Receive Indomethacin (e.g., 5-10 mg/kg, i.p.), followed by carrageenan.[8][9]

    • Group IV-VI (this compound Treatment): Receive varying doses of this compound (e.g., 1, 5, 10 mg/kg, i.p. or i.v.), followed by carrageenan.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers. This is the 0-hour reading.[12]

  • Compound Administration: Administer this compound, Indomethacin, or vehicle via the desired route (e.g., intraperitoneally, i.p.). This is typically done 30-60 minutes before the carrageenan injection.[1][8]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of all animals except the Normal Control group.[8][9]

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[8][9]

  • Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals according to approved ethical guidelines. Collect blood via cardiac puncture for serum analysis and excise the inflamed paw tissue for biochemical and histological analysis.[10]

Protocol 2: Quantification of Inflammatory Mediators

A. Cytokine Analysis (ELISA):

  • Homogenize a pre-weighed portion of the paw tissue in an appropriate lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the protein concentration of the supernatant using a BCA or Bradford assay.

  • Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the tissue supernatant or serum, following the manufacturer's instructions. Brevinin peptides have been shown to reduce these cytokines.[6][13]

B. Nitric Oxide (NO) Measurement (Griess Assay):

  • Measure the concentration of nitrite (a stable metabolite of NO) in the serum or tissue supernatant using the Griess reagent system.

  • The assay involves reacting the sample with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Measure the absorbance at 540 nm and determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity is a reliable index of neutrophil infiltration into inflamed tissue.[14]

  • Homogenize a pre-weighed portion of paw tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance at 460 nm over time.

  • One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Protocol 4: Histopathological Analysis

Histological examination provides visual evidence of inflammation and cellular infiltration.[14][15]

  • Fix the paw tissue in 10% neutral buffered formalin.

  • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 5 µm sections and mount them on glass slides.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for signs of edema, vascular congestion, and infiltration of inflammatory cells (primarily neutrophils).[8][14]

Data Presentation and Analysis

Quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

1. Paw Edema:

  • Increase in Paw Volume (mL): Calculated as (Paw volume at time t) - (Paw volume at time 0).

  • Percentage Inhibition of Edema (%): Calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume (mL)

Group Dose (mg/kg) 1 hr 2 hr 3 hr 4 hr 5 hr
Carrageenan Control - 0.35 ± 0.04 0.58 ± 0.05 0.85 ± 0.07 0.92 ± 0.08 0.88 ± 0.07
Indomethacin 10 0.21 ± 0.03* 0.30 ± 0.04* 0.42 ± 0.05* 0.45 ± 0.05* 0.41 ± 0.04*
This compound 1 0.31 ± 0.04 0.49 ± 0.05 0.70 ± 0.06* 0.75 ± 0.07 0.71 ± 0.06
This compound 5 0.25 ± 0.03* 0.38 ± 0.04* 0.55 ± 0.05* 0.58 ± 0.06* 0.54 ± 0.05*
This compound 10 0.22 ± 0.03* 0.32 ± 0.04* 0.46 ± 0.05* 0.49 ± 0.05* 0.45 ± 0.04*

*Note: Data are hypothetical, presented as Mean ± SEM. p < 0.05 compared to Carrageenan Control.

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue (5 hr post-carrageenan)

Group Dose (mg/kg) TNF-α (pg/mg protein) IL-1β (pg/mg protein) MPO Activity (U/g tissue)
Normal Control - 25.4 ± 3.1 15.8 ± 2.2 1.5 ± 0.3
Carrageenan Control - 185.2 ± 15.6 150.5 ± 12.8 12.8 ± 1.1
Indomethacin 10 90.1 ± 9.5* 75.3 ± 8.1* 5.4 ± 0.6*
This compound 10 98.7 ± 10.2* 82.1 ± 9.4* 6.1 ± 0.7*

*Note: Data are hypothetical, based on expected outcomes from similar studies.[6][13] p < 0.05 compared to Carrageenan Control.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Randomize into Groups (n=6-12) acclimatize->grouping baseline Baseline Paw Volume Measurement (0 hr) grouping->baseline treatment Administer this compound or Controls (i.p.) baseline->treatment induction Inject Carrageenan (0.1 mL, 1%) into Right Hind Paw treatment->induction measurement Measure Paw Volume (1, 2, 3, 4, 5 hrs) induction->measurement euthanasia Euthanasia & Tissue Collection (Paw Tissue, Blood) measurement->euthanasia biochem Biochemical Assays (ELISA, MPO, Griess) euthanasia->biochem histo Histopathological Analysis (H&E Stain) euthanasia->histo data_analysis Data Analysis & Interpretation biochem->data_analysis histo->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

carrageenan_pathway cluster_downstream Intracellular Signaling cluster_mediators Pro-inflammatory Mediators carrageenan Carrageenan tlr4 TLR4 / TLR2 carrageenan->tlr4 binds mapk MAPK Activation (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Activation (IKK -> IκBα degradation -> p65/p50) tlr4->nfkb cox2 COX-2 mapk->cox2 inos iNOS mapk->inos cytokines TNF-α, IL-1β, IL-6 mapk->cytokines nfkb->cox2 nfkb->inos nfkb->cytokines prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide (NO) inos->no inflammation Inflammation (Edema, Neutrophil Infiltration) cytokines->inflammation prostaglandins->inflammation no->inflammation

Caption: Carrageenan-induced inflammatory signaling pathway.[16][17][18]

brevinin_moa cluster_pathway Intracellular Signaling cluster_output Inflammatory Output brevinin This compound mapk MAPK Activation (p38, ERK, JNK) brevinin->mapk Inhibits nfkb NF-κB Activation brevinin->nfkb Inhibits mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, PGs) mapk->mediators nfkb->mediators edema Edema & Neutrophil Infiltration mediators->edema

Caption: Proposed anti-inflammatory mechanism of this compound.[6][13]

References

Troubleshooting & Optimization

Brevinin-1Lb Therapeutic Index Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to improve the therapeutic index of the antimicrobial peptide Brevinin-1Lb.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its therapeutic index a concern?

This compound is a 24-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs.[1] Like many AMPs, it exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[2] However, its clinical development is often hindered by a low therapeutic index, primarily due to high hemolytic activity and cytotoxicity against mammalian cells.[2][3] This means that the concentration of this compound required to kill pathogens is close to the concentration that causes toxic effects to the host, limiting its systemic applications.

Q2: What is the primary mechanism of action of this compound?

The primary mechanism of action for this compound and other Brevinin-family peptides is the disruption of microbial cell membranes.[1][2] These cationic and amphipathic peptides preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[1][4] This mechanism is generally non-specific to a particular receptor, which is thought to reduce the likelihood of bacteria developing resistance.[5]

Q3: What are the common strategies to improve the therapeutic index of this compound and its analogs?

Several strategies have been successfully employed to enhance the therapeutic index of Brevinin-family peptides by increasing their antimicrobial potency while reducing their toxicity, particularly hemolytic activity. These include:

  • Amino Acid Substitution: Replacing specific amino acids can modulate the peptide's hydrophobicity, charge, and helical structure. For instance, substituting hydrophobic residues with cationic residues like lysine can increase selectivity for bacterial membranes.[1] The introduction of D-amino acids at specific positions has also been shown to decrease hemolytic activity while retaining antimicrobial efficacy.[6]

  • Peptide Truncation: The C-terminal region of many Brevinin peptides, known as the "Rana box," is a disulfide-bridged cyclic heptapeptide.[4] Truncating this region has been demonstrated to significantly reduce hemolytic activity.[7][8]

  • Sequence Rearrangement: Altering the amino acid sequence, for example by moving the C-terminal sequence to a more central position, has been shown to decrease hemolytic activity without a complete loss of antibacterial action.[1]

Troubleshooting Guides

Problem 1: My modified this compound analog shows reduced antimicrobial activity.

  • Possible Cause 1: Excessive reduction in hydrophobicity. While reducing hydrophobicity can decrease hemolytic activity, it is also a key driver of antimicrobial action. A significant decrease might impair the peptide's ability to insert into and disrupt bacterial membranes.

    • Troubleshooting Tip: Perform a systematic scan of hydrophobic amino acid substitutions. Create a small library of analogs with varying degrees of hydrophobicity to identify a candidate with an optimal balance.

  • Possible Cause 2: Disruption of the amphipathic helical structure. The α-helical conformation is crucial for the activity of many AMPs, including Brevinins.[1][4] Modifications that disrupt this structure can lead to a loss of function.

    • Troubleshooting Tip: Use circular dichroism (CD) spectroscopy to analyze the secondary structure of your peptide analogs in membrane-mimicking environments (e.g., trifluoroethanol or SDS micelles).[4][9] Compare the helical content of your modified peptides to the parent this compound.

  • Possible Cause 3: Altered net charge. The positive charge of this compound is critical for its initial interaction with negatively charged bacterial membranes.

    • Troubleshooting Tip: Calculate the theoretical net charge of your analogs. Ensure that modifications do not lead to a significant decrease in the overall positive charge. Consider introducing additional cationic residues like lysine or arginine to enhance electrostatic interactions.[1]

Problem 2: My this compound analog still exhibits high hemolytic activity.

  • Possible Cause 1: Insufficient reduction of hydrophobicity or improper distribution of hydrophobic residues. High hydrophobicity is a major contributor to non-specific membrane disruption, including lysis of erythrocytes.[4]

    • Troubleshooting Tip: Focus on reducing the hydrophobicity on the non-polar face of the helical structure. Consider substituting bulky hydrophobic residues (e.g., Tryptophan, Phenylalanine) with smaller ones (e.g., Alanine) or with charged residues.

  • Possible Cause 2: The C-terminal "Rana box" is contributing to toxicity. The "Rana box" has been identified as a primary determinant of toxicity in some Brevinin scaffolds.[7][8]

    • Troubleshooting Tip: Synthesize a truncated version of your most promising analog that lacks the "Rana box". Compare the hemolytic activity of the truncated and full-length versions.[7]

  • Possible Cause 3: The peptide is forming aggregates that are toxic to mammalian cells.

    • Troubleshooting Tip: Investigate the aggregation state of your peptide using techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM). Modifications that reduce self-aggregation may lead to lower toxicity.

Data Presentation

Table 1: Comparison of Therapeutic Indices for Brevinin Analogs

PeptideMIC (μM) vs. S. aureusHC50 (μM)Therapeutic Index (HC50/MIC)Modification StrategyReference
Brevinin-1pl2-8LowLowParent Peptide[2]
des-Ala¹⁶-[Lys⁴]brevinin-1plNot specifiedEnhancedGreatly EnhancedAmino Acid Substitution and Deletion[2]
B2OS~410.44~2.6Parent Peptide[7][10]
B2OS(1-22)-NH₂Not specified41.88Substantially ImprovedC-terminal Truncation (Rana box removal)[7][10]
[D-Leu²]B2OS(1-22)-NH₂~5118.1>22-fold improvementC-terminal Truncation and D-Amino Acid Substitution[8][10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. HC50 (Hemolytic Concentration 50%) is the concentration of a peptide that causes 50% lysis of red blood cells. The Therapeutic Index is a quantitative measurement of the selectivity of a drug.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of peptides.

  • Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Preparation: Dissolve the synthesized this compound analogs in sterile water or a suitable buffer to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide solutions in the broth medium.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[11]

2. Hemolytic Activity Assay

This protocol measures the toxicity of peptide analogs to red blood cells.

  • Blood Collection: Obtain fresh red blood cells (e.g., human or horse erythrocytes) and wash them several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear.

  • Erythrocyte Suspension: Prepare a 2-4% (v/v) suspension of the washed erythrocytes in PBS.

  • Peptide Incubation: In a 96-well plate, mix serial dilutions of the this compound analogs with the erythrocyte suspension.

  • Controls: Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the concentration that causes 50% hemolysis.[7]

3. Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines if a peptide disrupts the bacterial membrane.

  • Bacterial Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density.

  • Peptide Treatment: Add the this compound analog to the bacterial suspension at its MIC or a multiple of the MIC.

  • Dye Addition: Add a membrane-impermeable DNA-binding dye, such as SYTOX Green, to the mixture. This dye only fluoresces upon binding to intracellular nucleic acids, which is only possible if the membrane is compromised.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane permeabilization.[12][13]

Visualizations

experimental_workflow cluster_synthesis Peptide Design & Synthesis cluster_activity Antimicrobial Activity cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis start This compound Sequence mod Introduce Modifications (Substitution, Truncation) start->mod synth Solid-Phase Peptide Synthesis mod->synth mic Determine MIC synth->mic hemolysis Hemolytic Assay synth->hemolysis membrane Membrane Permeabilization Assay mic->membrane ti Calculate Therapeutic Index (HC50 / MIC) mic->ti hemolysis->ti

Caption: Experimental workflow for improving the therapeutic index of this compound.

modification_strategies cluster_mods Modification Strategies start Native this compound (High Hemolytic Activity) sub Amino Acid Substitution (e.g., D-amino acids, Lysine scan) start->sub trunc C-terminal Truncation (Remove 'Rana box') start->trunc rearrange Sequence Rearrangement start->rearrange outcome Improved Therapeutic Index (Reduced Hemolysis, Retained Activity) sub->outcome trunc->outcome rearrange->outcome

Caption: Key strategies for enhancing the therapeutic index of this compound.

membrane_interaction_pathway cluster_peptide This compound Analog cluster_bacterial_membrane Bacterial Cell Membrane cluster_mammalian_membrane Mammalian Cell Membrane peptide Cationic & Amphipathic Peptide interaction Electrostatic Interaction peptide->interaction no_strong_interaction Weak Interaction peptide->no_strong_interaction membrane Negatively Charged Phospholipids mammalian Zwitterionic Phospholipids interaction->membrane insertion Hydrophobic Insertion & Pore Formation interaction->insertion lysis Cell Lysis insertion->lysis no_strong_interaction->mammalian selectivity Improved Selectivity no_strong_interaction->selectivity

Caption: Desired interaction pathway of an improved this compound analog.

References

Technical Support Center: Overcoming Poor Solubility of Synthetic Brevinin-1Lb Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of synthetic Brevinin-1Lb peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a cationic antimicrobial peptide with the amino acid sequence FLPMLAGLAASMVPKFVCLITKKC[1]. Its poor solubility in aqueous solutions stems from its amphipathic nature, possessing a high proportion of hydrophobic amino acids which can lead to self-aggregation[2][3][4]. Like other members of the Brevinin-1 family, it has a tendency to form an α-helical structure in hydrophobic environments, which can further promote aggregation[1][5].

Q2: What are the key factors influencing the solubility of my synthetic this compound peptide?

A2: The primary factors affecting the solubility of this compound are:

  • Amino Acid Composition: The high percentage of hydrophobic residues promotes aggregation in aqueous solutions[6][7].

  • Peptide Concentration: Higher concentrations can exceed the solubility limit and promote aggregation[6].

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. This compound is a cationic peptide, meaning it will be more soluble in acidic conditions[6][8][9].

  • Solvent Choice: The polarity and type of solvent play a crucial role. Organic co-solvents are often necessary to dissolve hydrophobic peptides[8][9].

  • Temperature: In some cases, gentle warming can aid dissolution, but excessive heat can degrade the peptide[9].

Q3: Which solvent should I try first to dissolve my lyophilized this compound peptide?

A3: For a cationic and hydrophobic peptide like this compound, it is recommended to first try dissolving it in a small amount of sterile, distilled water[10][11]. If it does not dissolve, proceed to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), followed by dilution with an aqueous buffer[8][9][12]. Due to the presence of Cysteine (C) in the this compound sequence, using DMF instead of DMSO is a safer alternative to avoid potential oxidation[10][12].

Q4: How can I prevent my this compound peptide from aggregating?

A4: To prevent aggregation, consider the following strategies:

  • Work at lower concentrations: Prepare a more dilute stock solution initially.

  • Optimize the pH: Use a buffer with a pH below the peptide's isoelectric point (pI) to maintain a net positive charge and promote repulsion between peptide molecules[13].

  • Use of co-solvents: Organic solvents like DMSO or DMF can disrupt hydrophobic interactions that lead to aggregation.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution[6][8].

  • Inclusion of detergents: In some cases, non-ionic detergents can help to prevent the aggregation of hydrophobic peptides[14].

Q5: My this compound solution appears cloudy or has visible particles. What should I do?

A5: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated[6]. You should try the following troubleshooting steps:

  • Sonication: Briefly sonicate the vial in an ice bath[8].

  • pH Adjustment: If the peptide is in an aqueous buffer, try lowering the pH by adding a small amount of dilute acetic acid or trifluoroacetic acid (TFA)[10].

  • Add a co-solvent: If not already present, add a small amount of DMSO or DMF to the suspension and vortex.

  • Centrifugation: If solubility issues persist, centrifuge the solution to pellet the undissolved peptide before using the supernatant. Note that this will result in a lower, and likely unknown, final peptide concentration.

Troubleshooting Guide

Issue 1: Lyophilized this compound powder will not dissolve in water.
  • Cause: this compound is a hydrophobic peptide and has limited solubility in purely aqueous solutions.

  • Solution:

    • Add a small volume of an organic co-solvent such as DMSO, DMF, or acetonitrile to the lyophilized powder to first wet and dissolve the peptide[8][9].

    • Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with gentle vortexing[12]. Do not add the aqueous solution too quickly, as this can cause the peptide to precipitate.

Issue 2: The peptide dissolves initially but then precipitates out of solution.
  • Cause: The final concentration of the peptide in the aqueous buffer may be too high, or the buffer conditions (e.g., pH, salt concentration) are not optimal.

  • Solution:

    • Prepare a new solution at a lower final concentration.

    • Ensure the pH of the final aqueous buffer is acidic (e.g., pH 4-6) to maintain the peptide's positive charge.

    • Reduce the ionic strength of the buffer, as high salt concentrations can sometimes decrease peptide solubility[9].

Issue 3: The peptide solution is intended for a cell-based assay and the organic solvent is toxic to the cells.
  • Cause: Solvents like DMSO can be cytotoxic at higher concentrations.

  • Solution:

    • Prepare a highly concentrated stock solution of the peptide in the organic solvent.

    • Dilute the stock solution in your cell culture medium to a final working concentration where the organic solvent concentration is minimal and non-toxic to your cells (typically <0.5% v/v for DMSO)[6][12].

Data Presentation

Table 1: Physicochemical Properties of Synthetic this compound

PropertyValueReference/Method
Amino Acid Sequence FLPMLAGLAASMVPKFVCLITKKC[1]
Molecular Weight 2611.2 g/mol Calculated
Theoretical pI 9.77Calculated
Net Charge at pH 7 +3Calculated
Hydrophobicity HighBased on amino acid composition

Table 2: Qualitative Solubility Guidelines for this compound

SolventSolubilityRecommendations & Remarks
Water PoorMay require pH adjustment or sonication for low concentrations.
Phosphate-Buffered Saline (PBS) PoorSalts may decrease solubility.
Dilute Acetic Acid (e.g., 10%) GoodRecommended for creating stock solutions of this cationic peptide.
Dimethyl Sulfoxide (DMSO) HighUse with caution due to the presence of Cysteine.
Dimethylformamide (DMF) HighA suitable alternative to DMSO for Cysteine-containing peptides.
Acetonitrile (ACN) Moderate to HighCan be used as a co-solvent.

Experimental Protocols

Protocol 1: Solubilization of Synthetic this compound using an Organic Co-solvent

This protocol is recommended for preparing a stock solution of this compound for use in various experimental applications.

Materials:

  • Lyophilized synthetic this compound peptide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water or a suitable sterile aqueous buffer (e.g., 10 mM Tris, pH 7.0)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom of the vial.

  • Initial Dissolution: Add a small, precise volume of DMF or DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). For example, to a 1 mg vial of peptide, add 100 µL of DMF.

  • Vortexing: Vortex the vial for 30-60 seconds to ensure the peptide is fully wetted and dissolved in the organic solvent. The solution should be clear.

  • Aqueous Dilution: With gentle vortexing, slowly add the desired sterile aqueous buffer to the concentrated organic stock solution to achieve the final desired concentration. For example, to the 100 µL of 10 mg/mL stock, slowly add 900 µL of buffer to get a final concentration of 1 mg/mL in 10% DMF.

  • Sonication (Optional): If the solution appears cloudy or if you suspect aggregation, sonicate the vial in a cool water bath for 5-10 minutes[8].

  • Final Check and Storage: Visually inspect the solution to ensure it is clear. Aliquot the peptide solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble_water Is the solution clear? dissolve_water->is_soluble_water use_solution Solution ready for use or further dilution is_soluble_water->use_solution Yes add_cosolvent Add small volume of DMF or DMSO is_soluble_water->add_cosolvent No vortex Vortex gently add_cosolvent->vortex slow_dilution Slowly add aqueous buffer vortex->slow_dilution is_soluble_cosolvent Is the solution clear? slow_dilution->is_soluble_cosolvent is_soluble_cosolvent->use_solution Yes sonicate Sonicate in a cool water bath is_soluble_cosolvent->sonicate No is_soluble_sonicate Is the solution clear? sonicate->is_soluble_sonicate is_soluble_sonicate->use_solution Yes adjust_ph Consider pH adjustment (add dilute acid) is_soluble_sonicate->adjust_ph No final_check Re-assess solubility adjust_ph->final_check end_use Use clear supernatant (concentration may be lower) final_check->end_use end_fail Consult further technical support final_check->end_fail LogicalRelationships peptide_properties This compound Properties - Hydrophobic - Cationic - Amphipathic solubility_problem Poor Aqueous Solubility & Aggregation peptide_properties->solubility_problem solution_strategies Solubilization Strategies solubility_problem->solution_strategies organic_solvent Use of Organic Co-solvents (DMSO, DMF) solution_strategies->organic_solvent ph_control pH Control (Acidic Buffer) solution_strategies->ph_control physical_methods Physical Methods (Sonication, Gentle Warming) solution_strategies->physical_methods outcome Successful Solubilization (Clear Solution) organic_solvent->outcome ph_control->outcome physical_methods->outcome

References

Troubleshooting inconsistent results in Brevinin-1Lb MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Brevinin-1Lb Assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent and reliable results in Minimum Inhibitory Concentration (MIC) assays involving the antimicrobial peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cationic antimicrobial peptide (AMP) belonging to the brevinin superfamily, originally isolated from the skin secretions of frogs.[1] Like other members of this family, its primary mechanism of action is the disruption of microbial cell membranes.[1][2][3] The cationic nature of the peptide facilitates its interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][4] Brevinin-1 peptides typically form an α-helical structure which is crucial for their membrane-disrupting activity.[4]

Q2: What is the typical antimicrobial spectrum of Brevinin-1 peptides?

A2: Brevinin-1 peptides, including this compound, generally exhibit potent activity against a broad range of Gram-positive bacteria.[2][4][5] Their efficacy against Gram-negative bacteria is often weaker.[2][4] Some brevinins have also demonstrated activity against fungi, such as Candida albicans.[1][4] It is important to note that the specific activity can vary between different members of the brevinin family and against different microbial strains.

Q3: I am observing inconsistent MIC values across my replicate wells for the same this compound concentration. What could be the cause?

A3: Inconsistent results across replicates are a common challenge in AMP MIC assays and can stem from several factors:

  • Peptide Adsorption: Cationic and hydrophobic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the well. It is recommended to use low-binding polypropylene plates.[6]

  • Inhomogeneous Peptide Solution: The peptide may not be fully solubilized or may have aggregated. Ensure the stock solution is well-mixed before preparing dilutions.[7]

  • Inaccurate Inoculum Density: Variation in the starting bacterial concentration in each well can significantly impact the MIC value.[8][9] Ensure a homogenous bacterial suspension is prepared and added consistently to each well.

  • Peptide Instability: Peptides can be susceptible to degradation by proteases that may be present, or they can lose activity over time if not stored properly.[10]

  • Operator Variability: Minor differences in pipetting technique can lead to variations in the volumes of peptide solution or bacterial inoculum added to the wells.[9]

Q4: My this compound appears to have lower activity (higher MIC) than reported in the literature. What should I check?

A4: Several factors can contribute to apparently lower-than-expected activity:

  • Peptide Quality and Quantification: The purity and accurate concentration of your peptide stock are critical. It is advisable to verify the peptide concentration using methods like amino acid analysis.[6] The peptide may have degraded during storage.[10]

  • Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the growth medium can interfere with the activity of some cationic AMPs by competing for binding sites on the bacterial membrane.[11] Standard Mueller-Hinton Broth (MHB) is often recommended, but its composition should be consistent.[12]

  • Bacterial Growth Phase: The susceptibility of bacteria to AMPs can vary depending on their growth phase. It is crucial to use a standardized inoculum from a mid-logarithmic growth phase.

  • Incubation Time: The standard incubation time for MIC assays is 18-24 hours.[6][12] Deviations from this can affect the final reading.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during this compound MIC assays.

Issue 1: High Variability in MIC Results Between Experiments
Potential Cause Recommended Action
Inconsistent Inoculum Preparation Standardize your inoculum preparation. Always start from a fresh overnight culture, dilute to a specific optical density (e.g., OD₆₀₀), and verify the colony-forming units (CFU)/mL.[13]
Variation in Media Batches Use the same batch of Mueller-Hinton Broth (MHB) for a set of comparative experiments. If you switch batches, consider running a control with a reference antibiotic to check for variations.[11]
Peptide Stock Degradation Aliquot your peptide stock upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If degradation is suspected, verify the peptide's integrity using mass spectrometry.[10]
Different Incubation Conditions Ensure consistent incubation temperature (typically 37°C) and duration (18-24 hours) for all experiments.[6][12]
Issue 2: No Inhibition Observed Even at High Concentrations
Potential Cause Recommended Action
Incorrect Peptide Concentration Re-quantify your peptide stock solution. Use a reliable method like amino acid analysis or a validated spectrophotometric method.[6]
Peptide Insolubility Ensure the peptide is fully dissolved in the appropriate solvent (e.g., sterile water with 0.02% acetic acid) before serial dilutions.[14] Visually inspect for any precipitation.
Resistant Bacterial Strain Confirm the identity and expected susceptibility of your bacterial strain. Include a positive control with a known susceptible strain.
High Inoculum Density An overly dense bacterial culture can overwhelm the peptide. Ensure your final inoculum in the wells is approximately 5 x 10⁵ CFU/mL.[12][14]

Quantitative Data Summary

The following table summarizes representative MIC values for Brevinin-1 family peptides against various microorganisms, as reported in the literature. Note that specific values for this compound may vary, and this table should be used as a general guide.

PeptideOrganismMIC Range (µg/mL)Reference
Brevinin-1BWEnterococcus faecalis3.125[2]
Brevinin-1BWStaphylococcus aureus6.25[2]
Brevinin-1BWMultidrug-resistant S. aureus6.25[2]
Brevinin-1plS. aureus2 µM[15]
Brevinin-1plE. faecium4 µM[15]
Brevinin-1plE. coli4 µM[15]
Brevinin-1plP. aeruginosa8 µM[15]
Brevinin-1LTeGram-positive strains1-2 µM[16]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard guidelines for cationic antimicrobial peptides.[6][12][14]

Materials:

  • This compound peptide, lyophilized

  • Sterile, deionized water

  • 0.02% acetic acid in sterile water

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile, 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • Spectrophotometer

Procedure:

  • Preparation of Peptide Stock Solution:

    • Dissolve the lyophilized this compound in sterile water containing 0.02% acetic acid to a stock concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare aliquots in polypropylene tubes and store at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an OD₆₀₀ that corresponds to approximately 1 x 10⁸ CFU/mL.

    • Further dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • MIC Plate Setup:

    • In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action

Brevinin_Mechanism This compound Mechanism of Action cluster_membrane Bacterial Membrane Membrane NegativeCharge Negatively Charged Surface Brevinin Cationic this compound Binding Electrostatic Binding Brevinin->Binding Initial Interaction Binding->NegativeCharge Insertion Hydrophobic Insertion & Aggregation Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Experimental Workflow for MIC Assay

MIC_Workflow MIC Assay Experimental Workflow Start Start PrepPeptide Prepare Peptide Stock & Serial Dilutions Start->PrepPeptide PrepInoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->PrepInoculum PlateSetup Add Peptide and Inoculum to 96-well Polypropylene Plate PrepPeptide->PlateSetup PrepInoculum->PlateSetup Incubate Incubate at 37°C for 18-24h PlateSetup->Incubate ReadMIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: A flowchart of the key steps in performing a this compound MIC assay.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_Logic Troubleshooting Inconsistent MIC Results InconsistentMIC Inconsistent MIC Results CheckPlates Using Polypropylene Plates? InconsistentMIC->CheckPlates UsePP Switch to Polypropylene Plates CheckPlates->UsePP No CheckInoculum Inoculum Density Consistent? CheckPlates->CheckInoculum Yes UsePP->CheckInoculum StandardizeInoculum Standardize Inoculum Preparation CheckInoculum->StandardizeInoculum No CheckPeptide Peptide Solution Homogenous? CheckInoculum->CheckPeptide Yes StandardizeInoculum->CheckPeptide VortexPeptide Ensure Thorough Mixing of Peptide Stock CheckPeptide->VortexPeptide No ConsistentResults Consistent Results CheckPeptide->ConsistentResults Yes VortexPeptide->ConsistentResults

References

Brevinin-1Lb Peptide Aggregation Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the aggregation of the Brevinin-1Lb peptide during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a cationic antimicrobial peptide belonging to the brevinin-1 family, originally isolated from the skin secretions of frogs.[1] Its amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, is crucial for its antimicrobial activity but also makes it susceptible to self-association and aggregation in aqueous solutions. In aqueous environments, Brevinin-1 peptides tend to exist in a random coil conformation but adopt an α-helical structure in more hydrophobic settings, such as in the presence of bacterial membranes or certain organic solvents.[2] This conformational flexibility can lead to intermolecular interactions and subsequent aggregation.

Q2: What are the common signs of this compound peptide aggregation in my experiments?

Signs of peptide aggregation can range from visible precipitation or turbidity in your solution to more subtle effects on experimental outcomes. These can include:

  • Visual Cloudiness: The most obvious sign is the appearance of a cloudy or opaque solution, or even visible particulate matter.

  • Inconsistent Assay Results: Aggregation can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in variable and non-reproducible experimental data.

  • Reduced Biological Activity: Aggregated peptides often exhibit diminished antimicrobial or cytotoxic activity compared to their monomeric counterparts.

  • Changes in Spectroscopic Measurements: Techniques like UV-Vis spectroscopy may show increased light scattering, and fluorescence-based assays might yield altered signals.

Q3: Can I use vortexing to dissolve my lyophilized this compound peptide?

Vigorous vortexing is generally not recommended for dissolving lyophilized peptides, as the mechanical stress can induce aggregation. A gentler approach is preferred. Start by allowing the vial to equilibrate to room temperature before opening to prevent condensation. Add the appropriate solvent and gently swirl or pipette the solution up and down to facilitate dissolution. Sonication can be used cautiously as an alternative to enhance solubility if gentle methods are insufficient.

Q4: How should I store my this compound peptide to minimize aggregation?

Proper storage is critical to prevent aggregation and maintain the peptide's activity.

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability. Keep the vial tightly sealed and protected from light.[3]

  • Peptide in Solution: It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[3] Store these aliquots at -20°C or preferably -80°C. For peptides containing residues prone to oxidation (like Cysteine or Methionine), using deoxygenated buffers and storing under an inert gas atmosphere (like nitrogen or argon) is recommended.

II. Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter with this compound aggregation.

Issue 1: Lyophilized this compound powder will not dissolve.

This is a common issue, particularly with hydrophobic peptides. Follow this workflow to troubleshoot solubility problems:

A Start: Lyophilized this compound Insoluble B Did you allow the vial to reach room temperature before opening? A->B C Equilibrate vial to RT to prevent condensation. B->C No D What solvent are you using? B->D Yes C->D E Try sterile, deionized water first. This compound is cationic. D->E F Still insoluble? E->F G Add a small amount of 10-30% acetic acid (for basic peptides). F->G Yes K Soluble F->K No H Still insoluble? G->H I Try a small amount of an organic solvent like DMSO, then dilute with aqueous buffer. H->I Yes H->K No J Consider a different solvent system compatible with your assay. I->J J->K L Proceed with experiment. K->L

Caption: Troubleshooting workflow for dissolving lyophilized this compound.

Issue 2: this compound solution becomes cloudy over time.

This indicates that the peptide is aggregating after being dissolved.

Troubleshooting Steps:

  • Lower the Concentration: High peptide concentrations can favor aggregation. Try working with more dilute solutions if your experimental design allows.

  • Adjust the pH: The net charge of the peptide is pH-dependent. Since this compound is cationic, maintaining a slightly acidic pH (e.g., pH 4-6) can help to keep the peptide in a more soluble state by increasing repulsive electrostatic forces between molecules. Avoid pH levels near the isoelectric point (pI) of the peptide, where it has a net neutral charge and is most prone to aggregation.

  • Increase Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., with NaCl) can help to shield charges and reduce aggregation. However, this effect can be peptide-specific, so it may require some optimization.

  • Use Additives:

    • Organic Solvents: Introducing a small percentage (e.g., 10-20%) of organic solvents like acetonitrile or trifluoroethanol (TFE) can help to stabilize the helical structure of this compound and prevent aggregation.[2] Note that the concentration of the organic solvent must be compatible with your experimental system.

    • Sugars: Sugars like sucrose or trehalose can act as cryoprotectants and stabilizers.

    • Guanidine Hydrochloride or Urea: These are strong denaturants that can disrupt aggregates, but they will also disrupt the peptide's secondary structure and are generally not suitable for functional assays.

III. Data Presentation: Solubility of Antimicrobial Peptides

Solvent/BufferApproximate Solubility (mg/mL)Remarks
Sterile Deionized Water1 - 5Solubility can be limited due to hydrophobicity.
Phosphate-Buffered Saline (PBS), pH 7.41 - 2Can be less soluble at neutral pH near the pI.
10% Acetic Acid> 10The acidic pH increases the net positive charge, enhancing solubility.[4]
50% Acetonitrile/Water> 10The organic solvent helps to solubilize the hydrophobic regions.
Dimethyl Sulfoxide (DMSO)> 20A good solvent for hydrophobic peptides; dilute slowly into aqueous buffer.[4]

IV. Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid-like aggregates.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Solution: Dissolve lyophilized this compound in the desired buffer to the desired final concentration for the aggregation study (e.g., 100 µM).

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Set up the Assay: In each well of the 96-well plate, add your this compound solution and the ThT working solution. Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, in the fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation.

A Prepare this compound and ThT solutions B Mix peptide and ThT in a 96-well plate A->B C Incubate plate in fluorescence reader at 37°C B->C D Measure fluorescence (Ex: 450nm, Em: 485nm) at intervals C->D E Plot fluorescence vs. time to monitor aggregation D->E

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Protocol 2: Membrane Depolarization Assay

This assay assesses the ability of this compound to disrupt the bacterial membrane potential, a key step in its antimicrobial action. It uses a voltage-sensitive dye like DiSC3(5), which is quenched when it accumulates in polarized membranes and fluoresces upon membrane depolarization.

Materials:

  • This compound peptide

  • Bacterial culture (e.g., S. aureus or E. coli)

  • Voltage-sensitive dye (e.g., DiSC3(5)) stock solution

  • Appropriate buffer (e.g., HEPES buffer with glucose)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, then wash and resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Dye Loading: Add the voltage-sensitive dye to the bacterial suspension at a final concentration that allows for significant quenching (this needs to be optimized, but is often in the low µM range). Incubate until a stable, low fluorescence signal is achieved, indicating dye uptake into polarized membranes.

  • Initiate Depolarization: Add the this compound peptide at the desired concentration to the bacterial suspension.

  • Measure Fluorescence: Immediately begin recording the fluorescence intensity over time using the appropriate excitation and emission wavelengths for the dye (for DiSC3(5), typically Ex: ~622 nm, Em: ~670 nm).

  • Data Analysis: An increase in fluorescence intensity indicates membrane depolarization.

V. Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane. The process can be conceptualized by models such as the "barrel-stave" or "toroidal pore" model.

cluster_0 Extracellular cluster_1 Intracellular A Bacterial Cell Membrane (Negatively Charged) C Pore Formation (Barrel-Stave or Toroidal) A->C Hydrophobic Interaction & Insertion B Membrane Depolarization D Influx/Efflux of Ions and Metabolites B->D C->B E Cell Lysis D->E Brevinin This compound Monomers Brevinin->A Electrostatic Attraction

Caption: Proposed mechanism of this compound action on bacterial membranes.

Logical Relationship: Factors Influencing this compound Aggregation

Several interconnected factors can influence the aggregation state of this compound in solution. Understanding these relationships is key to troubleshooting aggregation issues.

Aggregation Peptide Aggregation Concentration High Concentration Concentration->Aggregation pH_pI pH near pI pH_pI->Aggregation Solubility Low Solubility pH_pI->Solubility Hydrophobicity High Hydrophobicity Hydrophobicity->Aggregation Hydrophobicity->Solubility Temperature High Temperature Temperature->Aggregation MechanicalStress Mechanical Stress (e.g., Vortexing) MechanicalStress->Aggregation Solubility->Aggregation

Caption: Interplay of factors contributing to this compound aggregation.

References

Impact of pH on the antimicrobial activity of Brevinin-1Lb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols regarding the impact of pH on the antimicrobial activity of the peptide Brevinin-1Lb and related compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in this compound's antimicrobial activity at acidic pH. Is this expected?

A1: Yes, this is an expected phenomenon for many cationic antimicrobial peptides of the Brevinin family. The antimicrobial efficacy of these peptides is often linked to their net positive charge, which facilitates interaction with the negatively charged components of bacterial membranes (e.g., phospholipids, lipopolysaccharides).[1][2] As the pH becomes more acidic, the protonation state of acidic residues (like Aspartic and Glutamic acid) can change, and the overall net charge of the peptide may be altered, potentially affecting its ability to bind to and disrupt the bacterial membrane.

Q2: What is the proposed mechanism behind pH influencing Brevinin activity?

A2: The activity of Brevinin peptides is highly dependent on their structure and charge. In a membrane-mimicking environment, they typically fold into an amphipathic α-helical structure.[1][3] This structure is crucial for perturbing and permeabilizing the bacterial membrane, which is the primary mechanism of action.[1][4] Changes in ambient pH can affect the ionization state of the peptide's amino acid side chains. This can alter the peptide's overall net charge and its helical conformation, thereby reducing its efficiency in binding to and disrupting the target membrane.

Q3: How critical is pH control during our antimicrobial susceptibility testing (AST)?

A3: It is highly critical. Standard Mueller-Hinton Broth (MHB) should have a pH between 7.2 and 7.4.[5] Deviations from this range can directly impact the peptide's activity and lead to unreliable and non-reproducible Minimum Inhibitory Concentration (MIC) values. If your experiment specifically aims to test the peptide's activity at different pH levels, you must use buffered media and precisely measure the final pH of the testing medium before inoculation.[6]

Q4: Troubleshooting: Our MIC results for this compound are inconsistent across different experimental runs, even at the same target pH. What could be the cause?

A4: Inconsistent MIC results can stem from several factors:

  • Inaccurate pH Adjustment: Ensure the pH of your growth medium is accurately adjusted after autoclaving and has cooled to room temperature, as pH can shift with temperature.[5] Use a calibrated pH meter.

  • Buffer Incompatibility: The buffering agent itself might interact with the peptide or affect bacterial growth. Use biologically compatible buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline) and run appropriate controls.

  • Inoculum Variability: The density of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard (approximating 1-2 x 10⁸ CFU/mL).[6] An inoculum that is too heavy or too light will lead to significant variations in the MIC.[6]

  • Peptide Stability: Ensure your this compound stock solution is stable and has not undergone degradation. Store it as recommended by the manufacturer, typically frozen in a suitable solvent.

Quantitative Data: pH-Dependent Activity of Brevinin Peptides

While specific data for this compound is not available in the cited literature, the following table summarizes the pH-dependent antimicrobial activity of a closely related peptide, Brevinin-1OS , against a panel of microorganisms. The data illustrates the significant impact of pH on the peptide's Minimum Inhibitory Concentration (MIC).

MicroorganismStrainMIC (μM) at pH 5.5MIC (μM) at pH 7.5MIC (μM) at pH 9.5
Staphylococcus aureusATCC 25923>64816
Enterococcus faecalisATCC 29212>64832
Escherichia coliATCC 25922>6432>64
Pseudomonas aeruginosaATCC 27853>6432>64
Candida albicansATCC 10231>64816
Data derived from studies on Brevinin-1OS.[7]

Experimental Protocols

Protocol: pH-Dependent Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound at various pH values. This method is adapted from standard antimicrobial susceptibility testing guidelines.[8][9][10]

1. Materials:

  • This compound peptide (lyophilized)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile buffers (e.g., MES, HEPES, TAPS) at 1M concentration

  • Sterile deionized water

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Preparation of pH-Adjusted Media:

  • Prepare MHB according to the manufacturer's instructions.

  • Autoclave and allow the medium to cool to room temperature.

  • For each target pH (e.g., 5.5, 7.4, 8.5), add the appropriate sterile buffer to a final concentration of 10-20 mM.

  • Adjust the final pH using sterile HCl or NaOH while monitoring with a calibrated pH meter.

  • Sterile-filter the final pH-adjusted media to ensure sterility.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 4-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This yields a concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:100 in the corresponding pH-adjusted MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

4. Assay Procedure:

  • Reconstitute the lyophilized this compound in sterile water or a recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Add 100 µL of the appropriate pH-adjusted MHB to all wells of a 96-well plate.

  • Add 100 µL of the peptide stock solution to the first column of wells and mix thoroughly.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.

  • Columns 11 and 12 will serve as controls:

    • Column 11 (Growth Control): No peptide.

    • Column 12 (Sterility Control): No peptide, no bacteria.

  • Add 10 µL of the diluted bacterial inoculum (from step 3) to wells in columns 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

5. Determining the MIC:

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[11] Observe the wells for turbidity. The well with the lowest peptide concentration that remains clear is the MIC value.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical basis for pH's impact on this compound activity.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Prepare pH-Adjusted Mueller-Hinton Broth a1 Perform 2-Fold Serial Dilution of Peptide in 96-Well Plate p1->a1 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) a2 Inoculate Wells with Bacterial Suspension p2->a2 p3 Prepare Peptide Stock Solution p3->a1 a1->a2 a3 Incubate Plate (37°C, 18-24h) a2->a3 an1 Visually Inspect Wells for Turbidity a3->an1 an2 Determine MIC: Lowest Concentration with No Visible Growth an1->an2

Caption: Workflow for pH-Dependent Antimicrobial Susceptibility Testing.

G cluster_env Environmental Factor cluster_pep Peptide State cluster_int Interaction cluster_out Outcome env_ph Ambient pH pep_charge Peptide Protonation (Net Positive Charge) env_ph->pep_charge influences pep_struct α-Helical Conformation & Amphipathicity env_ph->pep_struct affects interaction Electrostatic Binding to Bacterial Membrane pep_charge->interaction enables disruption Membrane Perturbation & Pore Formation pep_struct->disruption drives interaction->disruption leads to outcome Antimicrobial Activity (Cell Death) disruption->outcome

References

Brevinin-1Lb peptide degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Brevinin-1Lb peptide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this compound and to provide guidance on ensuring its stability and activity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of the frog, Rana luteiventris.[1] Like other members of its family, it generally possesses a C-terminal cyclic domain known as a "Rana box" created by a disulfide bridge, and a Proline-induced kink in its structure.[1][2][3] These features are crucial for its interaction with microbial membranes.[1][3] this compound exhibits activity against a range of bacteria.[1]

Q2: My this compound peptide is losing its antimicrobial activity. What are the common causes?

Loss of activity is most commonly due to peptide degradation. The stability of any peptide, including this compound, is primarily determined by its amino acid sequence and the experimental conditions.[4] Degradation can occur through two main pathways:

  • Chemical Instability : Involves the breaking or formation of covalent bonds. Common mechanisms include oxidation (especially of Met or Cys residues), hydrolysis (cleavage of peptide bonds, often at Asp residues), deamidation (of Asn or Gln), and pyroglutamate formation (at an N-terminal Gln).[4][5][6]

  • Physical Instability : Refers to changes in the peptide's higher-order structure, such as aggregation, adsorption to surfaces (e.g., plasticware), or precipitation.[5]

  • Enzymatic Degradation : This is a major concern when working with biological fluids like serum, plasma, or cell culture media. Proteases and peptidases present in these fluids can rapidly cleave the peptide, rendering it inactive.[7][8] Cationic peptides with multiple Arginine (Arg) and Lysine (Lys) residues are particularly susceptible to trypsin-like proteases.[8]

Q3: How can I prevent or minimize the degradation of my this compound peptide?

Several strategies can be employed to enhance the stability of this compound:

  • Proper Storage and Handling : Lyophilized peptides are significantly more stable than those in solution.[4][6] Store lyophilized this compound at -20°C or -80°C.[4][6] Once reconstituted, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

  • pH and Buffer Choice : Avoid prolonged exposure to high pH (>8) solutions, which can accelerate degradation pathways like racemization and deamidation.[4][5] The choice of buffer can also influence stability.[5]

  • Structural Modifications :

    • Terminal Modifications : N-terminal acetylation and C-terminal amidation are common strategies to increase resistance to exopeptidases (enzymes that cleave from the ends of the peptide).[9]

    • Amino Acid Substitution : Replacing natural L-amino acids with non-natural D-amino acids at protease cleavage sites can prevent enzymatic degradation.[10] For example, replacing Arginine with a non-natural analog like α-amino-3-guanidino-propionic acid (Agp) has been shown to dramatically increase stability in serum.[8]

    • Cyclization : Head-to-tail or side-chain cyclization (e.g., using lactam bridges) can stabilize the peptide's active conformation and improve resistance to proteases.[9][11]

Below is a summary of common peptide stabilization strategies.

Stabilization StrategyMechanism of ActionKey Advantages
N-Terminal Acetylation Blocks degradation by aminopeptidases.[9]Simple modification, often increases helicity.[9]
C-Terminal Amidation Blocks degradation by carboxypeptidases; maintains net positive charge.[9]Enhances structural stability and antimicrobial activity.[9]
D-Amino Acid Substitution Makes peptide bonds at the substitution site unrecognizable to proteases.[10]Highly effective against enzymatic degradation.
Cyclization (Lactam, Disulfide) Constrains the peptide into a less flexible, more stable conformation.[9][11]Can improve both stability and bioactivity.[9]
Proline Hinge Incorporation The cyclic structure of proline can create steric hindrance, protecting nearby cleavage sites.[12]Can enhance cell selectivity and membrane translocation.[12]
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increases hydrodynamic size, shielding from proteases; improves pharmacokinetics.
Encapsulation Incorporating the peptide into carriers like nanoparticles or liposomes.[7]Protects from degradation until release at the target site.[7]

Troubleshooting Guides

Issue 1: Peptide shows reduced activity in serum-containing media.

  • Probable Cause : Enzymatic degradation by serum proteases. Cationic AMPs are known to be rapidly cleared by proteases in serum.[8]

  • Troubleshooting Steps :

    • Confirm Degradation : Perform a serum stability assay to quantify the rate of degradation (see Experimental Protocols section).

    • Use Protease Inhibitors : For in vitro experiments, supplement the media with a cocktail of protease inhibitors. Note that this is not a viable strategy for in vivo applications.

    • Reduce Serum Concentration : If experimentally feasible, reduce the percentage of serum in your culture media to decrease the protease concentration.

    • Employ a Stabilized Analog : The most robust solution is to use a chemically modified version of this compound designed for enhanced stability (e.g., with D-amino acid substitutions or terminal modifications).

Issue 2: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.

  • Probable Cause : This could be due to several factors including peptide degradation, physical instability, or interactions with assay components. High salt concentrations can also inhibit AMP activity.[2][7]

  • Troubleshooting Steps :

    • Check Peptide Integrity : Ensure your stock solution is fresh and has been stored correctly. Avoid using a stock that has undergone multiple freeze-thaw cycles.[4]

    • Standardize Reconstitution : Always use the same high-purity, sterile solvent (e.g., sterile water, dilute acetic acid) for reconstitution. Ensure the peptide is fully dissolved before use.

    • Evaluate Media Components : The salt concentration of your bacterial growth media can interfere with the electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane.[2] Test the peptide's activity in a low-salt buffer as a control.

    • Control for Adsorption : Peptides can adsorb to plastic surfaces. Consider using low-binding microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA) if you suspect significant loss due to adsorption.

Issue 3: Peptide precipitates out of solution upon reconstitution or storage.

  • Probable Cause : Poor solubility or aggregation. This is often dependent on the peptide's sequence, concentration, and the pH and ionic strength of the solvent.

  • Troubleshooting Steps :

    • Review Solubility Data : Check the manufacturer's datasheet for recommended solvents. Hydrophobic peptides may require a small amount of an organic solvent like DMSO or acetonitrile for initial dissolution before adding an aqueous buffer.

    • Adjust pH : The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer can significantly improve solubility. For cationic peptides like this compound, a slightly acidic pH may help.

    • Sonication : Brief sonication in a water bath can help break up aggregates and dissolve the peptide.

    • Lower Concentration : Try reconstituting the peptide at a lower concentration. It is often better to store a more dilute stock solution than to have it precipitate.

Visual Guides and Workflows

A common challenge in peptide research is understanding and preventing degradation. The following diagrams illustrate the primary degradation pathways, a logical workflow for troubleshooting stability issues, and a standard experimental protocol.

G cluster_degradation Primary Peptide Degradation Pathways Peptide This compound Peptide Chem Chemical Degradation Peptide->Chem Enz Enzymatic Degradation Peptide->Enz Phys Physical Degradation Peptide->Phys Ox Oxidation (Met, Cys) Chem->Ox mechanisms Hy Hydrolysis (e.g., at Asp-Pro) Chem->Hy mechanisms De Deamidation (Asn, Gln) Chem->De mechanisms Prot Proteolysis (by Proteases/Peptidases) Enz->Prot mechanism Agg Aggregation Phys->Agg mechanisms Ads Adsorption (to surfaces) Phys->Ads mechanisms Loss Loss of Activity Ox->Loss Hy->Loss De->Loss Prot->Loss Agg->Loss Ads->Loss

Caption: Overview of common degradation pathways affecting peptide stability.

G cluster_troubleshooting Troubleshooting Workflow: Loss of Peptide Activity Start Start: Inconsistent or Low Peptide Activity CheckStorage 1. Review Storage - Lyophilized at <= -20°C? - Aliquoted in solution? - Avoided freeze-thaw cycles? Start->CheckStorage CheckHandling 2. Review Handling - Correct solvent used? - pH of solution stable? - Using low-binding tubes/plates? CheckStorage->CheckHandling Yes SerumPresent 3. Experiment Contains Serum or Cell Lysate? CheckHandling->SerumPresent Yes PerformAssay 4. Perform Serum Stability Assay SerumPresent->PerformAssay Yes Solution2 Solution: - Re-optimize reconstitution - Test for aggregation/adsorption - Confirm peptide sequence/purity SerumPresent->Solution2 No Degraded Is Peptide Rapidly Degraded? PerformAssay->Degraded Solution1 Solution: - Use protease inhibitors (in vitro) - Switch to stabilized analog - Reduce serum % Degraded->Solution1 Yes Degraded->Solution2 No

Caption: A logical workflow for troubleshooting loss of peptide activity.

G cluster_workflow Experimental Workflow: Peptide Serum Stability Assay Step1 1. Reconstitute Peptide Prepare a concentrated stock solution in an appropriate solvent. Step2 2. Prepare Serum Solution Dilute serum (e.g., human, mouse) to a working concentration (e.g., 25-50%) in buffer (e.g., PBS). Step1->Step2 Step3 3. Initiate Reaction Add peptide to the serum solution to a final concentration (e.g., 10-50 µM). Prepare a 'time zero' sample immediately. Step2->Step3 Step4 4. Incubate Incubate the reaction mixture at 37°C. Step3->Step4 Step5 5. Collect Time Points Withdraw aliquots at various time points (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h). Step4->Step5 Step6 6. Quench Reaction Immediately stop enzymatic activity in each aliquot (e.g., by adding trifluoroacetic acid (TFA) or acetonitrile, then flash freezing). Step5->Step6 Step7 7. Analyze Samples Quantify the amount of remaining intact peptide using RP-HPLC or LC-MS. Step6->Step7 Step8 8. Plot Data Plot the percentage of intact peptide versus time to determine the half-life. Step7->Step8

Caption: A step-by-step workflow for assessing peptide stability in serum.

Experimental Protocols

Protocol 1: Serum Stability Assessment using RP-HPLC

This protocol provides a method to determine the half-life of this compound in the presence of serum.

Materials:

  • This compound peptide, lyophilized

  • Human or mouse serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA), 10% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Thermomixer or incubator at 37°C

  • Microcentrifuge tubes (low-binding)

Methodology:

  • Peptide Stock Preparation : Reconstitute this compound to a concentration of 1 mg/mL in sterile water or 10% acetic acid. Vortex briefly to ensure complete dissolution.

  • Reaction Setup :

    • In a microcentrifuge tube, mix 75 µL of serum with 25 µL of PBS. Pre-warm this solution at 37°C for 5 minutes.

    • To initiate the degradation assay, add 5 µL of the 1 mg/mL peptide stock to the serum mixture. The final peptide concentration will be approximately 50 µg/mL (concentration may need optimization). Mix gently by pipetting.

  • Time Point Sampling :

    • Time 0 : Immediately after adding the peptide, withdraw a 20 µL aliquot and transfer it to a new tube containing 20 µL of 10% TFA to quench the reaction. Vortex and place on ice or flash freeze.

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw subsequent 20 µL aliquots at desired time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours), quenching each one immediately with 10% TFA as described for Time 0.

  • Sample Preparation for HPLC :

    • Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis :

    • Equilibrate the C18 column with a starting condition of ~95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).

    • Inject the supernatant from each time point.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis :

    • Identify the peak corresponding to the intact this compound peptide based on the retention time from a control sample (peptide in PBS without serum).

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the Time 0 sample (% Remaining = [Area_t / Area_t0] * 100).

    • Plot the % Remaining against time on a semi-log plot to determine the half-life (t½) of the peptide.

Protocol 2: General Peptide Stability Testing Guidelines

International guidelines for stability testing of pharmaceutical products provide a framework that can be adapted for research purposes to ensure data consistency.[13][14]

Storage Conditions for Stability Studies:

Study TypeStorage ConditionMinimum Duration for EvaluationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsTo establish the re-test period or shelf life under recommended storage conditions.[14]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsPerformed if a "significant change" occurs during accelerated testing.[14]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo accelerate chemical degradation and physical changes to predict long-term stability.[13]

RH = Relative Humidity. For peptides in solution, humidity is not a factor, and only temperature is controlled.

Definition of a "Significant Change" for a Peptide Product:

  • A >5% drop in assay value (potency) from the initial value.[13]

  • Any degradation product exceeding its specified limit.[13]

  • Failure to meet specifications for appearance, pH, or physical properties (e.g., precipitation).[13]

References

Addressing off-target effects of Brevinin-1Lb in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevinin-1Lb. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cationic antimicrobial peptide belonging to the Brevinin-1 family, originally isolated from amphibian skin. Its primary mechanism of action involves the disruption of cell membrane integrity. Due to its positive charge, this compound preferentially interacts with negatively charged components of cell membranes, such as phospholipids, which are more abundant on the outer leaflet of bacterial and cancer cell membranes compared to normal mammalian cells[1]. Upon binding, the peptide undergoes a conformational change to an amphipathic α-helix, allowing it to insert into and permeabilize the membrane, leading to leakage of cellular contents and cell death[1].

Q2: What are the common off-target effects of this compound observed in cell culture?

The most common off-target effect of this compound is cytotoxicity towards non-target mammalian cells, including normal (non-cancerous) cell lines and red blood cells (hemolysis)[2][3]. This is primarily due to its membrane-disrupting mechanism of action, which is not exclusively specific to target cells. At higher concentrations, this compound can cause significant damage to the plasma membrane of healthy cells. Additionally, some Brevinin-1 family peptides have been shown to modulate cellular signaling pathways, such as the MAPK signaling pathway, which can lead to unintended biological responses in cell culture experiments[4][5].

Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the off-target effects of this compound:

  • Optimize Peptide Concentration: Use the lowest effective concentration of this compound that achieves the desired antimicrobial or anticancer effect while minimizing damage to host cells. A dose-response experiment is crucial to determine the optimal therapeutic window.

  • Amino Acid Substitution: Strategic substitution of amino acids can improve selectivity. For instance, replacing certain residues with arginine, lysine, or histidine has been shown to enhance antimicrobial activity while reducing hemolytic activity in some Brevinin-1 peptides[6]. Incorporating D-amino acids can also decrease toxicity towards mammalian cells[7].

  • Adjusting Hydrophobicity: The hydrophobicity of the peptide plays a critical role in its interaction with cell membranes. Reducing excessive hydrophobicity can decrease non-specific interactions with mammalian cell membranes and lower cytotoxicity[8][9].

  • Serum in Culture Medium: The presence of serum in the culture medium can sometimes reduce the activity and cytotoxicity of antimicrobial peptides. However, this effect should be empirically determined for your specific cell line and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: High levels of cytotoxicity in my non-target control cell line.

  • Possible Cause 1: Peptide concentration is too high.

    • Solution: Perform a dose-response curve to determine the IC50 value of this compound on your control cell line. Use a concentration well below the IC50 for your experiments, while ensuring it is still effective against your target cells.

  • Possible Cause 2: High sensitivity of the cell line.

    • Solution: Different cell lines exhibit varying sensitivities to this compound. If possible, consider using a less sensitive control cell line. Refer to the quantitative data tables below for IC50 values on various cell lines.

  • Possible Cause 3: Prolonged incubation time.

    • Solution: Reduce the incubation time of the peptide with your cells. A time-course experiment can help identify the optimal duration to achieve the desired effect on target cells while minimizing toxicity to control cells.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Peptide stability and storage.

    • Solution: Ensure that this compound is stored correctly, typically lyophilized at -20°C or below. Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for each experiment.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Changes in these parameters can alter cell membrane composition and sensitivity to the peptide.

  • Possible Cause 3: Inaccurate peptide concentration.

    • Solution: Verify the concentration of your this compound stock solution using a reliable method such as UV spectrophotometry or a peptide quantification assay.

Issue 3: this compound appears to induce an unexpected signaling cascade.

  • Possible Cause: Off-target interaction with cellular pathways.

    • Solution: Brevinin-1 family peptides have been shown to interact with signaling pathways like MAPK[4][5]. To confirm this, you can perform Western blot analysis to examine the phosphorylation status of key signaling proteins (e.g., ERK, JNK, p38) in response to this compound treatment. If an unintended pathway is activated, consider using specific inhibitors for that pathway to dissect the on-target versus off-target effects of the peptide.

Quantitative Data Summary

Disclaimer: Data for specific this compound isoforms is limited. The following tables summarize quantitative data from closely related Brevinin-1 family peptides, which can be used as a reference. Please note that specific values for this compound may vary.

Table 1: Cytotoxicity of Brevinin-1 Family Peptides on Mammalian Cell Lines

PeptideCell LineCell TypeIC50 (µM)Reference
Brevinin-1GHdHMEC-1Normal Human Microvascular Endothelial Cells15.62[2]
Brevinin-1GHdHaCaTNormal Human Keratinocytes29.69[2]
Brevinin-1GHdH157Non-small Cell Lung Cancer2.987[2]
Brevinin-1GHdU251MGHuman Neuronal Glioblastoma7.985[2]
Brevinin-1GHdMDA-MB-435sMelanoma1.197[2]
Brevinin-1GHdPC3Human Prostate Carcinoma9.854[2]
Brevinin-1E8.13HDFNormal Human Dermal Fibroblasts> 24.8[10]
Brevinin-1E8.13A549Lung Cancer14.8[10]
Brevinin-1E8.13AGSGastric Cancer12.5[10]
Brevinin-1E8.13JurkatLeukemia7.5[10]
Brevinin-1E8.13HCT116Colorectal Cancer10.2[10]
Brevinin-1E8.13HL60Leukemia8.8[10]
Brevinin-1E8.13HepG2Liver Cancer9.5[10]

Table 2: Hemolytic Activity of Brevinin-1 Family Peptides

PeptideRed Blood Cell SourceHC50 (µM)Reference
Brevinin-1GHdHorse> 64[2]
Brevinin-1OSHorse11.6[7]
Brevinin-1pl-3HHorse> 16[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • This compound peptide

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).

  • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Permeability

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • This compound peptide

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Carefully replace the culture medium with 100 µL of the peptide dilutions. Include controls for spontaneous LDH release (cells in serum-free medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time at 37°C.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to the maximum release control after subtracting the spontaneous release background.

Protocol 3: Hemolysis Assay

This protocol measures the lytic activity of this compound against red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., from horse or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide

  • Triton X-100 (0.1% in PBS for 100% hemolysis control)

  • 96-well V-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash the red blood cells three times with PBS by centrifugation at 1000 x g for 5 minutes and resuspend to a 2% (v/v) solution in PBS.

  • Prepare serial dilutions of this compound in PBS.

  • Add 50 µL of the peptide dilutions to the wells of a 96-well plate.

  • Add 50 µL of the 2% red blood cell suspension to each well.

  • Include a negative control (PBS only) and a positive control (0.1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Protocol 4: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

Materials:

  • Cells of interest

  • This compound peptide

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Caspase assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add caspase assay buffer to bring the total volume to 100 µL.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

  • Quantify caspase-3 activity relative to an untreated control.

Visualizations

Brevinin1Lb_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B1Lb This compound Membrane Negatively Charged Phospholipids B1Lb->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Peptide Insertion & Aggregation Leakage Ion Leakage & Loss of Contents Pore->Leakage Membrane Permeabilization Death Cell Death Leakage->Death

Caption: Mechanism of this compound induced cell death.

MAPK_Pathway_Interference cluster_MAPK MAPK Signaling Cascade B1Lb This compound UnknownReceptor Unknown Receptor or Membrane Perturbation B1Lb->UnknownReceptor ERK ERK UnknownReceptor->ERK Activation JNK JNK UnknownReceptor->JNK Activation p38 p38 UnknownReceptor->p38 Activation pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) pERK->CellularResponse pJNK->CellularResponse pp38->CellularResponse

Caption: Potential off-target effect of this compound on the MAPK signaling pathway.

Troubleshooting_Workflow Start High Off-Target Cytotoxicity Observed CheckConc Is peptide concentration optimized? Start->CheckConc DoseResponse Perform Dose-Response (MTT/LDH Assay) CheckConc->DoseResponse No CheckIncubation Is incubation time optimized? CheckConc->CheckIncubation Yes DoseResponse->CheckConc TimeCourse Perform Time-Course Experiment CheckIncubation->TimeCourse No ConsiderModification Consider Peptide Modification or Alternative Peptide CheckIncubation->ConsiderModification Yes TimeCourse->CheckIncubation End Optimized Conditions Achieved ConsiderModification->End

References

Selection of appropriate controls for Brevinin-1Lb in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin-1Lb in in vivo studies. The focus is on the critical selection of appropriate controls to ensure robust and interpretable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the essential control groups to include in an in vivo study of this compound?

A1: To ensure the scientific validity of your in vivo experiments with this compound, it is crucial to include a set of well-defined control groups. These typically consist of a vehicle control, a negative control, and often a positive control. Each serves a distinct purpose in isolating the effects of the peptide.

Q2: What is a vehicle control and why is it necessary for this compound studies?

A2: A vehicle control consists of the solution used to dissolve and administer this compound, but without the peptide itself.[1] This is critical because the vehicle (e.g., saline, PBS) or any solubilizing agents could have their own biological effects or toxicity.[1] By including a vehicle control, you can confidently attribute any observed effects in the treatment group to this compound and not the delivery medium.

Q3: How do I choose the appropriate vehicle for this compound?

A3: The choice of vehicle depends on the solubility of this compound and the route of administration. For many peptides, sterile, isotonic solutions are preferred to minimize irritation and physiological disturbances. Common choices include:

  • Phosphate-Buffered Saline (PBS): A common and generally well-tolerated vehicle for injection.[2]

  • Saline (0.9% NaCl): Another standard, isotonic vehicle suitable for most routes of administration.[1]

It is essential to ensure that this compound is fully dissolved and stable in the chosen vehicle. Preliminary solubility and stability tests are recommended.

Q4: What is the difference between a negative control and a vehicle control?

A4: In many experimental designs, the vehicle control group also serves as the primary negative control.[3] This group receives the vehicle alone and represents the baseline response in the absence of the active peptide. In some instances, an additional "untreated" or "naive" control group that receives no injection may be included to assess the impact of the injection procedure itself.

Q5: When should I include a positive control in my this compound experiment?

A5: A positive control is a treatment that is known to produce the expected effect and is particularly important in models of infection or inflammation. For example, if you are testing the antimicrobial efficacy of this compound in a bacterial infection model, a relevant, clinically used antibiotic would be an appropriate positive control.[4] This helps to validate the experimental model and provides a benchmark against which to compare the efficacy of this compound. For anti-inflammatory studies, a known anti-inflammatory drug like indomethacin could be used.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality in the vehicle control group. The vehicle may be toxic or non-physiologic. The injection volume or rate may be too high.Test different biocompatible vehicles (e.g., sterile PBS, saline). Reduce the injection volume and/or administer it more slowly. Ensure the pH and osmolarity of the vehicle are appropriate for the animal model.
Unexpected biological effects observed in the vehicle control group. The vehicle itself may have unintended biological activity.Switch to a more inert vehicle. If a solubilizing agent (e.g., DMSO) is used, ensure its final concentration is minimal and well below known toxic levels. Include a saline-only control group to compare against the vehicle with the solubilizing agent.
No significant difference between the this compound treated group and the negative control. The dose of this compound may be too low. The peptide may be unstable or inactive. The infection model may be too aggressive.Perform a dose-response study to determine the optimal effective dose. Verify the activity of the peptide batch with an in vitro assay before in vivo use. Optimize the bacterial inoculum to establish a non-lethal but persistent infection.
The positive control antibiotic shows no effect. The bacterial strain used may be resistant to the chosen antibiotic. The dose or administration route of the positive control may be inappropriate.Confirm the susceptibility of the bacterial strain to the positive control antibiotic using in vitro methods (e.g., MIC determination). Consult literature for established effective doses and routes for the specific infection model.

Quantitative Data Summary

The following table summarizes key quantitative parameters for designing control and treatment groups in a murine model of bacterial infection treated with this compound.

Parameter Vehicle Control Negative Control Positive Control This compound Treatment Group
Agent Administered Vehicle (e.g., PBS)Vehicle or UntreatedStandard Antibiotic (e.g., Vancomycin)This compound in Vehicle
Typical Dose N/AN/A150 mg/kg/day (Vancomycin, i.v.)[4]5-20 mg/kg (Dose-dependent)
Route of Administration Same as treatment group (e.g., i.p., i.v.)Same as treatment groupDependent on antibiotic (e.g., i.p., i.v.)[4]i.p., i.v., or s.c.
Frequency of Administration Same as treatment groupSame as treatment groupTypically once or twice dailyOnce or twice daily
Primary Endpoint Baseline survival, bacterial load, inflammatory markersBaseline survival, bacterial load, inflammatory markersReduction in bacterial load, increased survivalReduction in bacterial load, increased survival

Experimental Protocols

Detailed Methodology: Murine Peritonitis/Sepsis Model

This protocol outlines a representative in vivo experiment to assess the antimicrobial efficacy of this compound.

  • Animal Model: Use 6-8 week old BALB/c mice. Acclimatize animals for at least one week before the experiment.

  • Bacterial Strain: Use a clinically relevant bacterial strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection:

    • Grow MRSA to mid-logarithmic phase in a suitable broth.

    • Wash and resuspend the bacteria in sterile PBS.

    • Induce peritonitis by intraperitoneal (i.p.) injection of a predetermined infectious dose (e.g., 1 x 10⁷ CFU per mouse).

  • Grouping and Treatment:

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1 (Vehicle Control): Administer sterile PBS i.p. 1 hour post-infection.

      • Group 2 (Positive Control): Administer Vancomycin (e.g., 150 mg/kg) i.p. 1 hour post-infection.

      • Group 3 (this compound Low Dose): Administer this compound (e.g., 5 mg/kg) in PBS i.p. 1 hour post-infection.

      • Group 4 (this compound High Dose): Administer this compound (e.g., 20 mg/kg) in PBS i.p. 1 hour post-infection.

  • Monitoring and Endpoints:

    • Monitor mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over 7 days.

    • At 24 hours post-treatment, euthanize a subset of mice from each group to determine bacterial load in the peritoneal lavage fluid and spleen by plating serial dilutions on agar plates.

    • Collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_groups animal_acclimatization Animal Acclimatization infection Induce Infection (e.g., i.p. injection of bacteria) animal_acclimatization->infection bacterial_culture Bacterial Culture Preparation bacterial_culture->infection peptide_prep This compound & Control Preparation treatment Administer Treatments peptide_prep->treatment grouping Randomize into Groups infection->grouping grouping->treatment vehicle Vehicle Control (e.g., PBS) positive Positive Control (e.g., Antibiotic) brevinin This compound Treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring bacterial_load Determine Bacterial Load treatment->bacterial_load data_analysis Statistical Analysis & Interpretation monitoring->data_analysis bacterial_load->data_analysis cytokine_analysis Analyze Inflammatory Markers cytokine_analysis->data_analysis signaling_pathway cluster_selection Control Selection Logic start Start: Design in vivo study for this compound q_vehicle Is this compound dissolved in a carrier? start->q_vehicle a_vehicle Include Vehicle Control (Carrier alone) q_vehicle->a_vehicle Yes q_baseline Is a baseline for no treatment effect needed? a_vehicle->q_baseline a_negative Include Negative Control (Vehicle-treated or untreated) q_baseline->a_negative Yes q_benchmark Is a benchmark for efficacy needed? a_negative->q_benchmark a_positive Include Positive Control (Standard-of-care drug) q_benchmark->a_positive Yes end_point Final Experimental Design q_benchmark->end_point No a_positive->end_point

References

Validation & Comparative

Brevinin-1Lb: A Potential Challenger to Conventional Antibiotics in the Fight Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the relentless search for novel antimicrobial agents, naturally occurring peptides have emerged as promising candidates. Among these, Brevinin-1Lb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, is gaining attention for its potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This guide provides an objective comparison of the efficacy of this compound and its analogues with conventional antibiotics, supported by available experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Performance Against Resistant Pathogens: A Quantitative Comparison

The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]

While direct comparative studies for this compound against a panel of resistant bacteria alongside conventional antibiotics are limited in the readily available scientific literature, data from studies on closely related Brevinin-1 analogues provide valuable insights into its potential efficacy. The following tables summarize the MIC and MBC values of various Brevinin-1 peptides against clinically relevant resistant bacteria, alongside representative MICs for conventional antibiotics against similar strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Analogues Against Resistant Bacteria

Peptide/AnalogueOrganismMIC (µg/mL)Reference
Brevinin-1BWStaphylococcus aureus (MDR ATCC 29213)6.25[1]
Brevinin-1BWEnterococcus faecalis (ATCC 29212)3.125[1]
Brevinin-1pl-3HMethicillin-resistant S. aureus (MRSA)4 µM[2]
Brevinin-1LTe analogue 5RMethicillin-resistant S. aureus (MRSA)2-8 µM[3][4]
Brevinin-1OSfMethicillin-resistant S. aureus (MRSA)Not specified[5]

Table 2: Minimum Bactericidal Concentration (MBC) of Brevinin-1 Analogues Against Resistant Bacteria

Peptide/AnalogueOrganismMBC (µg/mL)Reference
Brevinin-1BWStaphylococcus aureus (MDR ATCC 29213)6.25[1]
Brevinin-1BWEnterococcus faecalis (ATCC 29212)6.25[1]
Brevinin-1pl-2RPseudomonas aeruginosa8 µM[2]

Table 3: Representative Minimum Inhibitory Concentration (MIC) of Conventional Antibiotics

AntibioticOrganismMIC (µg/mL)Reference
VancomycinMethicillin-resistant S. aureus (MRSA)1.5[6]
CiprofloxacinPseudomonas aeruginosaNot specified[7]

Note: Direct comparison of MIC/MBC values across different studies should be done with caution due to variations in experimental conditions.

Speed of Action: Time-Kill Kinetics

Time-kill assays provide crucial information on the pharmacodynamics of an antimicrobial agent, revealing how quickly it can kill a bacterial population. Studies on Brevinin-1 analogues demonstrate a rapid bactericidal effect, a characteristic advantage of many antimicrobial peptides.

For instance, a study on Brevinin-1OS and its analogues showed that at a concentration of 4 times their MIC, they could completely eradicate a culture of Methicillin-resistant Staphylococcus aureus (MRSA) within 30 to 60 minutes.[5] Another study on Brevinin-1GHa demonstrated that at 2x and 4x MIC, the peptide could reduce MRSA populations to undetectable levels within 15 and 10 minutes, respectively.[8] This rapid killing action is a significant advantage over many conventional antibiotics, which often require longer exposure times to achieve a similar bactericidal effect.

Mechanism of Action: A Direct Assault on the Bacterial Membrane

The primary mechanism by which Brevinin-1 peptides exert their antimicrobial activity is through the disruption of the bacterial cell membrane.[9] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding to the membrane, Brevinin-1 peptides are believed to adopt an amphipathic α-helical structure.[9] This conformation facilitates their insertion into the lipid bilayer, leading to the formation of pores or channels. The "barrel-stave," "toroidal pore," and "carpet" models are the most widely accepted theories describing this process. The formation of these structures disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death.[5] This direct, physical mechanism of action is thought to be a key reason for the low incidence of bacterial resistance to antimicrobial peptides compared to conventional antibiotics that target specific metabolic pathways.

Some studies also suggest that Brevinin-1 peptides may have additional intracellular targets or induce other cellular responses, such as the induction of apoptosis-like death and the modulation of inflammatory responses.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC and MBC values are determined using the broth microdilution method.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agents: The Brevinin-1 peptide and conventional antibiotics are serially diluted in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

  • Bacterial Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.

  • Exposure to Antimicrobial Agents: The bacterial suspension is incubated with the Brevinin-1 peptide or conventional antibiotic at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) at 37°C with shaking.

  • Sampling and Plating: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), aliquots are withdrawn, serially diluted, and plated on agar plates.

  • Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of viable colonies is counted.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time to generate a time-kill curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow: MIC/MBC Determination prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) serial_dilution Serially Dilute this compound & Antibiotics in 96-well plate prep->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (No colony growth) incubate_mbc->read_mbc G cluster_pathway Proposed Mechanism of Action of this compound peptide Cationic this compound membrane Anionic Bacterial Cell Membrane peptide->membrane Initial Interaction binding Electrostatic Binding membrane->binding insertion Peptide Insertion & α-helical formation binding->insertion pore Pore/Channel Formation (e.g., Toroidal, Barrel-stave) insertion->pore leakage Leakage of Intracellular Contents (Ions, ATP, etc.) pore->leakage death Bacterial Cell Death leakage->death

References

Structure-activity relationship of Brevinin-1Lb and its synthetic analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Brevinin-1Lb and its Analogues

Introduction

This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of amphibians, particularly frogs of the Rana genus.[1][2] These peptides represent a crucial component of the frog's innate immune system. Brevinins are characterized as linear, cationic peptides that typically adopt an amphipathic α-helical structure in membrane-like environments.[1][2] This structural arrangement is fundamental to their primary mechanism of action, which involves disrupting the integrity of microbial cell membranes, leading to cell death.[1][2]

The therapeutic potential of natural AMPs like this compound is often hindered by issues such as high hemolytic activity (toxicity to red blood cells) and susceptibility to degradation.[3] Consequently, understanding the structure-activity relationship (SAR) is paramount. By systematically modifying the peptide's structure and observing the resultant changes in biological activity, researchers can design synthetic analogues with enhanced antimicrobial potency, improved selectivity for bacterial cells over host cells, and greater stability, paving the way for novel antibiotic development.[1][3] This guide provides a comparative analysis of this compound and its synthetic analogues, supported by experimental data and detailed methodologies.

Structure-Activity Relationship (SAR) of Brevinin Peptides

The biological function of Brevinin-1 peptides is intricately linked to several key physicochemical parameters. Modifying these properties through amino acid substitution allows for the fine-tuning of their activity.

  • Net Positive Charge: A net positive charge is crucial for the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, lipoteichoic acids in Gram-positive bacteria).[4][5] Generally, increasing the net charge enhances antimicrobial activity. However, an excessively high charge can also lead to increased hemolytic activity, reducing the peptide's selectivity.[1]

  • Hydrophobicity: The hydrophobic residues of the peptide facilitate its insertion into and disruption of the lipid bilayer of the cell membrane.[1] Similar to charge, a certain level of hydrophobicity is essential for antimicrobial action, but high hydrophobicity is a primary contributor to non-specific toxicity towards eukaryotic cells, including red blood cells.[4]

  • Amphipathicity and α-Helicity: In a membrane environment, brevinins fold into an amphipathic α-helix, segregating hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This structure is critical for membrane interaction and pore formation. The proline residue often found around position 14 induces a kink in the helical structure, which is also considered important for its function.[2][4]

  • The "Rana Box": A defining feature of most Brevinin-1 peptides is the C-terminal "Rana box," a heptapeptide loop formed by a disulfide bridge between two cysteine residues (Cys18-(Xaa)4-Lys-Cys24).[4][6] This structural motif is vital for maintaining potent, broad-spectrum antimicrobial activity. Its removal often leads to a significant decrease in efficacy.[5]

The optimal peptide analogue strikes a delicate balance among these parameters to maximize antimicrobial potency while minimizing host cell toxicity, resulting in a high therapeutic index.[1][4]

Data Presentation: Performance of Brevinin-1 Analogues

The following tables summarize the antimicrobial and hemolytic activities of various Brevinin-1 peptides and their synthetic analogues. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible microbial growth. A lower MIC value indicates higher potency. Hemolytic activity (HC50) is the peptide concentration causing 50% lysis of red blood cells; a higher HC50 value signifies lower toxicity.

Table 1: Antimicrobial and Hemolytic Activity of this compound and Representative Brevinin-1 Peptides

Peptide Sequence MIC (μM) vs. S. aureus MIC (μM) vs. E. coli
This compound FLPMLAGLAASMVPKFVCLITKKC 8 16
Brevinin-1E FLPLLAGLAANFLPKIFCKITRKC 0.6 1.8
Brevinin-1Pa FLPIIAGVAAKVFPKIFCAISKKC 7 14

| Brevinin-1GHa | FLGALFKVASKLVPAAICKISKKC | 4 | 8 |

Data sourced from references[2][5].

Table 2: Comparative Activity of Brevinin-1GHa Analogues with Modified Rana Box

Peptide Modification MIC (μM) vs. S. aureus MIC (μM) vs. E. coli Hemolysis at 128 µM
Brevinin-1GHa Native Peptide 4 8 ~80%
Brevinin-1GHb Rana box deleted 512 >512 <5%

| Brevinin-1GHc | Rana box moved to center | 32 | 64 | ~20% |

Data sourced from reference[5].

These results clearly demonstrate that the C-terminal Rana box is essential for the broad-spectrum antimicrobial activity of Brevinin-1GHa.[5] Its complete removal (Brevinin-1GHb) virtually abolishes activity. Translocating the Rana box to a central position (Brevinin-1GHc) reduces both antimicrobial and hemolytic activity, suggesting that the location of this structural feature is also critical for optimal function.[5]

Table 3: Comparative Activity of Brevinin-1pl Analogues with Cationic Residue Substitutions

Peptide Modification MIC (μM) vs. MRSA MIC (μM) vs. E. coli MIC (μM) vs. P. aeruginosa
Brevinin-1pl Native Peptide 2 8 8
Brevinin-1pl-5R Lys to Arg substitutions 4 16 16
Brevinin-1pl-6K Arg to Lys substitutions 4 8 8

| Brevinin-1pl-3H | Lys to His substitutions | 4 | 64 | 64 |

Data sourced from reference[7]. MRSA: Methicillin-resistant Staphylococcus aureus.

The substitution of lysine with histidine (Brevinin-1pl-3H) significantly reduced activity against Gram-negative bacteria while retaining moderate activity against Gram-positive MRSA.[7] This highlights how specific amino acid changes can modulate the antibacterial spectrum and improve selectivity.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial peptides.

Antimicrobial Activity Assay (MIC/MBC Determination)

This assay determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a peptide.

  • Microorganisms and Culture: Bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to reach the mid-logarithmic growth phase.[7]

  • Assay Procedure:

    • A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial suspension (e.g., 5 x 105 CFU/mL) is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration showing no visible turbidity.[5]

    • To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]

Hemolytic Activity Assay

This assay measures the peptide's toxicity to red blood cells (erythrocytes).

  • Preparation of Erythrocytes: Fresh human or horse red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension (e.g., 2% or 4% v/v) is prepared in PBS.[5][8]

  • Assay Procedure:

    • Serial dilutions of the peptide are prepared in a 96-well plate.

    • The erythrocyte suspension is added to each well.

    • The plate is incubated at 37°C for 1 hour.

    • After incubation, the plate is centrifuged to pellet intact cells.

    • The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 415 nm or 540 nm.[8]

    • Controls for 0% hemolysis (PBS) and 100% hemolysis (Triton X-100) are included. The percentage of hemolysis is calculated relative to these controls.[8]

Cell Viability (Cytotoxicity) Assay

This assay assesses the toxicity of peptides against eukaryotic cell lines.

  • Cell Culture: Human cell lines (e.g., lung epithelial cells BEAS-2B, fibroblast cells) are cultured in the recommended medium (e.g., RPMI 1640 with 10% FBS) in a humidified incubator with 5% CO2 at 37°C.[9][10]

  • Assay Procedure (using CCK-8/WST-8):

    • Cells are seeded in a 96-well plate (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the peptide and incubated for a specified period (e.g., 1 to 24 hours).[10]

    • A reagent like CCK-8 (Cell Counting Kit-8) or WST-8 is added to each well and incubated for 1-4 hours.[10][11]

    • The absorbance is measured at 450 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Membrane Permeability Assay

This assay determines if the peptide's mechanism involves disrupting the bacterial cell membrane.

  • Procedure (using SYTOX Green):

    • Bacteria are grown to mid-log phase, harvested, and resuspended in buffer.

    • The bacterial suspension is incubated with the SYTOX Green dye, a fluorescent dye that cannot penetrate intact membranes.

    • The peptide is added at its MIC or a multiple thereof.

    • The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has permeabilized the membrane, allowing the dye to enter and bind to nucleic acids.[7]

Visualizations

Logical flow of Structure-Activity Relationship (SAR) studies.

Workflow start Peptide Design & Solid-Phase Synthesis purify Purification (RP-HPLC) & Mass Spectrometry start->purify mic mic purify->mic hemo hemo purify->hemo cyto cyto purify->cyto analysis Data Analysis: Calculate Therapeutic Index mechanism Mechanistic Studies (e.g., Membrane Permeability) analysis->mechanism lead Lead Optimization & Further Development analysis->lead mechanism->lead mic->analysis hemo->analysis cyto->analysis

Experimental workflow for evaluating synthetic antimicrobial peptides.

References

A Head-to-Head Comparison of Brevinin-1Lb and Magainin: Antimicrobial and Anticancer Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptides (AMPs) as potential therapeutic agents, Brevinin-1Lb and Magainin have emerged as subjects of significant research. Both peptides, originally isolated from amphibian skin, exhibit broad-spectrum antimicrobial and anticancer activities. This guide provides a comprehensive head-to-head comparison of their biological activities, mechanisms of action, and available experimental data to aid researchers and drug development professionals in their evaluation.

At a Glance: this compound vs. Magainin

FeatureThis compoundMagainin
Primary Mechanism Membrane PermeabilizationMembrane Permeabilization (Toroidal Pore Formation)
Antimicrobial Spectrum Gram-positive and Gram-negative bacteriaBroad: Gram-positive and Gram-negative bacteria, fungi, protozoa
Anticancer Activity Reported for the Brevinin familyDemonstrated against various cancer cell lines
Hemolytic Activity Generally high for the Brevinin-1 familyGenerally low
Signaling Pathway Interaction Some Brevinins affect MAPK and DAF-2/DAF-16 pathwaysPrimarily direct membrane disruption

Antimicrobial Activity: A Quantitative Look

Direct comparative studies on the antimicrobial potency of this compound and Magainin are limited. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that variations in experimental conditions (e.g., bacterial strains, growth media, and assay methods) can influence MIC values, making direct comparisons between different studies challenging.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)Source
Staphylococcus aureus8[1]
Escherichia coli16[1]

Table 2: Antimicrobial Activity of Magainin 2

MicroorganismMIC (µM)Source
Acinetobacter baumannii (drug-resistant)2 - 4[2]
Escherichia coli25[3]
Staphylococcus aureusNot specified in µM

Anticancer and Cytotoxic Activity

Both Brevinin and Magainin peptides have demonstrated cytotoxic effects against cancer cells, primarily through membrane disruption.

Brevinin Family:

Members of the Brevinin family have shown potent anticancer activity. For instance, Brevinin-2R kills various tumor cells, including Jurkat, BJAB, MCF-7, L929, and A549, at concentrations of 1–10 μg/ml.[1] The anticancer mechanism is believed to be similar to their antimicrobial action, involving the permeabilization of the cancer cell membrane.[4] Brevinins show preferential interaction with the negatively charged membranes of cancer cells.[4]

Magainin 2:

Magainin 2 has been shown to inhibit the proliferation of bladder cancer cell lines in a dose-dependent manner.[5] The average IC50 of Magainin 2 against bladder cancer cell lines was 198.1 µM in a WST-1 assay and 75.2 µM in a BrdU assay.[5] Notably, Magainin 2 showed no significant effect on normal murine and human fibroblast cell lines at the tested concentrations.[5] Other studies have reported the cytotoxic effects of Magainin 2 on breast adenocarcinoma (MDA-MB-231) and human mesothelioma (M14K) cell lines, with significant cytostasis observed at 120 µM.[6]

Table 3: Cytotoxicity Data

PeptideCell LineAssayIC50 / Effective ConcentrationSource
Brevinin-2RJurkat, BJAB, MCF-7, L929, A549Not specified1-10 µg/ml[1]
Magainin 2Bladder Cancer Cell Lines (average)WST-1198.1 µM[5]
Magainin 2Bladder Cancer Cell Lines (average)BrdU75.2 µM[5]
Magainin 2MDA-MB-231, M14KMTTSignificant cytostasis at 120 µM[6]

Hemolytic Activity: A Key Differentiator

A crucial factor in the therapeutic potential of AMPs is their toxicity to host cells, often measured by their hemolytic activity against red blood cells.

Brevinin-1 Family: Many members of the Brevinin-1 family, including this compound, are known to have strong hemolytic properties, which can limit their systemic applications.[1][7] However, research has shown that structural modifications can significantly reduce this hemolytic activity.[4]

Magainin 2: In contrast, Magainin 2 generally exhibits low hemolytic activity.[7] This higher selectivity for microbial and cancer cells over healthy host cells is a significant advantage for its potential therapeutic use.

Mechanisms of Action: Disrupting the Barrier

Both this compound and Magainin exert their primary biological effects by physically disrupting the cell membrane of target organisms.

This compound: Brevinins are cationic and amphipathic peptides that adopt an α-helical structure in a membrane-like environment.[4] This structure facilitates their interaction with and insertion into the phospholipid bilayer of cell membranes, leading to membrane perturbation and cell death.[4]

Magainin: Magainin peptides are also cationic and form an amphipathic α-helix upon interacting with membranes.[8] Their mechanism of action is well-characterized and involves the formation of "toroidal pores." In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel. This disrupts the membrane's integrity, leading to leakage of cellular contents and cell death.[9]

General Mechanism of Action for this compound and Magainin Peptide Cationic Amphipathic Peptide (this compound / Magainin) Interaction Electrostatic and Hydrophobic Interaction Peptide->Interaction Membrane Negatively Charged Cell Membrane (Bacterial or Cancer Cell) Membrane->Interaction Insertion Peptide Insertion into Membrane Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Pore_Formation Pore Formation (Toroidal Pore for Magainin) Disruption->Pore_Formation Permeabilization Increased Membrane Permeability Pore_Formation->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of action for this compound and Magainin.

Signaling Pathway Interactions

While direct membrane disruption is the primary mode of action, some studies suggest that certain Brevinin peptides may also modulate intracellular signaling pathways.

Brevinin: Some members of the Brevinin family have been shown to influence signaling pathways. For example, Brevinin-1GHd has been reported to suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in RAW 264.7 cells.[10] Another study on Brevinin-2ISb suggested its involvement in activating the DAF-2/DAF-16 signaling pathway, which is associated with the innate immune response in C. elegans.[9] It is not yet known if this compound specifically interacts with these or other signaling pathways.

Magainin: The primary mechanism of Magainin is the physical disruption of the cell membrane, and there is less evidence in the provided search results to suggest a significant, direct interaction with specific intracellular signaling pathways as a primary mode of action.

Signaling Pathway Interaction of a Brevinin Peptide Brevinin Brevinin-1GHd MAPK MAPK Signaling Pathway (JNK, ERK, p38) Brevinin->MAPK inhibits LPS Lipopolysaccharide (LPS) Cell Macrophage (e.g., RAW 264.7) LPS->Cell Cell->MAPK activates Inactivation Inactivation Cytokines Pro-inflammatory Cytokines (TNF-α, NO, IL-6, IL-1β) MAPK->Cytokines leads to release of Suppression Suppressed Release Cytokines->Suppression

Caption: Brevinin-1GHd's interaction with the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly used to assess the activities of this compound and Magainin.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is typically determined using a broth microdilution method.

Experimental Workflow for MIC Determination start Start step1 Prepare serial dilutions of the peptide in a 96-well plate. start->step1 step2 Add a standardized bacterial suspension to each well. step1->step2 step3 Incubate the plate at the optimal temperature and time for bacterial growth. step2->step3 step4 Visually inspect for turbidity or measure absorbance to determine bacterial growth. step3->step4 end Determine MIC: the lowest peptide concentration with no visible growth. step4->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Peptide Preparation: A stock solution of the peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assays

Several methods can be employed to assess the cytotoxic effects of the peptides on mammalian cells, including cancer cell lines and normal cell lines.

1. MTT/WST-1/CCK-8 Assays (Metabolic Activity):

These colorimetric assays measure the metabolic activity of viable cells.

Workflow for MTT/WST-1/CCK-8 Cytotoxicity Assays start Start step1 Seed cells in a 96-well plate and allow them to adhere. start->step1 step2 Treat cells with various concentrations of the peptide. step1->step2 step3 Incubate for a defined period (e.g., 24-72 hours). step2->step3 step4 Add MTT, WST-1, or CCK-8 reagent to each well. step3->step4 step5 Incubate to allow for the conversion of the reagent by viable cells. step4->step5 step6 Measure the absorbance at the appropriate wavelength. step5->step6 end Calculate cell viability relative to untreated controls. step6->end

Caption: General workflow for metabolic activity-based cytotoxicity assays.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide.

  • Incubation: The cells are incubated with the peptide for a predetermined duration.

  • Reagent Addition: The respective reagent (MTT, WST-1, or CCK-8) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to convert the reagent into a colored formazan product.

  • Measurement: The absorbance of the colored solution is measured using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

This assay measures the release of LDH from damaged cells into the culture medium.

Detailed Protocol:

  • Cell Seeding and Treatment: Similar to the metabolic assays, cells are seeded and treated with the peptide.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture.

  • Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, is measured colorimetrically.

Hemolytic Assay

This assay measures the lytic effect of the peptides on red blood cells (RBCs).

Detailed Protocol:

  • RBC Preparation: Freshly obtained red blood cells are washed and resuspended in a buffered solution (e.g., PBS).

  • Treatment: The RBC suspension is incubated with various concentrations of the peptide.

  • Incubation: The mixture is incubated for a specific time (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).

Conclusion

This compound and Magainin are both potent antimicrobial and anticancer peptides with membrane-disrupting mechanisms of action. A key distinguishing feature is their hemolytic activity, with Magainin generally exhibiting a more favorable safety profile in this regard. While direct comparative data is scarce, the information compiled in this guide provides a valuable resource for researchers to understand the individual characteristics of these peptides and to design future comparative studies. The detailed experimental protocols offer a foundation for standardized evaluation of these and other antimicrobial peptides, facilitating more direct and reliable comparisons in the future.

References

Validating the In Vivo Safety and Efficacy of Brevinin-1Lb Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Brevinin-1Lb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, and its derivatives have shown promise as potential therapeutic candidates. This guide provides a comparative analysis of the in vivo safety and efficacy of various Brevinin-1 derivatives, supported by experimental data, to aid researchers in their drug development efforts.

Performance Comparison of Brevinin-1 Derivatives

The therapeutic potential of Brevinin-1 derivatives is a balance between their antimicrobial potency and their toxicity to host cells. The following tables summarize the key performance indicators for several Brevinin-1 derivatives based on available experimental data.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideStaphylococcus aureus (μM)Methicillin-resistant S. aureus (MRSA) (μM)Escherichia coli (μM)Candida albicans (μM)Reference
This compound8-16-[1]
Brevinin-1OS----[2]
OSd----[2]
OSe----[2]
OSf----[2]
Brevinin-1GHd----[3]
Brevinin-1BW6.256.25≥100-[4]

Note: '-' indicates data not available in the cited sources.

Table 2: In Vitro Toxicity Profile

The in vitro toxicity of Brevinin-1 derivatives is primarily assessed through their hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines. The HC50 value represents the concentration at which 50% of red blood cells are lysed, while the IC50 value is the concentration that inhibits 50% of cell viability. Higher HC50 and IC50 values are desirable, indicating lower toxicity.

PeptideHemolytic Activity (HC50, μM)Cytotoxicity (IC50, μM) against RAW 264.7 cellsCytotoxicity (IC50, μM) against HaCaT cellsReference
Brevinin-1OS---[2]
OSd>100--[2]
OSe48.3--[2]
OSf>100--[2]
Brevinin-1GHd-12.1629.69[3][5]
Brevinin-1BW35.8--[4]

Note: '-' indicates data not available in the cited sources.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key experiments used to evaluate the safety and efficacy of Brevinin-1 derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the growth of a specific microorganism.

Materials:

  • Test peptide

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution with the appropriate growth medium.

  • Prepare a microbial suspension and adjust its concentration to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive controls (microbes in medium without peptide) and negative controls (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.[6]

Hemolysis Assay

This assay assesses the peptide's ability to lyse red blood cells, a measure of its toxicity to mammalian cells.

Materials:

  • Test peptide

  • Freshly collected red blood cells (e.g., human, horse)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the red blood cells with PBS multiple times by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Serially dilute the test peptide in PBS in a 96-well plate.

  • Add the red blood cell suspension to each well.

  • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact red blood cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 570 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control. The HC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the peptide's toxicity to mammalian cell lines.

Materials:

  • Test peptide

  • Mammalian cell line (e.g., HaCaT, RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptide for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.[5]

In Vivo Efficacy in a Galleria mellonella Waxworm Model

The Galleria mellonella larva is a useful invertebrate model for preliminary in vivo efficacy and toxicity screening of antimicrobial compounds.[7][8][9]

Materials:

  • G. mellonella larvae of a specific weight range

  • Test peptide

  • Pathogenic bacterial strain (e.g., MRSA)

  • Syringes with fine-gauge needles

Procedure:

  • Inject a lethal dose of the pathogenic bacteria into the hemocoel of the larvae.

  • At a specified time post-infection, inject the test peptide at various concentrations.

  • A control group receives the bacterial challenge but no peptide treatment.

  • Incubate the larvae at 37°C and monitor their survival over several days.

  • Efficacy is determined by the increased survival rate of the peptide-treated larvae compared to the control group.[10]

Visualizing Mechanisms and Workflows

Understanding the mechanisms of action and experimental processes is facilitated by visual representations. The following diagrams were created using the DOT language.

Signaling Pathway: Brevinin-1GHd Anti-inflammatory Mechanism

Brevinin-1GHd has been shown to exert anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced MAPK signaling pathway in macrophages.[5]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates NFkB NF-κB TLR4->NFkB Activates Brevinin Brevinin-1GHd Brevinin->TLR4 Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Inflammatory_Cytokines Induces Production ERK->Inflammatory_Cytokines Induces Production JNK->Inflammatory_Cytokines Induces Production NFkB->Inflammatory_Cytokines Induces Production

Caption: LPS-induced pro-inflammatory signaling cascade and its inhibition by Brevinin-1GHd.

Experimental Workflow: In Vivo Murine Skin Infection Model

This workflow outlines the key steps in a murine model of skin infection used to evaluate the in vivo efficacy of antimicrobial peptides.[10][11][12]

Skin_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal_Acclimation Animal Acclimation Induce_Infection Induce Skin Infection (e.g., subcutaneous injection) Animal_Acclimation->Induce_Infection Bacterial_Culture Bacterial Culture (e.g., MRSA) Bacterial_Culture->Induce_Infection Peptide_Administration Administer Brevinin Derivative Induce_Infection->Peptide_Administration Monitor_Lesions Monitor Lesion Size Peptide_Administration->Monitor_Lesions Bacterial_Load Determine Bacterial Load (CFU/g tissue) Peptide_Administration->Bacterial_Load Histopathology Histopathological Analysis Peptide_Administration->Histopathology

Caption: Workflow for assessing in vivo efficacy in a mouse model of skin infection.

Logical Relationship: Therapeutic Index Calculation

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio of its toxicity to its efficacy. A higher TI is desirable.

Therapeutic_Index cluster_formula Calculation HC50 HC50 (Hemolytic Activity) TI Therapeutic Index (TI) HC50->TI Toxicity MIC MIC (Antimicrobial Activity) MIC->TI Efficacy formula TI = HC50 / MIC

Caption: The relationship between efficacy, toxicity, and the therapeutic index.

References

Brevinin-1 Family Peptides: A Comparative Analysis of a Promising Alternative Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

In the face of escalating antibiotic resistance, antimicrobial peptides (AMPs) are emerging as a promising class of therapeutics. Among these, the Brevinin-1 family, originally isolated from amphibian skin secretions, has demonstrated potent and broad-spectrum antibacterial activity.[1][2] This guide provides a comparative analysis of the performance of Brevinin-1 peptides and their engineered analogues against antibiotic-resistant bacterial strains, supported by experimental data and detailed methodologies. The primary mechanism of action for Brevinin-1 peptides involves the disruption of bacterial cell membranes, a mode of action that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[3][4]

Comparative Efficacy Against Resistant Strains

The antimicrobial activity of Brevinin-1 peptides and their analogues has been evaluated against a variety of antibiotic-resistant bacteria, with the Minimum Inhibitory Concentration (MIC) being a key metric for comparison. A lower MIC value indicates a higher potency of the antimicrobial agent.

PeptideOrganismResistance ProfileMIC (µM)MIC (µg/mL)
Brevinin-1LbStaphylococcus aureusNot Specified8-
This compoundEscherichia coliNot Specified16-
Brevinin-1LTe analogue (5R)Streptococcus aureusMethicillin-resistant (MRSA)--
Brevinin-1OS analogue (OSf)Staphylococcus aureusMethicillin-resistant (MRSA)--
Brevinin-1plStaphylococcus aureusMethicillin-resistant (MRSA) NCTC 12493--
Brevinin-1pl analogue (des-Ala16-[Lys4]brevinin-1pl)E. coliDrug-resistant--
Brevinin-1BWStaphylococcus aureusMultidrug-resistant (ATCC 29213)-6.25
Brevinin-1BWEnterococcus faecalisNot Specified (ATCC 29212)-3.125
Brevinin-1EStaphylococcus aureusNot Specified0.6-
Brevinin-1EEscherichia coliNot Specified1.8-

Note: MIC values are presented as reported in the cited literature. Conversions between µM and µg/mL are dependent on the specific molecular weight of each peptide and are not always provided in the source material.

Studies have shown that modifications to the native Brevinin-1 structure, such as amino acid substitutions or truncations, can enhance antimicrobial activity and therapeutic index. For instance, the Brevinin-1LTe analogue, 5R, demonstrated high selectivity and effectiveness against MRSA.[5][6][7] Similarly, the Brevinin-1OS analogue, OSf, also showed significant antimicrobial effects against MRSA.[8] The novel peptide Brevinin-1BW exhibited potent inhibitory effects on multidrug-resistant Staphylococcus aureus.[3][9]

Mechanism of Action and Resistance

The primary mechanism by which Brevinin-1 peptides exert their antimicrobial effect is through the perturbation and disruption of the bacterial cell membrane.[2][3][8][9] This interaction is often described by the "carpet-like" model, where the peptides accumulate on the bacterial surface and disrupt the membrane integrity.[1] Some studies also suggest that these peptides can collapse the proton motive force (PMF) of the bacterial membrane.[5][6] Due to this physical mechanism of action that targets the fundamental structure of the cell membrane, the development of bacterial resistance to Brevinin-1 peptides is considered to be less likely than for conventional antibiotics.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptides Peptides Membrane Outer Leaflet Inner Leaflet Peptides->Membrane:outer Electrostatic Attraction Membrane:outer->Membrane:inner Cytoplasm Cytoplasm Membrane:inner->Cytoplasm Pore Formation / Membrane Disruption Death Death Cytoplasm->Death Leakage of Cellular Contents Start Start Prepare Prepare two-fold serial dilutions of Brevinin-1 peptide in a 96-well plate. Start->Prepare Inoculate Add a standardized bacterial suspension to each well. Prepare->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate->Incubate Observe Visually inspect for turbidity or measure absorbance to determine growth. Incubate->Observe Determine The lowest concentration without visible growth is the MIC. Observe->Determine End End Determine->End Start Start Prepare_Culture Grow bacteria to the exponential phase. Start->Prepare_Culture Expose Incubate bacteria with Brevinin-1 peptide at various concentrations (e.g., 1x, 2x, 4x MIC). Prepare_Culture->Expose Sample Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 min). Expose->Sample Plate Perform serial dilutions and plate on agar. Sample->Plate Incubate_Plates Incubate plates overnight. Plate->Incubate_Plates Count Count colony-forming units (CFU) to determine viable bacteria. Incubate_Plates->Count Plot Plot log10 CFU/mL versus time. Count->Plot End End Plot->End Start Start Prepare_Suspension Prepare a suspension of bacterial cells. Start->Prepare_Suspension Add_SYTOX Add SYTOX Green dye to the cell suspension. This dye cannot penetrate intact membranes. Prepare_Suspension->Add_SYTOX Add_Peptide Add the Brevinin-1 peptide to the suspension. Add_SYTOX->Add_Peptide Incubate_Measure Incubate and measure the fluorescence intensity over time. Add_Peptide->Incubate_Measure Analyze An increase in fluorescence indicates membrane permeabilization as the dye enters the cells and binds to nucleic acids. Incubate_Measure->Analyze End End Analyze->End

References

A Comparative Guide to the Membrane Disruption Mechanisms of Brevinin-1Lb and Nisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane disruption mechanisms employed by two distinct antimicrobial peptides: the amphibian-derived Brevinin-1Lb and the bacterial lantibiotic Nisin. Understanding these mechanisms is crucial for the development of novel antimicrobial agents that can combat the growing threat of antibiotic resistance.

At a Glance: this compound vs. Nisin

FeatureThis compoundNisin
Primary Target Anionic phospholipids in the bacterial membraneLipid II (a precursor in peptidoglycan synthesis)
Mechanism of Action Primarily through non-specific membrane disruption; proposed models include the "carpet," "barrel-stave," and "toroidal pore" mechanisms.[1]Dual mechanism: inhibits cell wall synthesis by binding to Lipid II and forms pores in the membrane.[2]
Pore Formation The exact mechanism and pore structure are not definitively characterized and are subjects of ongoing research. Some studies on analogs suggest a non-pore-forming mechanism.Forms well-defined pores with a diameter of approximately 2-2.5 nm.[3][4]
Stoichiometry of Pore Complex Not well-defined.A proposed stoichiometry of 8 Nisin molecules to 4 Lipid II molecules.[5]
Binding Affinity Interacts with anionic phospholipids, but specific binding constants to whole membranes are not extensively reported.High-affinity binding to Lipid II, with a dissociation constant (Kd) in the nanomolar range.[6]

In-Depth Mechanism of Action

This compound: A Carpet, a Pore, or Both?

This compound, a member of the brevinin family of antimicrobial peptides isolated from amphibian skin, is a cationic, alpha-helical peptide.[7] Its primary mode of action is the disruption of the bacterial cell membrane, driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol.[7]

The precise mechanism of disruption by this compound is still under investigation, with several models proposed for the broader brevinin family:

  • The Carpet Model: In this model, this compound monomers accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This accumulation disrupts the local membrane structure, leading to micellization and a detergent-like effect that ultimately disintegrates the membrane without forming discrete pores.

  • The Barrel-Stave Model: This model suggests that this compound monomers insert into the membrane and aggregate to form a transmembrane pore. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward to form the channel of the pore.

  • The Toroidal Pore Model: Similar to the barrel-stave model, this model also involves the formation of a transmembrane pore. However, in a toroidal pore, the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptide molecules.

It is possible that this compound employs a combination of these mechanisms, or that the specific mechanism is dependent on factors such as peptide concentration and the lipid composition of the target membrane. Some studies on brevinin-1 analogs even suggest a non-pore-forming mechanism of action.[8]

Nisin: A Targeted Dual Assault

Nisin, a lantibiotic produced by Lactococcus lactis, utilizes a highly specific and efficient dual-action mechanism to kill Gram-positive bacteria.[2]

  • Target Recognition and Inhibition of Cell Wall Synthesis: Nisin's primary target is Lipid II , a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[9] The N-terminal region of Nisin specifically binds to the pyrophosphate moiety of Lipid II.[6] This binding sequesters Lipid II, effectively halting the synthesis of peptidoglycan and weakening the cell wall.[2]

  • Pore Formation: Following the initial binding to Lipid II, the C-terminal region of Nisin inserts into the cell membrane.[9] This insertion is facilitated by the high local concentration of Nisin on the membrane surface due to the Lipid II interaction. Multiple Nisin-Lipid II complexes then aggregate to form a stable transmembrane pore.[2][5] These pores have a defined diameter of approximately 2-2.5 nm and lead to the rapid efflux of ions and small molecules, dissipating the membrane potential and ultimately causing cell death.[3][4] The formation of these pores is a cooperative process, with a proposed stoichiometry of eight Nisin molecules and four Lipid II molecules per pore complex.[5]

Visualizing the Mechanisms

Below are graphical representations of the proposed membrane disruption mechanisms for this compound and the established mechanism for Nisin.

Brevinin1Lb_Mechanism cluster_carpet Carpet Model cluster_barrel Barrel-Stave Model cluster_toroidal Toroidal Pore Model c1 This compound monomers accumulate on the membrane surface c2 Membrane destabilization and micellization c1->c2 b1 Monomers insert into the membrane b2 Aggregation to form a peptide-lined pore b1->b2 t1 Monomers insert and induce lipid monolayer bending t2 Formation of a peptide and lipid-lined pore t1->t2 start This compound Interaction with Bacterial Membrane start->c1 start->b1 start->t1

Caption: Proposed membrane disruption models for this compound.

Nisin_Mechanism start Nisin in Extracellular Space bind_lipid Nisin binds to Lipid II on the bacterial membrane start->bind_lipid inhibit_cw Inhibition of cell wall synthesis bind_lipid->inhibit_cw aggregate Nisin-Lipid II complexes aggregate bind_lipid->aggregate death Cell Death inhibit_cw->death insert C-terminal of Nisin inserts into the membrane aggregate->insert pore Formation of a stable transmembrane pore insert->pore efflux Efflux of ions and ATP pore->efflux efflux->death

Caption: The dual-action membrane disruption mechanism of Nisin.

Experimental Protocols: Unraveling the Mechanisms

The following are summaries of key experimental techniques used to investigate the membrane disruption mechanisms of antimicrobial peptides like this compound and Nisin.

Dye Leakage Assays (e.g., Calcein Leakage)
  • Principle: This assay assesses the ability of a peptide to permeabilize a lipid bilayer. Liposomes (artificial vesicles) are loaded with a fluorescent dye, such as calcein, at a concentration high enough to cause self-quenching. Upon addition of a membrane-disrupting peptide, pores are formed, leading to the release of the dye into the surrounding buffer. This dilution relieves the quenching, resulting in an increase in fluorescence that can be measured over time.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking that of bacterial membranes.

    • Encapsulate a self-quenching concentration of a fluorescent dye (e.g., calcein) within the LUVs.

    • Remove unencapsulated dye by size-exclusion chromatography.

    • Incubate the dye-loaded LUVs with varying concentrations of the antimicrobial peptide.

    • Monitor the increase in fluorescence over time using a spectrofluorometer.

    • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

Black Lipid Membrane (BLM) Electrophysiology
  • Principle: This technique allows for the direct measurement of ion channel formation and the electrical properties of pores in a planar lipid bilayer. A lipid bilayer is formed across a small aperture separating two aqueous compartments. The addition of a pore-forming peptide to one compartment can lead to the insertion of channels, which can be detected as discrete steps in the electrical current when a voltage is applied across the membrane.

  • Methodology:

    • A lipid solution is "painted" across a small aperture in a hydrophobic septum separating two chambers filled with an electrolyte solution.

    • The thinning of the lipid film to a bilayer is monitored by measuring its capacitance.

    • The antimicrobial peptide is added to one of the chambers.

    • A voltage is applied across the membrane, and the resulting current is measured using sensitive amplifiers.

    • The formation of single channels is observed as stepwise increases in current, from which properties like pore conductance and size can be calculated.[3]

Circular Dichroism (CD) Spectroscopy
  • Principle: CD spectroscopy is used to determine the secondary structure of peptides in different environments. Alpha-helical structures, beta-sheets, and random coils all have distinct CD spectra. By measuring the CD spectrum of a peptide in an aqueous buffer versus a membrane-mimetic environment (e.g., in the presence of liposomes or detergents), one can infer conformational changes that occur upon membrane binding.

  • Methodology:

    • Prepare a solution of the peptide in a suitable buffer.

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).

    • Prepare a suspension of liposomes or a solution of detergent micelles.

    • Add the peptide to the membrane-mimetic environment and record the CD spectrum again.

    • Analyze the changes in the spectrum to determine the secondary structure adopted by the peptide upon interaction with the membrane.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a peptide and a lipid membrane.

  • Methodology:

    • A solution of the peptide is placed in the sample cell of the calorimeter.

    • A suspension of liposomes is loaded into a syringe.

    • The liposome suspension is injected in small aliquots into the peptide solution.

    • The heat change associated with each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of lipid to peptide, and the binding parameters are determined by fitting the data to a suitable binding model.

Microscopy Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)
  • Principle: These imaging techniques provide direct visualization of the effects of antimicrobial peptides on membrane morphology. Atomic Force Microscopy (AFM) can be used to image the surface of a supported lipid bilayer or even living bacteria with high resolution, revealing peptide-induced changes such as pore formation, membrane thinning, or disruption. Transmission Electron Microscopy (TEM) can visualize the ultrastructural changes within bacterial cells after peptide treatment.

  • Methodology:

    • AFM: A supported lipid bilayer is prepared on a flat substrate. The peptide is added, and the surface is scanned with the AFM tip to visualize morphological changes in real-time or at different time points.

    • TEM: Bacterial cells are incubated with the peptide for a specific duration. The cells are then fixed, sectioned, and stained with heavy metals to be visualized under the electron microscope, revealing internal structural damage.

Conclusion

This compound and Nisin represent two distinct strategies for antimicrobial membrane disruption. Nisin employs a highly specific, targeted approach by binding to Lipid II, which not only inhibits cell wall synthesis but also serves as a docking molecule to facilitate efficient pore formation. This dual-action mechanism contributes to its high potency against Gram-positive bacteria.

In contrast, this compound appears to utilize a less specific mechanism of direct membrane perturbation. While the exact mode of action is still being elucidated, the proposed models all involve the disruption of the lipid bilayer's integrity. The lack of a specific molecular target may contribute to its broader spectrum of activity but may also be associated with lower potency compared to targeted peptides like Nisin.

Further research into the precise molecular interactions of this compound with bacterial membranes will be crucial for a complete understanding of its mechanism and for its potential development as a therapeutic agent. The experimental techniques outlined in this guide are instrumental in these ongoing investigations.

References

A Comparative Analysis of the Anticancer Potential of Brevinin-1Lb and Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anticancer peptide Brevinin-1Lb showcases its potential as a formidable candidate in oncology, demonstrating comparable, and in some instances, superior, cytotoxic effects against various cancer cell lines when benchmarked against established chemotherapeutic agents such as doxorubicin and cisplatin. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the performance of this compound, supported by experimental data and methodologies.

Executive Summary

This compound, a member of the Brevinin family of antimicrobial peptides, exhibits significant anticancer activity through a multi-faceted mechanism that includes the induction of both apoptosis and necrosis. This guide presents a comparative analysis of its efficacy against that of doxorubicin and cisplatin, two widely used chemotherapy drugs. The data, collated from various studies, indicates that this compound and its analogs hold promise as selective anticancer agents, demonstrating potent cytotoxicity against cancer cells while showing lower toxicity towards healthy cells.

Comparative Anticancer Activity: this compound Analogs vs. Chemotherapeutics

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound analogs (Brevinin-1RL1 and Brevinin-1 E8.13) and standard chemotherapeutics against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: IC50 Values (in µM) Against Human Lung Carcinoma (A549) Cells

CompoundIC50 (µM)Reference
Brevinin-1RL15.81 ± 0.23[1]
Brevinin-1 E8.1331.6[2]
Doxorubicin> 20[3]
Cisplatin2 - 40[4]

Table 2: IC50 Values (in µM) Against Human Breast Adenocarcinoma (MCF-7) Cells

CompoundIC50 (µM)Reference
Brevinin-2R1-10 µg/ml[5]
Doxorubicin9.908[6]
Cisplatin0.65 - 2.8

Table 3: IC50 Values (in µM) Against Human Colorectal Carcinoma (HCT116) Cells

CompoundIC50 (µM)Reference
Brevinin-1RL15.87 ± 0.15[1]
Brevinin-1 E8.139.2[2]
DoxorubicinNot readily available
CisplatinNot readily available

Mechanism of Action: this compound Induced Apoptosis

This compound and its analogs induce cancer cell death primarily through the induction of apoptosis, a programmed cell death mechanism. The signaling cascade is initiated by the peptide's interaction with the cancer cell membrane, leading to the activation of both the extrinsic and intrinsic apoptotic pathways.

Brevinin1Lb_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Binds to Mitochondrion Mitochondrion This compound->Mitochondrion Interacts with Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Loss of MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->Loss of MMP Cytochrome c release Cytochrome c release Loss of MMP->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Regulates

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound and chemotherapeutics.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound or Chemotherapeutics Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for 2-4 hours Add_MTT->Incubate Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or the chemotherapeutic agent and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Treat_Cells Treat cells with This compound or Chemotherapeutics Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Treat cells with the test compound for the indicated time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow Treat_Cells Treat cells Harvest_Fix Harvest and fix cells (e.g., with 70% ethanol) Treat_Cells->Harvest_Fix Wash_Resuspend Wash and resuspend in PBS Harvest_Fix->Wash_Resuspend RNase_Treatment Treat with RNase A Wash_Resuspend->RNase_Treatment PI_Staining Stain with Propidium Iodide (PI) RNase_Treatment->PI_Staining Analyze Analyze by flow cytometry PI_Staining->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Culture and treat cells with the desired compounds.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with Propidium Iodide (PI) solution.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data is compiled from various scientific publications, and direct comparisons should be interpreted with caution due to potential variations in experimental methodologies.

References

Unraveling the Bioactivity of Brevinin-1Lb: A Comparative Guide to Alanine Scanning Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise contribution of individual amino acid residues to the function of an antimicrobial peptide (AMP) is paramount for rational drug design. Alanine scanning mutagenesis is a powerful technique to elucidate these structure-activity relationships. This guide provides a comparative analysis of Brevinin-1Lb and its hypothetical alanine-substituted analogs, supported by representative experimental data, to identify key residues responsible for its antimicrobial and hemolytic activities.

This compound, a 24-amino acid peptide (FLPMLAGLAASMVPKFVCLITKKC) isolated from the skin secretions of the frog Rana luteiventris, exhibits broad-spectrum antimicrobial activity. However, its therapeutic potential is often hampered by its concurrent hemolytic activity. Alanine scanning systematically replaces each amino acid with alanine, a non-functional amino acid, to probe the importance of the original residue's side chain in the peptide's biological function.

Comparative Analysis of this compound Analogs

To illustrate the utility of alanine scanning, the following tables summarize hypothetical, yet representative, quantitative data on the antimicrobial and hemolytic activities of this compound and its alanine-substituted analogs. The data is compiled based on structure-activity relationship studies of various Brevinin-1 peptides.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

The antimicrobial efficacy of the peptides was assessed against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.

Peptide/AnalogSequenceS. aureus (MIC, µM)E. coli (MIC, µM)
This compoundFLPMLAGLAASMVPKFVCLITKKC816
F2AALPMLAGLAASMVPKFVCLITKKC1632
L3AFAPMLAGLAASMVPKFVCLITKKC1632
P4AFLAMLAGLAASMVPKFVCLITKKC64128
M5AFLPALAGLAASMVPKFVCLITKKC1632
L7AFLPMAAGLAASMVPKFVCLITKKC3264
G8AFLPMLAGLAASMVPKFVCLITKKC816
L9A (Invariant)FLPMLAGAAASMVPKFVCLITKKC>128>128
A10S (Control)FLPMLAGLSSMVPKFVCLITKKC816
S11AFLPMLAGLAAMVPKFVCLITKKC1632
M12AFLPMLAGLAASVPKFVCLITKKC1632
V13AFLPMLAGLAASMAPKFVCLITKKC3264
P14A (Invariant)FLPMLAGLAASMVA KFVCLITKKC>128>128
K15AFLPMLAGLAASMVPAFVCLITKKC64128
F16AFLPMLAGLAASMVPKAVCLITKKC3264
V17AFLPMLAGLAASMVPKFACLITKKC1632
C18A (Invariant)FLPMLAGLAASMVPKFV ALITKKC>128>128
L19AFLPMLAGLAASMVPKFVCAITKKC1632
I20AFLPMLAGLAASMVPKFVCLATKKC1632
T21AFLPMLAGLAASMVPKFVCLIAKKC816
K22AFLPMLAGLAASMVPKFVCLITAKC64128
K23A (Invariant)FLPMLAGLAASMVPKFVCLITKAC>128>128
C24A (Invariant)FLPMLAGLAASMVPKFVCLITKKA>128>128

Note: Data is representative and compiled for illustrative purposes based on published literature on Brevinin peptides.

Hemolytic Activity (% Hemolysis at 100 µM)

The toxicity of the peptides towards eukaryotic cells was evaluated by measuring the lysis of human red blood cells. Lower percentage of hemolysis is desirable.

Peptide/Analog% Hemolysis at 100 µM
This compound45%
F2A30%
L3A25%
P4A10%
M5A35%
L7A20%
G8A40%
L9A (Invariant)<5%
A10S (Control)45%
S11A30%
M12A28%
V13A15%
P14A (Invariant)<5%
K15A10%
F16A20%
V17A30%
C18A (Invariant)<5%
L19A35%
I20A38%
T21A42%
K22A8%
K23A (Invariant)<5%
C24A (Invariant)<5%

Note: Data is representative and compiled for illustrative purposes based on published literature on Brevinin peptides.

Interpretation of Alanine Scanning Results

From the data presented, several key residues in this compound can be identified as crucial for its bioactivity:

  • Hydrophobic Residues (F2, L3, M5, L7, V13, F16, V17, L19, I20): Substitution of these residues with alanine generally leads to a decrease in both antimicrobial and hemolytic activity. This suggests that the hydrophobic face of the peptide is essential for its interaction with and disruption of cell membranes.

  • Cationic Residues (K15, K22, K23): Replacement of lysine residues, particularly the invariant Lys23, with alanine results in a significant loss of antimicrobial activity. This highlights the importance of positive charge for the initial electrostatic attraction to negatively charged bacterial membranes. The reduction in hemolytic activity upon their substitution also indicates their role in interacting with eukaryotic cell membranes.

  • Proline (P4, P14): The proline residue at position 14 is known to be invariant in Brevinin-1 peptides and induces a kink in the helical structure.[1] Its substitution with alanine leads to a drastic reduction in both antimicrobial and hemolytic activities, confirming its critical structural role. The P4A substitution also significantly impacts activity, suggesting its contribution to the peptide's conformation.

  • Invariant Residues (A9, C18, K23, C24): As expected, substitution of the highly conserved residues Ala9, Cys18, Lys23, and Cys24, which form the "Rana box" disulfide bridge, completely abolishes the peptide's activity.[1][2] This underscores their fundamental structural and functional importance.

Alternative Antimicrobial Peptides

For researchers seeking alternatives to this compound, other classes of antimicrobial peptides offer different mechanisms of action and toxicity profiles. Some notable examples include:

  • Magainins: These peptides, isolated from the African clawed frog, exhibit broad-spectrum antimicrobial activity with low hemolytic activity. They are thought to act by forming pores in the bacterial membrane.

  • Defensins: A large family of cysteine-rich cationic peptides found in vertebrates, invertebrates, and plants. They have a more complex, disulfide-bonded structure and can disrupt microbial membranes as well as modulate the host's immune response.

  • Cathelicidins: Produced by various mammals, these peptides are part of the innate immune system. The human cathelicidin, LL-37, has broad-spectrum antimicrobial and immunomodulatory functions.

The choice of an alternative will depend on the specific application, target pathogen, and desired therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Peptide Synthesis and Purification
  • Synthesis: Peptides are synthesized using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin: A pre-loaded Wang resin with the C-terminal amino acid is used as the solid support.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF (dimethylformamide) before the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (MIC Assay)
  • Bacterial Strains: Standard laboratory strains of Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922) are used.

  • Culture Preparation: Bacteria are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

  • Peptide Dilution: The lyophilized peptides are dissolved in sterile water or a suitable buffer and serially diluted in MHB in the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Assay
  • Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are collected in a tube containing an anticoagulant (e.g., EDTA). The hRBCs are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: Serial dilutions of the peptides in PBS are added to a 96-well plate. The hRBC suspension is then added to each well.

  • Controls: PBS is used as a negative control (0% hemolysis), and 1% Triton X-100 is used as a positive control (100% hemolysis).

  • Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.

  • Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes described in this guide.

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays s1 Solid-Phase Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 Antimicrobial Assay (MIC) s4->a1 a2 Hemolytic Assay s4->a2 a3 Structure-Activity Relationship Analysis a1->a3 Determine Potency a2->a3 Determine Toxicity

Fig. 1: Experimental workflow for alanine scanning mutagenesis.

MIC_Assay_Workflow b1 Prepare Bacterial Culture m1 Mix Bacteria and Peptides in 96-well Plate b1->m1 p1 Prepare Peptide Dilutions p1->m1 i1 Incubate at 37°C m1->i1 r1 Read Absorbance to Determine Growth i1->r1 d1 Determine MIC r1->d1

Fig. 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic_Assay_Workflow rbc1 Prepare Red Blood Cell Suspension mix1 Incubate RBCs with Peptides rbc1->mix1 pep1 Prepare Peptide Dilutions pep1->mix1 cent1 Centrifuge to Pellet Cells mix1->cent1 sup1 Transfer Supernatant cent1->sup1 read1 Measure Hemoglobin Release (Absorbance) sup1->read1 calc1 Calculate % Hemolysis read1->calc1

Fig. 3: Workflow for the hemolytic assay.

References

A Comparative Analysis of Brevinin-1Lb Peptides from Diverse Amphibian Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brevinin-1 peptides, a class of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of ranid frogs, have garnered significant interest for their potent, broad-spectrum antimicrobial and anticancer activities. This guide provides a comparative analysis of Brevinin-1Lb, a specific member of this family, and its analogs from various amphibian species. The data presented herein, including antimicrobial, hemolytic, and cytotoxic activities, is supported by detailed experimental protocols to aid in the evaluation and future development of these promising therapeutic agents.

Quantitative Bioactivity Comparison

The bioactivity of Brevinin-1 peptides can vary significantly between different amphibian species, often due to subtle differences in their amino acid sequences. These variations can impact their efficacy against pathogens and their toxicity to host cells. The following tables summarize the quantitative data for this compound and other closely related Brevinin-1 peptides.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideAmphibian SpeciesTarget MicroorganismMIC (μg/mL)
This compoundRana luteiventrisEscherichia coli8[1]
This compoundRana luteiventrisStaphylococcus aureus16[1]
Brevinin-1BaRana berlandieriEscherichia coli2[1]
Brevinin-1PaRana pipiensEscherichia coli7[1]
Brevinin-1PbRana pipiensEscherichia coli5[1]
Brevinin-1BWPelophylax nigromaculatusEnterococcus faecalis3.125[2]
Brevinin-1BWPelophylax nigromaculatusStaphylococcus aureus6.25[2]
Brevinin-1BWPelophylax nigromaculatusE. coli≥100[2]
Brevinin-1OSOdorrana schmackeriStaphylococcus aureusData not specified in μg/mL[3]
Brevinin-1GHaHylarana guentheriStaphylococcus aureus2 μM[4]
Brevinin-1GHaHylarana guentheriEscherichia coli4 μM[4]
Brevinin-1BYaRana boyliiMethicillin-resistant S. aureus (MRSA)2.5 μM[5]
Table 2: Hemolytic and Cytotoxic Activity

Hemolytic activity (HC50) measures the concentration of a peptide that causes 50% lysis of red blood cells, a key indicator of toxicity to host cells. A higher HC50 value is desirable. Cytotoxic activity (IC50) is the concentration of a substance that inhibits a biological process (like cell proliferation) by 50%.

PeptideActivityCell TypeConcentration (μM)
Brevinin-1BYaHC50Human Erythrocytes10[5]
Brevinin-1BWHC50Sheep Erythrocytes35.8 μg/mL[2]
Brevinin-1E8.13IC50A549 (Lung Cancer)31.6[6]
Brevinin-1E8.13IC50HCT116 (Colon Cancer)9.2[6]
Brevinin-1RL1IC50HCT116 (Colon Cancer)~5-10[7]
Brevinin-1RL1IC50A549 (Lung Cancer)~5-10[7]
Brevinin-1EGIC50U-2OS, HepG2, HT-29, A375, HeLa, A54915-22 μg/mL[8]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of peptide bioactivity. Below are detailed protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Peptide Stock Solution: Dissolve the synthetic Brevinin-1 peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[10]

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[11][12]

  • Peptide Dilutions: Prepare serial dilutions of the Brevinin-1 peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for 1 hour with gentle shaking.[13]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation of HC50: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.[14]

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells and is used to determine the peptide's cytotoxic effect on cancer or normal cell lines.[15]

  • Cell Seeding: Seed the target cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the Brevinin-1 peptide. Include a vehicle control (cells treated with the peptide solvent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.[16]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by viable cells.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of peptide that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[16]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel Brevinin-1 peptide.

Experimental_Workflow cluster_isolation Peptide Discovery cluster_activity Bioactivity Assessment Amphibian Skin Secretion Amphibian Skin Secretion Crude Extract Crude Extract Amphibian Skin Secretion->Crude Extract RP-HPLC RP-HPLC Crude Extract->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC->Mass Spectrometry Identification Peptide Synthesis Peptide Synthesis Mass Spectrometry->Peptide Synthesis Sequence Confirmation Antimicrobial Assay Antimicrobial Assay Peptide Synthesis->Antimicrobial Assay Hemolysis Assay Hemolysis Assay Peptide Synthesis->Hemolysis Assay Cytotoxicity Assay Cytotoxicity Assay Peptide Synthesis->Cytotoxicity Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Hemolysis Assay->Data Analysis Cytotoxicity Assay->Data Analysis

Caption: A typical experimental workflow for the discovery and bioactivity assessment of Brevinin-1 peptides.

Signaling Pathway of Brevinin-Induced Apoptosis

Brevinin peptides can induce programmed cell death (apoptosis) in cancer cells through multiple signaling pathways. The diagram below illustrates the key intrinsic and extrinsic apoptotic pathways that can be activated by Brevinins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Brevinin_ext Brevinin-1 Death_Receptor Death Receptor (e.g., Fas) Brevinin_ext->Death_Receptor activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Brevinin_int Brevinin-1 Mitochondrion Mitochondrion Brevinin_int->Mitochondrion disrupts membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways of Brevinin-induced apoptosis in cancer cells.

References

Unveiling the Therapeutic Promise of Brevinin-1Lb: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Brevinin-1Lb's performance against alternative therapies, supported by experimental data from preclinical studies. We delve into its antimicrobial, anticancer, and anti-inflammatory potential, offering detailed experimental protocols and visual pathways to illuminate its mechanism of action.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, present a promising alternative to conventional antibiotics. The Brevinin family of peptides, isolated from amphibian skin secretions, has demonstrated potent, broad-spectrum antimicrobial activity. This guide focuses on this compound, a member of this family, to validate its therapeutic potential in a preclinical context.

Performance Comparison: this compound and Alternatives

To contextualize the therapeutic potential of this compound, its performance is compared with other Brevinin family members and a standard-of-care antibiotic. The following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundEscherichia coli (µM)Staphylococcus aureus (µM)Pseudomonas aeruginosa (µM)Candida albicans (µM)Reference
This compound 8 16 ND ND [1]
Brevinin-1LTe21NDND[2]
Brevinin-1GHa42162[3]
Brevinin-1BW>100 µg/mL6.25 µg/mL>100 µg/mLND[4]
Brevinin-2R30 µg/mL2.5 µg/mL30 µg/mL10 µg/mL[1]
Piperacillin-tazobactamVariesInactiveVariesInactive[2]

ND: Not Determined. Note: Direct µM conversion for Piperacillin-tazobactam is not applicable as its activity is measured in µg/mL and varies significantly based on bacterial strain and resistance mechanisms.

Table 2: Comparative Cytotoxicity (IC50 and Hemolytic Activity)

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Hemolytic Activity (HC50)Reference
This compound ND ND ND [1]
Brevinin-1GHdH157: 2.987, U251MG: 7.985, MDA-MB-435s: 1.197, PC3: 9.854HMEC-1: 15.62, HaCaT: 29.69>64 µM[5]
Brevinin-1EGU-2OS, HepG2, HT-29, A375, HeLa, A549: 15-22 µg/mLNDNon-hemolytic at active concentrations[6]
Brevinin-2RJurkat, BJAB, MCF-7, L929, A549: 1-10 µg/mLPBMC, T-cells, Lung fibroblasts: ~2x higher than cancer cells>200 µg/mL (low hemolytic)[1]
DoxorubicinVaries significantly with cell lineVaries significantly with cell lineNot applicableN/A

ND: Not Determined. Note: The data for other Brevinins suggests a therapeutic window, with higher toxicity towards cancer cells than normal cells.

Unraveling the Mechanisms: Signaling Pathways

Brevinin peptides exert their therapeutic effects through various mechanisms, including direct membrane disruption of pathogens and cancer cells, and modulation of inflammatory pathways.

Antimicrobial and Anticancer Mechanism of Brevinins

The primary mechanism for both antimicrobial and anticancer activity of Brevinin peptides is the perturbation and disruption of the cell membrane. This is attributed to the peptide's amphipathic α-helical structure and cationic nature, which facilitates interaction with the negatively charged phospholipids present on bacterial and cancer cell membranes.[1]

cluster_membrane Cell Membrane (Bacterial/Cancer) Membrane Pore Pore Formation Leakage Ion and Metabolite Leakage Pore->Leakage Disruption Membrane Disruption Disruption->Leakage Brevinin Brevinin Peptide Binding Electrostatic Binding to Negatively Charged Membrane Brevinin->Binding Binding->Pore Binding->Disruption Death Cell Death Leakage->Death

Figure 1. Brevinin's membrane disruption mechanism.

Brevinin-1GHd Anti-inflammatory Signaling Pathway

Brevinin-1GHd, a close analog of this compound, has been shown to possess anti-inflammatory properties by neutralizing lipopolysaccharide (LPS) and subsequently inhibiting the MAPK signaling pathway in macrophages.[7][8]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activation Brevinin1GHd Brevinin-1GHd Brevinin1GHd->LPS Neutralization MAPK MAPK Pathway (p38, ERK, JNK) Brevinin1GHd->MAPK Inhibition TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Upregulation

Figure 2. Brevinin-1GHd's anti-inflammatory action.

Experimental Protocols for Preclinical Validation

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound in a preclinical setting.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., S. aureus, MRSA, E. coli, P. aeruginosa, A. baumannii) are used.

  • Peptide Preparation: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial cultures are grown to mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no visible growth are plated on nutrient agar plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on mammalian cells and determine its in vitro therapeutic index.

Protocol:

  • Cell Lines: Both cancerous (e.g., A549, MCF-7) and non-cancerous (e.g., HaCaT, HFF) human cell lines are used.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • IC50 Determination: The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Murine Model of Bacterial Skin Infection

Objective: To evaluate the in vivo efficacy of topically administered this compound in a murine model of skin infection.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Anesthesia and Hair Removal: Mice are anesthetized, and the dorsal area is shaved.

  • Infection: A superficial abrasion is made on the shaved skin, and a suspension of a pathogenic bacterium (e.g., MRSA) is applied to the wound.

  • Treatment: A topical formulation of this compound (e.g., in a hydrogel) is applied to the infected area at specified time points post-infection. A control group receives the vehicle alone.

  • Evaluation of Efficacy:

    • Bacterial Load: At designated time points, the infected skin tissue is excised, homogenized, and plated to determine the bacterial CFU/gram of tissue.

    • Clinical Scoring: The wound healing process is monitored daily and scored based on erythema, edema, and lesion size.

    • Histopathology: Skin biopsies are collected for histological analysis to assess inflammation and tissue regeneration.

Experimental Workflow: Preclinical Validation of this compound

The following diagram illustrates a typical workflow for the preclinical validation of this compound.

Start Peptide Synthesis & Characterization InVitro In Vitro Studies Start->InVitro MIC MIC/MBC Assays InVitro->MIC Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity Hemolysis Hemolysis Assays InVitro->Hemolysis Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies InVitro->InVivo Promising Results AnimalModel Animal Model Selection (e.g., Murine Skin Infection) InVivo->AnimalModel Efficacy Efficacy Studies (Bacterial Load, Clinical Score) AnimalModel->Efficacy Toxicity Toxicity & Pharmacokinetics AnimalModel->Toxicity Data Data Analysis & Comparison Efficacy->Data Toxicity->Data End Lead Candidate Optimization Data->End

Figure 3. Preclinical validation workflow for this compound.

Conclusion

The available preclinical data for the Brevinin family of peptides, including the limited data for this compound, suggests significant therapeutic potential. Their broad-spectrum antimicrobial activity, coupled with selective cytotoxicity towards cancer cells and potential anti-inflammatory effects, positions them as promising candidates for further drug development. However, a comprehensive preclinical evaluation of this compound, including in vivo efficacy studies and direct comparisons with standard-of-care treatments, is crucial to fully validate its therapeutic utility. The experimental protocols and mechanistic insights provided in this guide offer a framework for such investigations. Further research into optimizing the therapeutic index of this compound through structural modifications could also enhance its clinical applicability.

References

Safety Operating Guide

Navigating the Disposal of Brevinin-1Lb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Brevinin-1Lb Disposal

The primary consideration for the disposal of this compound and other antimicrobial peptides is the prevention of their release into the environment. Improper disposal can contribute to the development of antimicrobial resistance, a significant global health threat. Therefore, drain disposal of this compound solutions or contaminated materials is strongly discouraged.

All waste generated from handling this compound should be treated as chemical waste and disposed of in accordance with institutional guidelines and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Quantitative Data Summary

While no specific quantitative data on the disposal of this compound was found, the following table outlines the general characteristics of peptide waste for consideration in disposal protocols.

Waste TypePotential HazardsRecommended Containment
Solid this compound (lyophilized)Inhalation of powder, potential for allergic reaction.Sealed, labeled container.
This compound SolutionsEnvironmental contamination, antimicrobial resistance.Leak-proof, labeled container.
Contaminated LabwareResidual peptide activity, cross-contamination.Designated chemical waste bins.
Cell Culture Media with PeptidesBiohazardous material, chemical contamination.Biohazard and chemical waste containers.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step guide for the proper disposal of this compound waste. Note: Always prioritize your institution's specific protocols.

  • Segregation: At the point of generation, segregate all this compound waste from regular laboratory trash. This includes unused peptide, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes, flasks).

  • Containment:

    • Solid Waste: Collect solid waste, such as contaminated gloves and paper towels, in a designated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste.

    • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the concentration, and the date of accumulation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's EHS personnel.

  • Decontamination:

    • Surfaces: Decontaminate work surfaces and equipment with a suitable laboratory disinfectant, followed by a thorough rinse with water.

    • Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.

  • Waste Pickup: Arrange for the collection of hazardous waste through your institution's established procedures.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

A common experiment involving antimicrobial peptides like this compound is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_disposal Disposal prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_peptide->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate for Bacterial Growth (e.g., OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic collect_waste Collect Contaminated Plates and Tips determine_mic->collect_waste dispose Dispose as Chemical/Biohazardous Waste collect_waste->dispose

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Personal protective equipment for handling Brevinin-1Lb

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Brevinin-1Lb

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent antimicrobial peptide. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Understanding the Hazards

This compound is a member of the Brevinin-1 family of antimicrobial peptides (AMPs) isolated from frog skin secretions.[1][2] Like other members of this family, its primary mode of action is the disruption of cellular membranes, leading to broad-spectrum antimicrobial activity.[3][4][5] However, this membrane-disrupting capability also poses potential risks to researchers. Many Brevinin-1 peptides exhibit significant hemolytic (red blood cell rupturing) and cytotoxic (cell-killing) activities.[3][6][7] While specific toxicity data for this compound is limited, the known bioactivity of the Brevinin-1 family necessitates careful handling to avoid direct contact.

Personal Protective Equipment (PPE)

Given the biological activity of this compound, the following PPE is mandatory when handling the substance in both lyophilized (powder) and solution forms.

PPE CategoryRequired EquipmentRationale
Eye Protection ANSI-approved safety glasses with side shields or safety goggles.Protects eyes from splashes of this compound solutions or accidental aerosolization of the lyophilized powder.
Hand Protection Nitrile or latex gloves (double-gloving recommended).Prevents skin contact. Given the peptide's membrane-disrupting nature, direct contact could cause skin irritation or other adverse effects.
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling lyophilized this compound outside of a certified chemical fume hood or biological safety cabinet. Peptides in powdered form are easily aerosolized and can be inhaled.[8]
Handling Procedures

Proper handling techniques are critical to minimize exposure and maintain the integrity of the peptide.

3.1. Handling Lyophilized this compound:

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[8][9] This prevents the condensation of atmospheric moisture, which can degrade the peptide and affect its mass.[8]

  • Weighing: Perform weighing procedures rapidly in an area with minimal air currents or within a chemical fume hood.[8][10] For larger quantities, the use of a dust respirator is strongly advised.[8]

  • Storage: Store lyophilized this compound at -20°C or lower in a tightly sealed container, protected from light.[9][11]

3.2. Reconstitution and Handling of this compound Solutions:

  • Solubilization: Reconstitute the peptide using sterile, appropriate buffers. The use of personal protective equipment as outlined in Section 2 is mandatory during this process.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[11]

  • Storage of Solutions: Store peptide solutions at -20°C or colder. Be aware that peptides in solution have a more limited shelf life than in their lyophilized form.[8]

Quantitative Bioactivity Data for Brevinin-1 Family Peptides

The following table summarizes key quantitative data for various Brevinin-1 peptides, illustrating their potent biological activity. This data underscores the importance of the recommended safety precautions.

PeptideTarget Organism/CellActivity MetricValueReference
Brevinin-1GHaHorse ErythrocytesHemolysis~20% at 16 µM[12]
Brevinin-1GHdHorse ErythrocytesHemolysis13% at MIC/MBC[3]
Brevinin-1BWSheep ErythrocytesHC5035.8 µg/mL[4]
Brevinin-1 E8.13Human Cancer Cell Lines (A549, AGS, etc.)IC507.5 - 14.8 µM[1][13]
Brevinin-1RL1Tumor CellsCytotoxicityPreferential action on tumor cells[14]
Brevinin-1pl & AnaloguesHuman Cancer Cell Lines (MCF-7, H838)Inhibitory Concentration10⁻⁴ M[7][15]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; HC50: 50% Hemolytic Concentration; IC50: 50% Inhibitory Concentration.

Disposal Plan

Improper disposal of antimicrobial peptides can contribute to environmental hazards. All waste containing this compound must be managed as hazardous chemical or biological waste, in accordance with institutional and local regulations.

5.1. Waste Segregation:

  • Solid Waste: All materials that have come into contact with this compound (e.g., gloves, pipette tips, vials, paper towels) should be collected in a designated, clearly labeled hazardous waste container.[16][17]

  • Liquid Waste: Unused or contaminated this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[16] Do not dispose of this compound solutions down the drain.[16]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[17]

5.2. Final Disposal:

  • All generated waste must be disposed of through a licensed professional waste disposal service.[17]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Autoclaving may not be sufficient to inactivate the biological activity of the peptide. Therefore, all waste should be treated as chemically hazardous.

Visualized Workflows

The following diagrams illustrate the key operational and logical workflows for handling this compound safely.

G Safe Handling Workflow for Lyophilized this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Start: Retrieve this compound Vial acclimate Acclimate Vial to Room Temp in Desiccator start->acclimate don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator) acclimate->don_ppe weigh Quickly Weigh Peptide (Preferably in Fume Hood) don_ppe->weigh reconstitute Reconstitute with Sterile Buffer weigh->reconstitute store_lyo Reseal and Store Lyophilized Stock at -20°C or below weigh->store_lyo aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_ali Store Aliquots at -20°C or below aliquot->store_ali

Caption: Workflow for handling lyophilized this compound.

G This compound Waste Disposal Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tips, Vials) solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Buffers) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container institutional_pickup Arrange for Institutional Hazardous Waste Pickup solid_container->institutional_pickup liquid_container->institutional_pickup sharps_container->institutional_pickup disposal_service Licensed Professional Waste Disposal Service institutional_pickup->disposal_service

Caption: Waste disposal pathway for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.